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  • Product: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
  • CAS: 1065092-53-6

Core Science & Biosynthesis

Foundational

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol basic properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Executive Summary & Strategic Importance As a Senior Application Scientist overseeing heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Executive Summary & Strategic Importance

As a Senior Application Scientist overseeing heterocyclic scaffold development, I frequently observe that the successful integration of fluorinated quinolines into drug discovery pipelines depends entirely on understanding their nuanced reactivity. 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) is a highly specialized, privileged intermediate[1]. The strategic placement of halogens on this quinoline core makes it an exceptional building block for designing next-generation kinase inhibitors and antimalarial agents.

The 8-trifluoromethyl (-CF3) group provides profound steric shielding to the quinoline nitrogen, modulating its basicity and preventing rapid N-oxidation by hepatic CYP450 enzymes. Simultaneously, the 6-fluoro (-F) substitution blocks the metabolically susceptible para-position (relative to the aniline precursor) from hydroxylation while enhancing overall lipophilicity and blood-brain barrier (BBB) penetration.

Physicochemical Architecture

To effectively utilize this compound in synthetic workflows, one must first understand its baseline quantitative properties. The electron-withdrawing nature of both the -F and -CF3 groups significantly lowers the pKa of the hydroxyl group, stabilizing the quinolin-4-one tautomer in polar solvents.

PropertyValueAnalytical & Synthetic Significance
Chemical Name 6-Fluoro-8-(trifluoromethyl)quinolin-4-olStandard IUPAC nomenclature.
CAS Number 1065092-53-6Unique registry identifier[1].
Molecular Formula C10H5F4NOCritical for exact mass (HRMS) determination.
Molecular Weight 231.15 g/mol Required for precise stoichiometric calculations[2].
LogP (Predicted) ~2.8 - 3.0Indicates moderate lipophilicity; ideal for CNS targets.
pKa (Predicted) ~3.5Highly acidic hydroxyl proton due to strong inductive electron withdrawal.
Appearance Off-white to pale yellow powderVisual indicator of purity; dark yellow suggests oxidation.

Core Synthesis: The Gould-Jacobs Pathway

The most robust method for constructing this specific scaffold is the Gould-Jacobs reaction [3]. This thermal cyclization pathway builds the quinoline ring from an acyclic aniline precursor.

GouldJacobs SM 4-Fluoro-2-(trifluoromethyl)aniline CAS: 393-39-5 Condensation Condensation 120°C, Neat, -EtOH SM->Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilinodiester Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Dowtherm A, 250°C Intermediate->Cyclization Ketene Formation Ester 3-Carboethoxy-4-hydroxyquinoline Cyclization->Ester Hydrolysis Saponification & Decarboxylation NaOH then HCl, Reflux Ester->Hydrolysis Target 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol CAS: 1065092-53-6 Hydrolysis->Target -CO2

Gould-Jacobs synthetic workflow for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

Protocol 1: Step-by-Step Gould-Jacobs Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to the harsh cyclization step.

  • Step 1: Condensation

    • Procedure: Combine 4-fluoro-2-(trifluoromethyl)aniline[4] (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat neat at 120 °C for 2 hours.

    • Causality: Heating without solvent (neat) maximizes the collision frequency of the reactants while actively driving off ethanol by-product, shifting the thermodynamic equilibrium entirely toward the anilinodiester intermediate.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 8:2) must show the complete disappearance of the highly mobile aniline spot.

  • Step 2: Thermal Cyclization

    • Procedure: Pre-heat Dowtherm A (10 volumes) to 250 °C. Add the anilinodiester dropwise over 30 minutes. Reflux for an additional 45 minutes[5].

    • Causality: The extreme temperature (>240 °C) is strictly required to force the elimination of ethanol and generate a highly reactive, strained ketene intermediate. Dropwise addition into a large volume of solvent maintains "pseudo-high dilution," which strongly favors intramolecular pericyclic annulation over intermolecular polymerization (charring)[3].

    • IPC: LC-MS analysis of a cooled aliquot should confirm the mass of the 3-carboethoxy-4-hydroxyquinoline intermediate.

  • Step 3: Saponification & Decarboxylation

    • Procedure: Isolate the ester, suspend in 10% aqueous NaOH, and reflux for 2 hours. Cool, acidify with 6M HCl to pH < 2, and reflux for 4 hours.

    • Causality: Base hydrolysis cleaves the ethyl ester. Subsequent acidification protonates the carboxylate, and thermal energy drives the loss of CO2. The electron-withdrawing -CF3 and -F groups stabilize the transient transition state, facilitating smooth decarboxylation to yield the target quinolin-4-ol.

Downstream Functionalization: The 4-Chloro Activation Strategy

Quinolin-4-ols are rarely the final Active Pharmaceutical Ingredient (API). Because the hydroxyl group is a poor leaving group, it must be activated. The industry standard is conversion to a 4-chloroquinoline, which is highly primed for Nucleophilic Aromatic Substitution (SNAr) with various amines.

Downstream Q4O Quinolin-4-ol Core Chlorination Chlorination POCl3, cat. DMF Q4O->Chlorination C4Q 4-Chloroquinoline Chlorination->C4Q Vilsmeier-Haack Intermediate SNAr SNAr Reaction Amine, Base, 120°C C4Q->SNAr Drug 4-Aminoquinoline (Target API) SNAr->Drug Nucleophilic Substitution

Downstream functionalization of quinolin-4-ol to therapeutic 4-aminoquinolines.

Protocol 2: Vilsmeier-Haack Catalyzed Chlorination
  • Procedure: Suspend 6-fluoro-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in Phosphorus oxychloride (POCl3) (5.0 eq). Add N,N-Dimethylformamide (DMF) (0.1 eq). Reflux at 105 °C for 3 hours. Cool and quench over crushed ice. Filter the resulting precipitate.

  • Causality: POCl3 acts as both solvent and reagent. The catalytic DMF is critical: it reacts with POCl3 to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly attacks the tautomeric quinolin-4-one oxygen, converting it into an exceptional phosphorodichloridate leaving group. This prevents the formation of unreactive dimeric quinoline ethers and dramatically accelerates the substitution of chloride at the C4 position. Quenching over ice safely hydrolyzes excess POCl3 while precipitating the highly lipophilic 4-chloro product.

Analytical Validation Standards

To establish trust in your synthesized batch, the following analytical signatures must be verified:

  • 19F NMR (400 MHz, DMSO-d6): Expect two distinct signals. A sharp singlet integrating to 3F around δ -60 ppm corresponding to the -CF3 group, and a multiplet/doublet integrating to 1F around δ -115 ppm for the aromatic fluorine.

  • 1H NMR (400 MHz, DMSO-d6): The C2 and C3 protons of the quinoline ring will appear as a characteristic pair of doublets (typically around δ 7.9 and 6.1 ppm, respectively, J≈7.5 Hz) if the compound is in the quinolin-4-one tautomeric form.

  • LC-MS (ESI+): The base peak must show [M+H]+ at m/z 232.1.

References

  • 4-Fluoro-2-(trifluoromethyl)aniline (CID 67853) Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI), 2025, 30(1), 163. URL:[Link]

  • Scientific Letter N°15 - Quinoline Synthesis and Gould-Jacobs Cyclization Source: Atlantchim Pharma URL:[Link]

Sources

Exploratory

Advanced Synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol: Mechanistic Insights and Optimized Protocols

Executive Summary The compound 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS No. 1065092-53-6) is a critical building block in the development of advanced kinase inhibitors, antimalarials, and cardiovascular therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS No. 1065092-53-6) is a critical building block in the development of advanced kinase inhibitors, antimalarials, and cardiovascular therapeutics[1]. The synthesis of this specific quinoline core presents unique chemical challenges. The presence of two strongly electron-withdrawing groups—a fluorine atom at the 6-position and a trifluoromethyl ( −CF3​ ) group at the 8-position—significantly reduces the nucleophilicity of the precursor aniline's amine group.

This whitepaper provides an in-depth technical analysis of the synthetic pathways available for this molecule, contrasting the traditional Gould-Jacobs approach with a highly optimized Meldrum's acid-mediated route. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide serves as a definitive resource for process chemists and drug development professionals.

Retrosynthetic Analysis & Route Selection

The construction of the 4-hydroxyquinoline core from an aniline derivative traditionally relies on the Gould-Jacobs reaction . This 4-step sequence involves condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization to an ester, saponification to a carboxylic acid, and a final, often harsh, decarboxylation step[2]. While reliable for electron-rich substrates, the Gould-Jacobs route suffers from significant drawbacks when applied to highly deactivated anilines like 4-fluoro-2-(trifluoromethyl)aniline. The basic conditions during saponification can lead to degradation, and the decarboxylation step often results in tarring and low yields[2].

To circumvent these inefficiencies, the Meldrum's Acid Route has emerged as the superior pathway[3]. By utilizing ethoxymethylene Meldrum's acid (5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione), the synthesis is condensed into two highly efficient steps. The exceptional leaving group ability of the Meldrum's acid moiety facilitates a tandem thermal cyclization and decarboxylation sequence, bypassing the need for intermediate isolation and saponification[3].

RouteComparison cluster_0 Route A: Gould-Jacobs cluster_1 Route B: Meldrum's Acid SM 4-Fluoro-2-(trifluoromethyl)aniline A1 Condensation (EMME) SM->A1 B1 Condensation (Ethoxymethylene Meldrum's) SM->B1 A2 Thermal Cyclization A1->A2 A3 Saponification A2->A3 A4 Decarboxylation A3->A4 Target 6-Fluoro-8-(trifluoromethyl) quinolin-4-ol A4->Target B2 Tandem Cyclization & Decarboxylation B1->B2 B2->Target

Caption: Comparison of Gould-Jacobs vs. Meldrum's Acid synthetic routes.

Quantitative Route Comparison
MetricRoute A (Gould-Jacobs)Route B (Meldrum's Acid)
Number of Steps 42
Overall Yield 35 - 45%65 - 75%
Reaction Time (Total) ~48 hours~8 hours
Chromatography Required Yes (often for intermediates)No (Precipitation/Filtration)
Scalability Moderate (Decarboxylation is hazardous)High (Tandem gas evolution is controlled)

Mechanistic Pathway of the Optimized Route

The success of the Meldrum's acid route hinges on the precise orchestration of thermal energy to drive a cascade reaction.

  • Condensation: The initial step is a straightforward addition-elimination reaction. The weakly nucleophilic 4-fluoro-2-(trifluoromethyl)aniline attacks the electrophilic ethoxymethylene carbon of the Meldrum's acid derivative, expelling ethanol to form a stable enamine intermediate.

  • Tandem Cycloreversion & Electrophilic Aromatic Substitution: Upon heating to 250 °C in a high-boiling solvent (Dowtherm A), the enamine undergoes a pericyclic cycloreversion[3]. This fragmentation expels one molecule of acetone and one molecule of carbon dioxide, generating a highly reactive, transient ketene intermediate . The ketene immediately undergoes intramolecular electrophilic aromatic substitution onto the fluorinated phenyl ring, followed by tautomerization to yield the thermodynamically stable quinolin-4-ol core.

Mechanism A Aniline Derivative C Enamine Intermediate A->C EtOH, Reflux - EtOH B Ethoxymethylene Meldrum's Acid B->C D Ketene Intermediate (Transient) C->D 250°C - Acetone, - CO2 E Quinolin-4-ol API Core D->E Intramolecular Cyclization

Caption: Mechanistic progression of the tandem cyclization-decarboxylation pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality explanations for process parameters and In-Process Controls (IPCs).

Step 1: Synthesis of the Enamine Intermediate

5-(((4-fluoro-2-(trifluoromethyl)phenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-fluoro-2-(trifluoromethyl)aniline (1.0 equiv, 50 mmol) and absolute ethanol (150 mL).

  • Add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 equiv, 52.5 mmol) in one portion.

  • Heat the reaction mixture to reflux (78 °C) and stir for 3 hours.

  • Causality Check: Ethanol is specifically chosen as the solvent because it solubilizes the starting materials at reflux but acts as a strong anti-solvent for the enamine product at room temperature. This drives the equilibrium forward via Le Chatelier's principle and allows for isolation without chromatography.

  • Remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filter the resulting bright yellow precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 20 mL), and dry under vacuum at 40 °C to constant weight.

In-Process Control (IPC) & Validation:

  • Method: HPLC or TLC (Hexane:EtOAc 3:1).

  • Validation Parameter: The starting aniline is highly UV active. The reaction is deemed complete and self-validated when the aniline peak is <2% by Area Under Curve (AUC).

Step 2: Thermal Cyclization to 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Procedure:

  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a short-path distillation head (to vent gases).

  • Charge the flask with Dowtherm A (50 mL).

  • Causality Check: Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is strictly required to safely reach the 250 °C necessary to overcome the high activation energy barrier of the ketene formation[2].

  • Heat the solvent to 245–250 °C under a steady stream of nitrogen.

  • Critical Step: Add the dried enamine intermediate from Step 1 portion-wise over 30 minutes.

  • Causality Check: Portion-wise addition into pre-heated solvent is a critical safety and yield-optimizing parameter. It prevents the accumulation of unreacted intermediate, thereby controlling the vigorous, sudden evolution of CO2​ and acetone gases, preventing dangerous exotherms/bumping, and minimizing intermolecular dimerization side-reactions.

  • Stir the dark solution at 250 °C for an additional 1 hour after the final addition.

  • Cool the reaction mixture to room temperature. Add hexanes (100 mL) slowly while stirring to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes (3 x 30 mL) to remove residual Dowtherm A, and dry under high vacuum.

In-Process Control (IPC) & Validation:

  • Method: LC-MS (ESI+).

  • Validation Parameter: The intermediate enamine (MW ~333 g/mol ) must be completely consumed. The emergence of the target product peak at m/z 232.15 [M+H]+ confirms successful cyclization and decarboxylation, matching the theoretical molecular weight of 231.15 g/mol [1].

References

  • [1] Title: Quinolin-6-ol | Sigma-Aldrich (6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. CAS No.: 1065092-53-6) Source: sigmaaldrich.com URL:

  • [2] Title: WO2005058834A2 - Quinolines useful in treating cardiovascular disease Source: Google Patents URL:

  • [3] Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety Source: Thieme-connect URL:

Sources

Foundational

The Physicochemical Architecture of Trifluoromethyl-Substituted Quinolines: A Technical Guide for Drug Development

Executive Summary The integration of the trifluoromethyl ( −CF3​ ) group into the quinoline scaffold represents a cornerstone strategy in contemporary medicinal chemistry and materials science. This modification does not...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the trifluoromethyl ( −CF3​ ) group into the quinoline scaffold represents a cornerstone strategy in contemporary medicinal chemistry and materials science. This modification does not merely append mass to a molecule; it fundamentally rewrites its physicochemical blueprint. By leveraging the extreme electronegativity of fluorine and the steric bulk of the −CF3​ moiety, researchers can precisely tune a molecule's lipophilicity, metabolic stability, and acid-base profile.

This whitepaper provides an in-depth analysis of the physical and chemical properties of trifluoromethyl-substituted quinolines, detailing the causality behind their unique behaviors, presenting quantitative data, and outlining self-validating experimental protocols for their synthesis and characterization.

The Physicochemical Impact of the Trifluoromethyl Group

The −CF3​ group exerts profound inductive ( −I ) and mesomeric ( −M ) effects on the fused bicyclic quinoline ring. These electronic shifts dictate the molecule's interaction with biological targets and solvent environments .

  • Lipophilicity (logP): The highly polarized C−F bonds create a dense, hydrophobic electron cloud. This structural feature disrupts the hydrogen-bonding network of water, thermodynamically driving the molecule into non-polar lipid phases. Consequently, −CF3​ substitution reliably increases the partition coefficient (logP), enhancing cell membrane permeability.

  • Acid-Base Properties (pKa): Quinoline is a weak tertiary base. When a −CF3​ group is introduced, its strong electron-withdrawing nature pulls electron density away from the nitrogen atom's lone pair. This reduction in electron density makes the lone pair less available to accept a proton, thereby significantly lowering the pKa of the conjugate acid.

  • Metabolic Stability: The C−F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a −CF3​ group at metabolically labile positions (e.g., C2 or C7) effectively blocks cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life .

G CF3 Trifluoromethyl (CF3) Group Strong -I and -M Effects Ring Quinoline Scaffold Electron-Deficient Core CF3->Ring Withdraws Electron Density pKa Decreased pKa (Reduced N-Basicity) Ring->pKa Depletes N Lone Pair Lipid Increased Lipophilicity (Higher logP) Ring->Lipid Expands Hydrophobic Radius SNAr Enhanced SNAr Reactivity (Activated C4 Position) Ring->SNAr Stabilizes Meisenheimer Complex

Caption: Logical flow of CF3 electronic effects on quinoline physicochemical properties.

Quantitative Data Presentation

The following table synthesizes the core physical properties of standard quinoline versus key trifluoromethylated derivatives. The data highlights the predictable shifts in melting point, pKa, and lipophilicity driven by the −CF3​ substitution .

CompoundSubstitution PatternMelting Point (°C)pKa (Conjugate Acid)logP (Lipophilicity)
Quinoline (Reference)None-154.92.0
7-(Trifluoromethyl)quinoline C7: −CF3​ 35 - 373.23.5
3,4-Dichloro-7-(trifluoromethyl)quinoline C3: −Cl , C4: −Cl , C7: −CF3​ 69 - 711.84.6
4-Hydroxy-7-(trifluoromethyl)quinoline C4: −OH , C7: −CF3​ >3002.52.8

Note: The dramatic drop in pKa for the 3,4-dichloro derivative is a synergistic result of the electron-withdrawing halogens at C3/C4 combining with the −CF3​ group at C7.

Chemical Reactivity & Regioselectivity

The electron-deficient nature of the −CF3​ -quinoline ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In building blocks like 3,4-dichloro-7-(trifluoromethyl)quinoline, the C4 position is significantly more electrophilic than the C3 position.

The Causality of Regioselectivity: The nitrogen atom in the quinoline ring acts as an electron sink. During nucleophilic attack at C4, the resulting negative charge is delocalized directly onto the electronegative ring nitrogen (forming a stable Meisenheimer complex). The −CF3​ group at C7 further stabilizes this intermediate through extended inductive withdrawal. Attack at C3 does not allow for this direct resonance stabilization onto the nitrogen, making C4 the kinetically and thermodynamically favored site for functionalization .

Experimental Methodologies

Protocol A: Thermodynamic Lipophilicity (logP) Determination via Shake-Flask Method

Objective: Accurately quantify the partition coefficient of a −CF3​ -quinoline derivative. Causality: Measuring the exact distribution between aqueous and lipid-like phases is critical for predicting oral bioavailability. The shake-flask method relies on the thermodynamic equilibrium of the solute between two immiscible solvents.

  • System Preparation: Combine equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4). Shake vigorously for 24 hours at 25°C to mutually saturate the phases. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring concentration calculations remain strictly accurate.

  • Solute Addition: Dissolve an accurately weighed sample of the −CF3​ -quinoline into the octanol phase (target concentration: 1 mg/mL).

  • Equilibration: Combine the spiked octanol with the saturated buffer in a sealed vessel. Agitate at a constant 25°C for 48 hours to ensure complete thermodynamic distribution.

  • Phase Separation & Analysis: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both layers and quantify the compound concentration using HPLC-UV.

  • Validation/Quality Control: Calculate the mass balance ( Masstotal​=Massoctanol​+Masswater​ ). Self-Validating Metric: A mass recovery of <95% indicates that the highly hydrophobic −CF3​ -quinoline has precipitated at the liquid-liquid interface, invalidating the partition coefficient. The run must be repeated at a lower initial concentration.

Protocol B: Regioselective SNAr and Cross-Coupling Synthesis Workflow

Objective: Synthesize a highly functionalized 3-aryl-4-amino-7-(trifluoromethyl)quinoline from a di-halogenated precursor.

  • Step 1: SNAr at C4. In an oven-dried flask, dissolve 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMF. Add a secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Heat to 90°C under N2​ for 6 hours. Causality: Elevated heat overcomes the aromatic stabilization energy, while the bulky DIPEA base neutralizes the HCl byproduct without acting as a competing nucleophile.

  • Step 1 Isolation: Quench with cold water to precipitate the highly hydrophobic 3-chloro-4-amino-7-(trifluoromethyl)quinoline intermediate. Filter and dry.

  • Step 2: Suzuki-Miyaura Coupling at C3. Combine the intermediate (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl2​ catalyst (0.05 eq), and K2​CO3​ (3.0 eq) in a degassed 1,4-dioxane/water mixture. Heat at 100°C for 12 hours.

  • Validation/Quality Control: Monitor both steps via LC-MS. Self-Validating Metric: The SNAr reaction is validated if the disappearance of the parent mass perfectly correlates with the appearance of the product mass, with <5% of the C3-substituted regioisomer detected, confirming the predicted electronic control of the −CF3​ group.

Workflow Start 3,4-Dichloro-7-(CF3)quinoline Starting Material SNAr SNAr Reaction Amine, DIPEA, 90°C Start->SNAr Step 1: Nucleophilic Attack Intermediate 3-Chloro-4-amino-7-(CF3)quinoline Regioselective Intermediate SNAr->Intermediate Isolation & QC Suzuki Suzuki-Miyaura Coupling Ar-B(OH)2, Pd Catalyst Intermediate->Suzuki Step 2: Cross-Coupling Product 3-Aryl-4-amino-7-(CF3)quinoline Final Functionalized Product Suzuki->Product Final Purification

Caption: Step-by-step synthetic workflow for regioselective functionalization of CF3-quinolines.

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances.[Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate.[Link]

Exploratory

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol mechanism of action

Whitepaper: Mechanistic Profiling of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in Drug Discovery Executive Summary As a Senior Application Scientist navigating the complexities of rational drug design, I frequently lever...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Profiling of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently leverage privileged scaffolds to bypass early-stage developmental bottlenecks. The compound 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS No. 1065092-53-6) represents a highly specialized, multi-target pharmacophore. While rarely deployed as a standalone therapeutic, it serves as the critical functional core for advanced fluoroquinolone antibacterials, antimycobacterials, and antiparasitic agents.

This technical guide deconstructs the mechanism of action of this scaffold, exploring how its tautomeric nature and specific halogenation patterns dictate target binding, pharmacokinetic distribution, and toxicological liabilities.

Physicochemical Causality: The 6-F and 8-CF₃ Effect

To understand the mechanism of action, we must first analyze the electronic and steric contributions of the substituents on the quinolin-4-ol core. In physiological environments, this molecule exists in a tautomeric equilibrium with its 4-quinolone form, which is the active conformation for most enzymatic targets.

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position is a hallmark of modern quinolone antibiotics. Fluorine’s high electronegativity draws electron density away from the quinolone ring system, increasing the overall lipophilicity and facilitating passive diffusion across bacterial porins and cell membranes. Mechanistically, the 6-F group interacts directly with the target enzyme via a critical water-metal ion bridge [1].

  • The 8-Trifluoromethyl Substitution: The -CF₃ group at the C8 position serves a dual purpose. First, it provides immense steric bulk and metabolic shielding, preventing oxidative degradation by cytochrome P450 enzymes at the vulnerable C8 position. Second, its strong electron-withdrawing nature significantly lowers the pKa of the N1 nitrogen, modulating the zwitterionic properties of the molecule. This enhances activity against anaerobic bacteria and multidrug-resistant (MDR) Mycobacterium tuberculosis [5]. However, this substitution also introduces a known toxicological liability, specifically an increased risk of clastogenicity (chromosome breakage) [2].

Fig 1: Tautomerization and primary mechanistic pathways of the 6-F-8-CF3 quinolone scaffold.

Primary Mechanisms of Action

Topoisomerase II (DNA Gyrase) and Topoisomerase IV Poisoning

When derivatized with a C3-carboxylic acid and a C7-amine, the 6-fluoro-8-(trifluoromethyl)quinolone core acts as a potent topoisomerase poison [1]. Unlike standard competitive inhibitors, these compounds do not prevent the enzyme from binding to DNA. Instead, they trap the enzyme-DNA complex in a transient state known as the cleavage complex . The 4-oxo group and the C3-carboxylate chelate a non-catalytic Magnesium ion (Mg²⁺), which is coordinated to four water molecules. This water-metal ion bridge anchors the drug to the serine and acidic residues in the enzyme's active site, while the quinolone ring intercalates between the cleaved DNA base pairs. The 8-CF₃ group enhances hydrophobic interactions within the binding pocket, locking the complex and leading to lethal double-strand DNA breaks.

Cytochrome bc1 Complex Inhibition (Antiparasitic)

In the context of antimalarial and larvicidal development, derivatives of 8-trifluoromethyl quinolin-4-ols target the Plasmodium falciparum cytochrome bc1 complex [3]. The 4-hydroxyl group (in its enol form) hydrogen-bonds with the Rieske iron-sulfur protein at the Qo site, or with cytochrome b at the Qi site, effectively halting the parasite's mitochondrial electron transport chain and pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Data Summary

To rationalize the selection of this specific scaffold in lead optimization, we must compare its quantitative impact against baseline quinoline structures.

SubstituentPharmacological EffectMechanistic RationaleTarget Impact
6-Fluoro 10x to 100x increase in MIC potencyForms critical water-metal ion bridge; increases cell permeability.DNA Gyrase / Topo IV
8-Trifluoromethyl Enhanced half-life & lipophilicityBlocks C8 oxidation; electron-withdrawing nature modulates N1 pKa.Broad-spectrum & Antimycobacterial
4-Hydroxyl (4-Oxo) Core binding motifChelates Mg²⁺ (antibacterial) or H-bonds to Rieske protein (antimalarial).Cleavage complex stabilization

Self-Validating Experimental Protocols

To validate the mechanistic efficacy and screen for the known toxicological liabilities of the 8-CF₃ substitution, my laboratory employs the following two self-validating workflows.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Causality: DNA gyrase is an ATP-dependent enzyme. By utilizing a relaxed pBR322 plasmid, we can visualize the enzyme's ability to introduce negative supercoils. The addition of the quinolone traps the cleavage complex, preventing supercoiling.

  • Reagent Preparation: Prepare Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP). Note: MgCl₂ is critical for the drug-enzyme water-metal bridge.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA and 1 U of E. coli DNA Gyrase in 20 µL of Assay Buffer.

  • Compound Addition: Add the 6-F-8-CF₃ quinolone derivative in a dose-response gradient (0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Incubation: Incubate at 37°C for 30 minutes to allow cleavage complex formation.

  • Termination: Stop the reaction by adding 5 µL of a stop solution (5% SDS, 0.25 mg/mL Proteinase K). Causality: SDS denatures the trapped enzyme, and Proteinase K digests it, releasing the cleaved DNA for visualization. Incubate for an additional 30 mins at 37°C.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with SYBR Safe and quantify the IC₅₀ via densitometry.

Fig 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol B: In Vitro Micronucleus Assay (Toxicity Screening)

Causality: Halogenated quinolones, particularly those with an 8-trifluoromethyl group, have a higher propensity to induce micronuclei (MN) due to off-target mammalian topoisomerase II inhibition [2]. This assay is mandatory to establish the therapeutic window.

  • Cell Culture: Seed V79 Chinese hamster lung cells in six-well cluster dishes and grow to log-phase.

  • Exposure: Expose cells to the test compound for 3 hours in the absence of S9 metabolic activation.

  • Cytokinesis Block: Wash the cells and refeed with media containing Cytochalasin B (3 µg/mL). Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division, resulting in easily scoreable binucleated cells.

  • Harvest: After 16 hours of incubation, harvest the cells using hypotonic swelling (0.075 M KCl) and fix with methanol:acetic acid (3:1).

  • Scoring: Stain with Acridine Orange. Using fluorescence microscopy, score 1,000 binucleated cells per concentration for the presence of micronuclei (clastogenic events).

Conclusion

The 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol scaffold is a masterclass in rational drug design. By carefully balancing the electron-withdrawing capabilities of the 6-fluoro group for target engagement and the steric/metabolic shielding of the 8-trifluoromethyl group, researchers can synthesize highly potent antimicrobials and antiparasitics. However, as demonstrated by the mandatory micronucleus screening, the very modifications that grant this scaffold its potency must be rigorously monitored for mammalian clastogenicity.

References

  • US Patent 4,822,801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. United States Patent and Trademark Office.
  • Curry, P. T., et al. (1993). High capacity in vitro micronucleus assay for assessment of chromosome damage: results with quinolone/naphthyridone antibacterials. Mutation Research/Genetic Toxicology. Available at:[Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Pharmaceuticals (MDPI). Available at:[Link]

  • Więcek, M., et al. (2024). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Upadhayaya, R. S., et al. (2014). Quinoline and quinolones: promising scaffolds for future antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Foundational

Engineering Efficacy: The Biological Activity and Mechanistic Paradigms of Fluorinated Quinolines

The Privileged Scaffold: Why Fluorinate Quinolines? In medicinal chemistry, the quinoline and isoquinoline heterocyclic cores are recognized as "privileged scaffolds" due to their broad spectrum of biological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: Why Fluorinate Quinolines?

In medicinal chemistry, the quinoline and isoquinoline heterocyclic cores are recognized as "privileged scaffolds" due to their broad spectrum of biological activities, ranging from antimalarial to anticancer properties[1][2]. However, the strategic incorporation of fluorine atoms into these ring systems fundamentally alters their physicochemical and pharmacokinetic landscapes[3].

Fluorination introduces highly electronegative, sterically compact substituents that modulate the pKa of the quinoline nitrogen, thereby affecting the molecule's ionization state at physiological pH[4]. Furthermore, the exceptional thermodynamic stability of the carbon-fluorine (C-F) bond blocks primary metabolic degradation pathways (such as cytochrome P450-mediated oxidation), significantly extending the compound's in vivo half-life[4]. Biologically, these modifications translate into enhanced lipophilicity, superior cell permeability, and tighter target engagement within hydrophobic protein pockets[3][4].

Mechanistic Paradigms of Biological Activity

Antibacterial Activity: Topoisomerase Poisoning

Fluoroquinolones represent the most clinically successful application of fluorinated quinolines. They are the only major class of antimicrobials that directly inhibit bacterial DNA synthesis[5]. Their primary targets are two essential type II topoisomerases: DNA gyrase (predominantly targeted in Gram-negative bacteria) and topoisomerase IV (predominantly targeted in Gram-positive bacteria)[5][6].

Mechanistically, fluoroquinolones do not act as simple competitive inhibitors; they are enzyme "poisons." During normal bacterial replication, DNA gyrase introduces negative supercoils by catalyzing a transient double-strand DNA break, passing another strand through the break, and resealing it[5]. Fluorinated quinolines bind reversibly at the protein-DNA interface near the active site tyrosine (e.g., Tyr122 in Escherichia coli GyrA, or Tyr120 in ParC)[5]. This binding stabilizes a lethal ternary "cleavage complex" (Drug-DNA-Enzyme)[5][6]. When the bacterial replication fork collides with this stabilized barrier, the transient DNA breaks are converted into permanent, irreversible double-strand breaks, triggering rapid bactericidal cell death[5][6].

GyrasePoisoning FQ Fluoroquinolone Complex Ternary Cleavage Complex FQ->Complex Stabilizes DNA Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binds Gyrase->Complex Cleaves DNA Fork Replication Fork Arrest Complex->Fork Blocks Death Bacterial Cell Death Fork->Death Induces DSBs

Fluoroquinolone stabilization of the DNA-gyrase cleavage complex triggering cell death.

Anticancer Activity: Kinase Inhibition

Beyond infectious diseases, the 4-aminoquinoline and isoquinoline scaffolds are highly privileged in oncology[1]. Fluorinated derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are critical drivers of cancer progression and angiogenesis[4].

The introduction of fluorine atoms enhances the binding affinity of the quinoline core within the highly conserved, hydrophobic ATP-binding pocket of these kinases[4]. By competitively blocking ATP binding, fluorinated quinolines inhibit the auto-phosphorylation of RTKs, thereby shutting down downstream survival cascades, most notably the PI3K/Akt/mTOR signaling pathway[4].

KinaseInhibition FQ Fluorinated Quinoline RTK Receptor Tyrosine Kinase (EGFR/VEGFR) FQ->RTK Inhibits PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes

RTK inhibition by fluorinated quinolines blocking the PI3K/AKT/mTOR survival pathway.

Structure-Activity Relationship (SAR) & Physicochemical Data

The position and number of fluorine substitutions dictate the biological trajectory of the quinoline scaffold. The table below summarizes the predictive and experimental shifts in physicochemical properties based on fluorination patterns[4]:

Scaffold ModificationPredicted pKa ShiftLogP (Lipophilicity)Primary Biological TargetKey Pharmacological Advantage
Unsubstituted Quinoline Baseline (~5.42)~2.08VariousBaseline scaffold for SAR comparison[4].
Monofluoro-substitution (e.g., 5-Fluoro) Decreased (~4.8)~2.27DNA Gyrase / KinasesIncreased cell permeability; altered basicity for target interaction[4].
Difluoro-substitution (e.g., 5,6-Difluoro) Decreased (~4.5)~2.46RTKs (EGFR, VEGFR)Enhanced metabolic stability; high target engagement in hydrophobic pockets[4].
Trifluoro-substitution Heavily Decreased (~4.0)~2.65Multi-kinaseBlocked metabolic degradation pathways; extended in vivo half-life[4].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of novel fluorinated quinolines, assays must be designed with strict internal controls to isolate the specific mechanism of action.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a fluorinated quinoline to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

  • Step 1: Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of recombinant E. coli DNA gyrase, and the test compound in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT.

    • Causality: Mg²⁺ is an absolute requirement as a catalytic cofactor for the DNA cleavage and religation steps mediated by the GyrA subunit[5].

  • Step 2: Compound Pre-incubation: Incubate the mixture at 37°C for 10 minutes prior to the addition of ATP.

    • Causality: Pre-incubation allows the fluorinated quinoline to intercalate into the DNA and bind the GyrA active site (Tyr122)[5]. Adding ATP immediately would initiate rapid supercoiling kinetics, artificially masking the drug's inhibitory potential.

  • Step 3: ATP Initiation & Termination: Add 1.4 mM ATP to initiate supercoiling. Incubate for 30 minutes at 37°C. Halt the reaction by adding an equal volume of 1% Sodium Dodecyl Sulfate (SDS) and 0.5 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C.

    • Causality: SDS rapidly denatures the enzyme, trapping the covalent cleavage complex[6]. Proteinase K digests the trapped GyrA/GyrB proteins, releasing the DNA topoisomers so they can migrate freely through an agarose matrix[6].

  • Step 4: Electrophoretic Resolution: Resolve the DNA samples on a 1% agarose gel in TAE buffer. Stain post-electrophoresis with GelRed.

    • Causality: Ethidium bromide must be omitted during the run, as it intercalates and alters DNA topology, confounding the separation of relaxed (slower migrating) and supercoiled (faster migrating) topoisomers.

  • Self-Validating System:

    • Negative Control (No Enzyme): Establishes the baseline migration of purely relaxed pBR322.

    • Vehicle Control (DMSO + Enzyme): Proves the enzyme is fully active, yielding a dense band of supercoiled DNA.

    • Positive Control (Ciprofloxacin): Validates assay sensitivity and provides a benchmark IC₅₀ for topoisomerase poisoning[7].

Protocol 2: TR-FRET Kinase Inhibition Assay (EGFR)

This protocol evaluates the anticancer potential of fluorinated quinolines against specific kinases using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 1: Kinase Reaction at ATP Km: In a 384-well plate, combine the recombinant EGFR kinase domain, a biotinylated poly-GT peptide substrate, and the fluorinated quinoline. Initiate the reaction with ATP at its predetermined Michaelis constant ( Km​ ).

    • Causality: Running the assay exactly at the ATP Km​ ensures that competitive ATP-site inhibitors are accurately evaluated. Using saturating ATP concentrations would artificially outcompete the drug, yielding false negatives[4].

  • Step 2: TR-FRET Detection Phase: After 60 minutes, add a detection mixture containing a Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: If the kinase is active, it phosphorylates the biotinylated substrate. Streptavidin-APC binds the biotin, and the Eu-antibody binds the phospho-epitope, bringing the donor (Eu) and acceptor (APC) into proximity. TR-FRET utilizes a microsecond delay before reading emission at 665nm. This delay completely eliminates the short-lived background autofluorescence that is highly characteristic of heterocyclic quinoline compounds[4].

  • Self-Validating System:

    • Quench Control (EDTA): EDTA chelates the Mg²⁺ required for kinase activity, instantly halting the reaction and providing a true 0% activity baseline.

    • Reference Control (Staurosporine): A potent pan-kinase inhibitor used to verify reagent integrity and dynamic range.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - nih.gov
  • Fluoroquinolone antibiotics: An overview - aujmsr.com
  • Mode of action of fluoroquinolones - nih.gov
  • A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery - benchchem.com
  • Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs - benchchem.com
  • The structures of some approved quinoline-containing anticancer drugs - researchg
  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - researchg
  • Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles - researchg
  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evalu

Sources

Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter highly lipophilic, halogenated heterocycles that present significant formulation challenges. 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) is a prime example of such a compound. With a molecular weight of 231.15 g/mol and the molecular formula C10H5F4NO, this molecule serves as a highly privileged scaffold in medicinal chemistry[1]. It is primarily utilized as a precursor for synthesizing 4-chloroquinolines and thioquinolines, which are critical intermediates in the development of antimalarial agents, antitubercular drugs, and targeted kinase inhibitors[2][3].

However, its extreme hydrophobicity and strong crystal lattice energy demand a rigorous, mechanistically grounded approach to solubility profiling. This whitepaper details the physicochemical behavior, quantitative solubility metrics, and a self-validating methodology for accurately handling this compound.

Structural Profiling: Tautomerism and Ionization Dynamics

To understand the solubility profile of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, one must first analyze its structural thermodynamics.

Like many 4-hydroxyquinolines, this compound exhibits keto-enol tautomerism, existing in a dynamic equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms[4][5].

  • Solid-State Behavior: In the solid state and in highly polar, hydrogen-bond-donating solvents, the keto form predominantly crystallizes. This form is stabilized by a robust network of intermolecular N-H···O hydrogen bonds, which drastically increases the crystal lattice energy and impedes aqueous dissolution[5].

  • Electronic Effects: The presence of the highly electronegative 6-fluoro and 8-trifluoromethyl groups exerts a strong electron-withdrawing effect on the quinoline core. While this drastically increases the overall lipophilicity (LogP) of the molecule, it simultaneously increases the acidity of the 4-hydroxyl/N-H group compared to unhalogenated analogs. This lowered pKa is a critical lever that formulation scientists can exploit for pH-dependent solubilization.

Tautomerism A Quinolin-4-ol (Enol Form) Favored in non-polar media B Quinolin-4(1H)-one (Keto Form) Favored in solid state A->B Dynamic Tautomerization C Deprotonated Anion (Aqueous Base, pH > pKa) A->C Base-catalyzed deprotonation B->C Base-catalyzed deprotonation

Tautomeric equilibrium and pH-dependent ionization states of fluorinated quinolin-4-ols.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol across various solvent systems at 25°C.

Solvent SystemEstimated Solubility (mg/mL)Mechanistic Rationale (Causality)
Water (pH 7.4) < 0.05High hydrophobic cavity formation energy; strong crystal lattice limits dissolution.
Aqueous Buffer (pH 10.0) 1.5 - 3.0Deprotonation of the hydroxyl/NH group yields a highly soluble, polar anion.
Dimethyl Sulfoxide (DMSO) > 50.0Strong H-bond acceptor; disrupts intermolecular quinolone networks effectively[3].
N,N-Dimethylformamide (DMF) > 30.0High dielectric constant and excellent H-bond accepting capacity.
Methanol 2.0 - 5.0Moderate solvation; limited by weaker H-bond disruption capability compared to DMSO.
Mechanistic Causality in Solvent Selection

Why is Dimethyl Sulfoxide (DMSO) the gold standard for preparing stock solutions of this compound? The answer lies in intermolecular disruption. The quinolone tautomer forms tightly packed dimers or polymers via N-H···O bonding[5]. DMSO acts as an aggressive hydrogen-bond acceptor, effectively outcompeting the compound's self-association. By breaking these intermolecular bonds, DMSO collapses the crystal lattice, allowing the highly lipophilic monomer to be fully solvated[3].

Self-Validating Protocol: Thermodynamic Solubility Determination

A common pitfall in the solubility profiling of lipophilic fluorinated heterocycles is the assumption that the solid phase remains unchanged during aqueous equilibration. If the compound forms a hydrate or undergoes a polymorphic transition, the measured solubility reflects a new, often less soluble, kinetic state.

To ensure absolute scientific integrity, the following shake-flask methodology integrates a self-validating Quality Control (QC) step .

Step-by-Step Methodology
  • Solid Dispensing (Saturation Principle): Accurately weigh 5 mg of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol into a 1.5 mL glass vial. Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Causality: An excess of solid ensures the solution remains saturated, reflecting true thermodynamic solubility rather than a transient kinetic dissolution state.

  • Thermodynamic Equilibration: Seal the vial and agitate on a thermoshaker at 25°C at 800 RPM for 48 hours. Causality: 48 hours provides sufficient time for the system to overcome any metastable supersaturation and settle into its lowest-energy thermodynamic state.

  • Phase Separation (Centrifugation over Filtration): Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved pellet from the supernatant. Causality: Do NOT use standard PTFE or nylon syringe filters. Highly lipophilic fluorinated compounds exhibit severe non-specific binding to filter membranes, which will artificially lower the quantified concentration.

  • Supernatant Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify using HPLC-UV (detection at ~254 nm) against a standard curve prepared in DMSO.

  • Solid-State Validation (The Self-Validating QC Step): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the undissolved material retains its original polymorphic form and has not converted to a hydrate during the 48-hour aqueous exposure.

Workflow Step1 1. Solid Dispensing Add excess compound to solvent Step2 2. Thermodynamic Equilibration Agitate at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 x g Step2->Step3 Step4 4. Supernatant Quantification Analyze via HPLC-UV Step3->Step4 Supernatant Step5 5. Solid-State Validation Analyze residual pellet via XRPD Step3->Step5 Solid Pellet

Self-validating shake-flask methodology for thermodynamic solubility determination.

References

  • Sigma-Aldrich. "Quinolin-6-ol | Sigma-Aldrich: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol". sigmaaldrich.com.
  • Sigma-Aldrich. "6-Fluoro-8-(trifluoromethyl)quinolin-4-ol". sigmaaldrich.com.
  • Ossila. "6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline". ossila.com.
  • PubChem. "4-Hydroxyquinoline | C9H7NO | CID 69141". nih.gov.
  • ResearchGate. "Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives". researchgate.net.
  • MDPI. "Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents". mdpi.com.

Sources

Foundational

The Trifluoromethyl Quinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into drug candidates has become a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group, in particular, offers a unique constellation of properties that can profoundly enhance the therapeutic profile of a molecule. When appended to the quinoline scaffold, a privileged heterocyclic system with a rich history in drug discovery, the resulting trifluoromethyl quinolines emerge as a class of compounds with exceptional potential across a broad spectrum of diseases. This technical guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse medicinal chemistry applications of trifluoromethyl quinolines, with a focus on the underlying principles that govern their biological activity. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on this versatile molecular framework are presented to empower researchers in the rational design of next-generation therapeutics.

The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is far more than a simple methyl bioisostere. Its introduction into a molecular scaffold imparts a range of beneficial properties that can be leveraged to overcome common challenges in drug development.[1]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism.[1] This can significantly increase a drug's half-life and reduce the formation of potentially toxic metabolites.

  • Enhanced Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can improve a molecule's ability to cross cellular membranes and reach its target.[1][2]

  • Modulation of Basicity: As a strong electron-withdrawing group, the -CF3 moiety can decrease the pKa of nearby basic functional groups, such as the quinoline nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Unique Intermolecular Interactions: The polarized C-F bonds can participate in non-canonical hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity for the target protein.[3]

These attributes, collectively, make the trifluoromethyl group a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthetic Strategies for Accessing Trifluoromethyl Quinolines

The synthesis of trifluoromethyl quinolines can be achieved through a variety of established and emerging methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Quinoline Syntheses with Trifluoromethylated Precursors

Traditional methods for quinoline synthesis can be adapted by employing trifluoromethyl-substituted anilines or carbonyl compounds.

  • Skraup-Doebner-von Miller Reaction: This acid-catalyzed cyclization of an α,β-unsaturated aldehyde or ketone with a trifluoromethyl-substituted aniline is a robust method for preparing a variety of substituted quinolines.

Experimental Protocol: Synthesis of 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid (a Mefloquine precursor analog)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-(trifluoromethyl)aniline (1.0 eq), pyruvic acid (1.2 eq), and ethanol.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid.

Modern Trifluoromethylation Approaches

More recently, methods for the direct trifluoromethylation of pre-formed quinoline rings have gained prominence, offering greater flexibility and efficiency.

  • Radical Trifluoromethylation: Reagents such as Togni's reagent or Umemoto's reagent, in the presence of a radical initiator, can be used to install a -CF3 group at specific positions on the quinoline nucleus.

  • Transition-Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions of haloquinolines with a trifluoromethyl source (e.g., TMSCF3) provide a versatile route to trifluoromethyl quinolines.

G cluster_0 Classical Synthesis cluster_1 Modern Trifluoromethylation Trifluoromethylated Aniline Trifluoromethylated Aniline Skraup/Doebner-von Miller Skraup/Doebner-von Miller Trifluoromethylated Aniline->Skraup/Doebner-von Miller Carbonyl Compound Carbonyl Compound Carbonyl Compound->Skraup/Doebner-von Miller Trifluoromethyl Quinoline Trifluoromethyl Quinoline Skraup/Doebner-von Miller->Trifluoromethyl Quinoline Quinoline Quinoline Radical/Metal-Catalyzed Reaction Radical/Metal-Catalyzed Reaction Quinoline->Radical/Metal-Catalyzed Reaction Trifluoromethylating Reagent Trifluoromethylating Reagent Trifluoromethylating Reagent->Radical/Metal-Catalyzed Reaction Radical/Metal-Catalyzed Reaction->Trifluoromethyl Quinoline

General synthetic strategies for trifluoromethyl quinolines.

Medicinal Chemistry Applications of Trifluoromethyl Quinolines

The trifluoromethyl quinoline scaffold is a recurring motif in a wide array of biologically active compounds, demonstrating its versatility in targeting diverse disease pathways.

Antimalarial Agents

Perhaps the most well-known application of trifluoromethyl quinolines is in the treatment of malaria.[4][5] The presence of two trifluoromethyl groups is a hallmark of the potent antimalarial drug, mefloquine.

  • Mefloquine: This drug has been a mainstay in malaria prophylaxis and treatment for decades.[6] Its mechanism of action involves the inhibition of protein synthesis in the parasite by binding to the 80S ribosome.[7][8] Mefloquine is particularly effective against chloroquine-resistant strains of Plasmodium falciparum.[9] Resistance to mefloquine is often associated with an increase in the copy number of the pfmdr1 gene.[10]

Compound Target Key Structural Features Therapeutic Indication
MefloquineP. falciparum 80S Ribosome2,8-bis(trifluoromethyl)quinolineMalaria[7][8]
TafenoquineMultiple8-aminoquinoline with a trifluoromethylphenyl side chainMalaria (radical cure)[3]
Anticancer Agents

The quinoline core is a "privileged scaffold" in the design of kinase inhibitors, and the incorporation of a trifluoromethyl group can enhance their potency and selectivity.[11][12][13][14]

  • Sorafenib: This multi-kinase inhibitor, approved for the treatment of primary kidney and liver cancer, features a trifluoromethylphenyl moiety.[3] Sorafenib targets the Raf/Mek/Erk pathway, thereby suppressing tumor angiogenesis and cell proliferation.[3]

  • Novel Kinase Inhibitors: Numerous research efforts are focused on developing novel trifluoromethyl quinoline derivatives as inhibitors of various kinases implicated in cancer, such as c-Met, EGFR, and SGK1.[11][14][15] For instance, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline has been identified as a novel anticancer agent that inhibits c-Met kinase.[11]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (e.g., EGFR, c-Met)->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., EGFR, c-Met)->Ras/Raf/MEK/ERK Pathway Trifluoromethyl Quinoline Inhibitor Trifluoromethyl Quinoline Inhibitor Trifluoromethyl Quinoline Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Survival Survival PI3K/Akt/mTOR Pathway->Survival Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Angiogenesis Angiogenesis Ras/Raf/MEK/ERK Pathway->Angiogenesis

Hypothesized mechanism of action for anticancer trifluoromethyl quinolines.
Neurodegenerative Diseases and Other CNS Applications

The ability of quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders.[16] The trifluoromethyl group can further enhance this property.

  • Antiepileptic and Analgesic Agents: Certain quinoline-derived α-trifluoromethylated alcohols have demonstrated antiepileptic and analgesic properties by blocking sodium channels.[17]

  • Neuroprotective Agents: Trifluoromethyl quinolines are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their proposed mechanisms of action include the inhibition of acetylcholinesterase and the modulation of oxidative stress pathways.[18][21]

Structure-Activity Relationships (SAR) and Future Directions

Systematic modifications of the trifluoromethyl quinoline scaffold have revealed key insights into their structure-activity relationships.

  • Position of the Trifluoromethyl Group: The location of the -CF3 group on the quinoline ring can significantly impact biological activity. For example, in a series of fluorinated quinoline analogs tested against triple-negative breast cancer cells, the position of fluorine substitution influenced their anticancer potency.[22]

  • Substitution at Other Positions: The nature and position of other substituents on the quinoline ring can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic properties.

The future of trifluoromethyl quinolines in medicinal chemistry is bright. Ongoing research is focused on:

  • Developing novel synthetic methodologies for the efficient and regioselective introduction of the trifluoromethyl group.

  • Exploring new therapeutic applications for this versatile scaffold, including in infectious diseases beyond malaria, inflammatory disorders, and metabolic diseases.

  • Employing computational modeling and artificial intelligence to guide the rational design of next-generation trifluoromethyl quinoline-based drugs with improved efficacy and safety profiles.

Conclusion

The trifluoromethyl quinoline core represents a powerful and versatile platform for the discovery and development of new therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the inherent biological activity of the quinoline scaffold, have led to the successful development of drugs for a range of diseases. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, we can anticipate that trifluoromethyl quinolines will remain a fertile ground for innovation in medicinal chemistry for years to come.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. Available at: [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2018). PMC. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). ResearchGate. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). PMC. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). PMC. Available at: [Link]

  • The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. (2017). PMC. Available at: [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). ACS Publications. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2020). PMC. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. Available at: [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). ACS Publications. Available at: [Link]

  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.
  • Mefloquine. (n.d.). Wikipedia. Available at: [Link]

  • In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoro-methyl) quinoline Derivatives. (2011). Thieme Connect. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). ResearchGate. Available at: [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Available at: [Link]

  • Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. (2026). MDPI. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Available at: [Link]

  • Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. (2018). ResearchGate. Available at: [Link]

  • Current and emerging trends in antimalarial drugs: a comprehensive review. (2022). TMR. Available at: [Link]

  • MEFLOQUINE HYDROCHLORIDE TABLETS USP. (n.d.). accessdata.fda.gov. Available at: [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (2020). ResearchGate. Available at: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). PMC. Available at: [Link]

  • MEFLOQUINE. (2016). AA Pharma. Available at: [Link]

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Quinolin-4-ol Derivatives

Executive Summary The quinolin-4-ol scaffold—often existing in tautomeric equilibrium with its quinolin-4(1H)-one (4-quinolone) form—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-4-ol scaffold—often existing in tautomeric equilibrium with its quinolin-4(1H)-one (4-quinolone) form—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Characterized by a nitrogen-containing heterocyclic aromatic core, this electron-deficient bicyclic system allows for highly modular substitutions. By systematically modifying the C2, C3, C7, and C8 positions, drug development professionals can fine-tune the physicochemical properties and target affinities of these compounds, yielding potent anticancer, antimalarial, antiviral, and antibacterial agents[1][2].

This technical guide synthesizes the current structure-activity relationship (SAR) landscape of quinolin-4-ol derivatives, detailing the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required for rigorous preclinical evaluation.

Core Structural Modifications & SAR Logic

The versatility of the quinolin-4-ol ring system stems from its amenability to regioselective functionalization. The electronic properties of the core can be heavily modulated by electron-withdrawing or electron-donating groups, which in turn dictate the molecule's interaction with specific biological targets[1][3].

  • C2 and C3 Substitutions (Anticancer & Antiviral): The introduction of bulky, lipophilic groups (such as styryl or benzylidene moieties) at the C2 position significantly enhances cytotoxic effects against multidrug-resistant cancer cell lines[1]. Conversely, functionalizing the C3 position with carboxamides has yielded a unique class of nonnucleoside inhibitors targeting herpesvirus polymerases[4].

  • C7 and C8 Substitutions (Antimalarial & Antibacterial): Halogenation (e.g., chlorine at C7) or the introduction of trifluoromethyl (CF₃) groups at C8 increases the lipophilicity and metabolic stability of the compound. For instance, 2,8-bis(trifluoromethyl)quinolin-4-ol derivatives exhibit superior antimalarial activity compared to traditional 7-chloroquinoline cores[5].

SAR_Map Core Quinolin-4-ol Core C2 C2 Substitution (e.g., Styryl, Aryl) Core->C2 C3 C3 Substitution (e.g., Carboxamide) Core->C3 C7 C7 / C8 Substitution (e.g., CF3, Halogens) Core->C7 AntiCancer Anticancer Activity (Kinase Inhibition) C2->AntiCancer Enhances cytotoxicity AntiViral Antiviral Activity (Polymerase Inhibition) C3->AntiViral Crucial for target binding AntiMalarial Antimalarial Activity (Heme Polymerization) C7->AntiMalarial Modulates lipophilicity

Caption: Logical SAR map illustrating the impact of regioselective modifications on the quinolin-4-ol core.

Mechanistic Pathways & Target Interactions

Anticancer Activity via Kinase Inhibition

Many quinoline-based anticancer agents function by competitively inhibiting protein kinases critical for tumor angiogenesis and proliferation[6]. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Quinolin-4-ol analogs bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation. This blockade halts downstream signaling cascades—specifically the PI3K-Akt (survival) and PLCγ-MAPK (proliferation) pathways[6].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation MAPK PLCγ / MAPK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Quinolin-4-ol Derivative Inhibitor->VEGFR2 Inhibits Kinase Domain Survival Tumor Cell Survival PI3K->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and its targeted inhibition by quinolin-4-ol anticancer derivatives.

Broad-Spectrum Antiviral and Antibacterial Mechanisms

Beyond oncology, 4-hydroxyquinoline-3-carboxamides (4-HQCs) have demonstrated potent, broad-spectrum inhibition of human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) polymerases by acting as competitive inhibitors of nucleoside binding[4]. In bacteriology, 5-(arylamino)-4-quinolones have been identified as potent membrane-disrupting agents against antibiotic-resistant Gram-positive bacteria, where specific steric requirements (e.g., 3'- or 4'-chlorophenyl substitutions) drastically increase potency[2].

Quantitative SAR Data Summary

To benchmark the efficacy of these structural modifications, the following table synthesizes quantitative data across various therapeutic targets:

Compound ModificationPrimary Target / DiseaseKey SAR FindingRepresentative Potency (IC₅₀ / MIC)
C2-Styryl / Aryl Cancer (VEGFR-2, Topo II)Enhances cytotoxicity via strong kinase domain binding.1.2 – 5.4 µM (MCF-7 cell lines)[1][6]
C3-Carboxamide Herpesviruses (HCMV, HSV)Crucial for viral DNA polymerase inhibition; blocks viral replication.0.5 – 2.0 µM (HCMV)[4]
C7-Chloro / C8-CF₃ Malaria (P. falciparum)Modulates lipophilicity; prevents heme polymerization.0.08 – 0.25 µM[5]
C4-Arylamino Gram-Positive BacteriaDisrupts bacterial membranes; strict steric requirements at 3'/4' positions.0.125 – 0.25 µg/mL (MRSA)[2]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of quinolin-4-ol derivatives. Each step is designed as a self-validating system, explaining the causality behind the methodology.

Protocol A: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol via Modified Conrad-Limpach Reaction

Rationale: The modified Conrad-Limpach reaction is the gold standard for constructing the quinolin-4-ol core[2][5]. Polyphosphoric acid (PPA) is utilized because it acts simultaneously as a solvent and a potent dehydrating agent, strictly driving the intramolecular cyclization of the intermediate enamine while suppressing side reactions.

  • Enamine Formation: Combine 2-(trifluoromethyl)aniline (1 eq) and ethyl 4,4,4-trifluoroacetoacetate (1 eq) in neat PPA (1 g per mmol of aniline).

    • Causality: Using neat PPA ensures a moisture-free environment, pushing the thermodynamic equilibrium entirely toward condensation.

  • Cyclization: Heat the mixture vigorously at 120–150 °C for 3–4 hours[2][7].

    • Causality: High thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution that closes the heterocyclic ring.

  • Quenching & Precipitation: Cool the reaction to 80 °C and pour it onto crushed ice under vigorous stirring.

    • Causality: Rapid quenching in ice water hydrolyzes the PPA, drastically reducing the solubility of the organic product and forcing the instantaneous precipitation of the crude quinolin-4-ol.

  • Purification: Filter the precipitate, wash with dilute sodium bicarbonate, and recrystallize from ethanol.

    • Causality: The bicarbonate wash neutralizes residual acid. Recrystallization ensures the removal of unreacted aniline and regioisomeric byproducts, yielding the >95% purity necessary for accurate downstream SAR screening.

Protocol B: In Vitro Anticancer Activity Validation (MTT Assay)

Rationale: The MTT assay provides a self-validating, quantitative measure of cellular metabolic activity, which directly correlates with compound cytotoxicity[6].

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37 °C in 5% CO₂[6].

    • Causality: This 24-hour window allows cells to adhere to the plate and re-enter the logarithmic phase of growth, ensuring uniform susceptibility to the drug.

  • Compound Treatment: Treat cells with quinolin-4-ol derivatives at varying concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: The vehicle control normalizes background solvent toxicity, while the positive control validates the assay's sensitivity and dynamic range.

  • MTT Incubation: After 48–72 h of exposure, add MTT solution (5 mg/mL) to each well and incubate for 3–4 hours[6].

    • Causality: Viable cells with active mitochondrial reductase enzymes convert the water-soluble yellow MTT into insoluble purple formazan crystals. Dead or metabolically inactive cells do not.

  • Solubilization & Quantification: Remove the culture media, add 100 µL DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

    • Causality: DMSO completely solubilizes the crystals, allowing the spectrophotometer to quantify cell viability linearly based on color intensity. IC₅₀ values are then calculated using non-linear regression analysis.

References

  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Deriv
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Benchchem.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
  • Broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides, a novel class of herpesvirus polymerase inhibitors. PubMed.
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
  • New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. IDR@NITK.

Sources

Foundational

Architecting Efficacy: The Discovery and Validation of Novel Quinoline-Based Kinase Inhibitors

Executive Summary The quinoline scaffold (1-azanaphthalene) has emerged as a privileged pharmacophore in targeted oncology. Due to its structural homology with the adenine ring of adenosine triphosphate (ATP), quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (1-azanaphthalene) has emerged as a privileged pharmacophore in targeted oncology. Due to its structural homology with the adenine ring of adenosine triphosphate (ATP), quinoline derivatives excel as competitive kinase inhibitors, localizing primarily within the highly conserved ATP-binding hinge region of protein kinases[1]. This technical guide delineates the rational design, mechanistic pathways, and self-validating experimental protocols essential for discovering next-generation quinoline-based kinase inhibitors, providing actionable insights for drug development professionals.

Pharmacophore Rationale and Structural Causality

In kinase drug discovery, achieving both potency and selectivity is the central challenge. The bicyclic quinoline core provides a rigid, planar geometry that mimics purine, allowing it to form critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • Causality in Substitution: Functionalization at the 4-position (e.g., phenoxy or amino groups) projects deeply into the hydrophobic pocket. The steric bulk and electronic properties of these substituents determine the selectivity profile between different kinase families (e.g., c-Met vs. Aurora kinases)[2].

  • Solvent-Exposed Modifications: Substitutions at the 6- and 7-positions (such as the 6,7-dimethoxy groups found in many VEGFR/c-Met inhibitors) extend toward the solvent-exposed region. This causality is critical: these modifications improve aqueous solubility and pharmacokinetic (PK) profiles without disrupting the core hinge-binding affinity[2].

Target Pathways and Mechanism of Action

Quinoline derivatives have shown profound efficacy in disrupting receptor tyrosine kinase (RTK) signaling, specifically targeting c-Met, VEGFR, and EGFR[3]. Aberrant activation of these kinases drives tumor angiogenesis, proliferation, and metastasis. By competitively displacing ATP, quinoline inhibitors halt trans-phosphorylation, thereby silencing downstream PI3K/AKT and MAPK/ERK cascades.

Pathway Ligand Ligand (HGF/VEGF) Receptor RTK (c-Met/VEGFR) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Inhibitor Quinoline Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding Outcome Tumor Proliferation & Angiogenesis Halted PI3K->Outcome MAPK->Outcome

Quinoline inhibitors block RTK signaling, preventing downstream PI3K/AKT and MAPK/ERK activation.

Clinical Validation: FDA-Approved Quinoline Inhibitors

The translation of quinoline scaffolds from bench to bedside is validated by several FDA-approved therapies. These molecules demonstrate how iterative structure-activity relationship (SAR) optimization yields potent clinical assets[4][5].

Table 1: Pharmacological Profiles of Select FDA-Approved Quinoline-Based Kinase Inhibitors

Drug NamePrimary TargetsKey Structural FeatureClinical Indication(s)Typical IC50 (Biochemical)
Cabozantinib VEGFR2, c-Met, AXL4-phenoxyquinoline coreRenal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), pNET[6][7]VEGFR2: 0.035 nM, c-Met: 1.3 nM
Lenvatinib VEGFR1-3, FGFR1-44-aminoquinoline coreThyroid Cancer, RCC, HCCVEGFR2: 4 nM, FGFR1: 46 nM
Bosutinib Src, Abl3-quinolinecarbonitrileChronic Myeloid Leukemia (CML)Src: 1.2 nM, Abl: 1 nM

Discovery Workflow and Self-Validating Protocols

To ensure scientific integrity, the discovery pipeline must employ orthogonal assays. Biochemical assays confirm direct target engagement, while cellular assays validate membrane permeability and physiological efficacy.

Workflow Design Scaffold Design (In Silico) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical Primary Screening (Biochemical IC50) Synthesis->Biochemical Cellular Secondary Screening (Cellular Viability/WB) Biochemical->Cellular Optimization Lead Optimization (SAR & PK/PD) Cellular->Optimization Optimization->Design Feedback InVivo Preclinical In Vivo Models Optimization->InVivo

Iterative drug discovery workflow for quinoline-based kinase inhibitors.

Protocol 1: In Vitro c-Met Kinase Assay (Luminescence-Based ATP Detection)

Causality & Rationale: Kinase reactions consume ATP to phosphorylate substrates. By utilizing a luciferase-based reagent (e.g., Kinase-Glo®), we measure residual ATP. A highly potent quinoline inhibitor will prevent ATP consumption, resulting in a high luminescent signal[2]. This method avoids radioactive isotopes while providing a robust, high-throughput readout. Self-Validation: The assay must include a "No Kinase" control (100% ATP remaining, maximum signal) and a "Vehicle/DMSO" control (maximum kinase activity, minimum signal) to define the dynamic range and calculate the Z'-factor.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the quinoline derivatives in 100% DMSO. Dilute further into kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to achieve a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Reaction Setup: In a white, opaque 384-well plate (to prevent luminescent cross-talk), dispense 5 µL of recombinant c-Met kinase and poly(Glu,Tyr) peptide substrate per well.

  • Inhibitor Addition: Add 2.5 µL of the diluted quinoline compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km concentration for c-Met, typically ~10 µM).

  • Incubation: Seal and incubate at 30°C for 60 minutes.

  • Detection: Add 10 µL of Luminescence-based ATP detection reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot for Phospho-c-Met)

Causality & Rationale: A compound may exhibit a sub-nanomolar IC50 biochemically but fail in cellular environments due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1-5 mM). Evaluating the phosphorylation status of the target kinase inside living cells provides definitive proof of physiological target engagement. Self-Validation: Total kinase levels must be blotted alongside phospho-kinase levels to prove that the signal reduction is due to true kinase inhibition, not compound-induced protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a c-Met driven cancer cell line (e.g., MKN45 gastric carcinoma) in 6-well plates. Treat with quinoline derivatives at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 10 minutes to induce maximal c-Met auto-phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phospho-epitopes).

  • Protein Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and Total c-Met. Use GAPDH or β-actin as a loading control.

  • Analysis: Visualize using enhanced chemiluminescence (ECL). A successful quinoline inhibitor will show a dose-dependent decrease in the phospho-c-Met band intensity while the Total c-Met band remains constant.

Future Perspectives: Beyond Traditional RTKs

While RTKs remain primary targets, the quinoline scaffold is highly adaptable. Recent advances highlight the incorporation of fluorinated ethyl side-chains to shift selectivity toward phosphoinositide 3-kinase (PI3K) enzymes, broadening the therapeutic scope to include inflammatory and autoimmune conditions[8][9]. Furthermore, combining quinoline-based TKIs like cabozantinib with immune checkpoint inhibitors (e.g., nivolumab) is reshaping the treatment paradigm for advanced solid tumors, addressing acquired resistance mechanisms and enhancing tumor microenvironment modulation[10].

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem / NIH. Available at:[Link]

  • FDA approves cabozantinib for adults and pediatric patients 12 years of age and older with pNET and epNET . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Quinoline and quinoxaline derivatives as kinase inhibitors. World Intellectual Property Organization / Google Patents (WO2012032334A1).
  • FDA Approves Cabozantinib (Cabometyx) for Neuroendocrine Tumors . Oncology News Central. Available at:[Link]

Sources

Exploratory

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol tautomerism

The tautomeric equilibrium of functionalized quinolines is a critical physicochemical parameter that dictates their solubility, membrane permeability, and target engagement. For derivatives like 6-Fluoro-8-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

The tautomeric equilibrium of functionalized quinolines is a critical physicochemical parameter that dictates their solubility, membrane permeability, and target engagement. For derivatives like 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol , the interplay between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms is profoundly influenced by the highly electron-withdrawing nature of its substituents.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical concepts, providing actionable, self-validating analytical protocols and mechanistic insights necessary for characterizing this complex tautomeric system in drug development workflows.

Mechanistic Foundations of Quinolone Tautomerism

The core scaffold of 4-quinolones exists in a dynamic lactam-lactim (keto-enol) equilibrium. While the molecule is often named as a "quinolin-4-ol" (the enol form), the keto form (quinolin-4(1H)-one) is generally the biologically active tautomer responsible for binding to bacterial enzymes such as DNA gyrase and topoisomerase IV[1].

Electronic and Steric Causality of the 6-F, 8-CF₃ Scaffold

The specific substitution pattern of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol introduces unique electronic perturbations:

  • The 6-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) while maintaining lipophilicity, a hallmark of modern fluoroquinolone architectures[2].

  • The 8-Trifluoromethyl Substituent: Positioned ortho to the ring nitrogen, the -CF₃ group exerts profound steric hindrance and intense electron withdrawal. This descreens the adjacent nitrogen, significantly reducing its basicity. Consequently, the stability of the N-H bond in the keto form is compromised relative to unsubstituted analogs, making the tautomeric equilibrium highly sensitive to the dielectric constant and hydrogen-bond acceptor capacity of the surrounding microenvironment[3].

Tautomer_Equilibrium Enol Enol Tautomer (4-Hydroxyquinoline) Favored in Non-Polar Media Keto Keto Tautomer (Quinolin-4(1H)-one) Favored in Polar Media Enol->Keto Polar Solvents (DMSO, H2O) Intermolecular H-Bonding Keto->Enol Non-Polar Solvents (CDCl3) Gas Phase

Solvent-dependent tautomeric equilibrium of 4-quinolones influenced by microenvironments.

Self-Validating Analytical Protocols

Relying on a single analytical technique to assign tautomeric states often leads to solvent-induced artifacts. To ensure absolute data integrity, we employ an orthogonal, self-validating workflow combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Protocol A: Solvent-Dependent VT-NMR Spectroscopy

Rationale: Tautomerization is a dynamic exchange process. At ambient temperatures, rapid proton exchange can broaden NMR signals, obscuring the tautomeric ratio. By utilizing VT-NMR, we slow the exchange rate to isolate the distinct signals of both species.

  • Sample Preparation: Prepare two 15 mM solutions of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol. Dissolve Sample A in DMSO- d6​ (high polarity, H-bond acceptor) and Sample B in CDCl₃ (low polarity, non-H-bonding).

  • VT-NMR Acquisition: Acquire ¹H and ¹³C spectra at 298 K. Gradually lower the probe temperature to 253 K (for CDCl₃) to arrest rapid exchange.

  • Orthogonal Validation (HMBC): Perform a 2D ¹H-¹³C HMBC experiment.

    • Causality: This is the critical self-validation step. In the keto form, the N-H proton will exhibit a ³J coupling to the C2 and C8a carbons. In the enol form, the O-H proton will couple to the C3 and C4a carbons. This definitively assigns the labile proton without relying solely on chemical shift values[2].

Protocol B: Solid-State vs. Solution FT-IR Spectroscopy

Rationale: Solid-state packing almost exclusively favors the keto form due to robust intermolecular N-H···O=C hydrogen-bonded chains[3][4]. Comparing solid-state IR with solution IR validates the solvent-induced shifts observed in NMR.

  • Solid-State Acquisition: Prepare a 1% (w/w) mixture of the compound in anhydrous KBr. Press into a translucent pellet and acquire the spectrum (4000–400 cm⁻¹).

  • Solution Acquisition: Dissolve the compound in anhydrous CHCl₃ using a NaCl liquid cell (0.1 mm path length).

  • Spectral Subtraction: Compare the carbonyl (C=O) stretching region (~1630 cm⁻¹). A strong C=O peak in the KBr pellet that diminishes in the CHCl₃ solution confirms a shift toward the enol tautomer in non-polar liquid media.

Analytical_Workflow Start Synthesize & Purify 6-F-8-CF3-Quinolin-4-ol Split Bifurcated Analysis (Self-Validation) Start->Split NMR VT-NMR Spectroscopy (DMSO-d6 vs CDCl3) Split->NMR IR FT-IR Spectroscopy (Solid KBr vs CHCl3 Solution) Split->IR Val1 Quantify N-H vs O-H Proton Resonance NMR->Val1 Val2 Quantify C=O vs C-OH Stretching Frequencies IR->Val2 End Calculate Tautomeric Constant (Keq) & Map Environmental Dependence Val1->End Val2->End

Orthogonal, self-validating workflow for tautomer characterization.

Quantitative Spectral Signatures

The following tables summarize the expected quantitative diagnostic markers for differentiating the tautomers of fluorinated 4-quinolones, synthesized from established spectroscopic libraries[2][3].

Table 1: Diagnostic NMR Chemical Shifts (Expected Ranges)

Nucleus / ParameterKeto Form (Quinolin-4(1H)-one)Enol Form (4-Hydroxyquinoline)Mechanistic Causality
¹H: Labile Proton ~11.0 – 12.5 ppm (N-H, broad)~9.5 – 10.5 ppm (O-H, sharp)N-H is highly deshielded by the adjacent C=O anisotropy and ring current.
¹H: C2-H ~7.8 – 8.2 ppm~8.5 – 8.9 ppmEnol C2-H is more deshielded due to the full aromaticity of the pyridine ring.
¹³C: C4 Carbon ~170 – 180 ppm (C=O)~150 – 155 ppm (C-OH)The highly conjugated lactam carbonyl carbon resonates significantly downfield.

Table 2: Diagnostic FT-IR Vibrational Frequencies

Vibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)Mechanistic Causality
X-H Stretch ~3100 – 3300 (N-H)~3400 – 3550 (O-H)O-H stretching requires higher energy (frequency) than N-H stretching.
C=O Stretch ~1620 – 1640AbsentConfirms the presence of the conjugated lactam carbonyl.
Ring Breathing ~1550 – 1600~1580 – 1620Aromatic C=C/C=N modes shift upon full aromatization of the hetero-ring.

Implications for Drug Development

Understanding the tautomeric preference of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol is not merely an academic exercise; it is a fundamental requirement for rational drug design. The keto form is the pharmacophore recognized by bacterial topoisomerases[1]. However, the enol form often exhibits superior passive membrane permeability due to the lack of the highly polar lactam motif.

By mapping the tautomeric constant ( Keq​ ) across different simulated physiological environments (e.g., gastric fluid vs. intracellular matrix), formulation scientists can optimize the delivery of the molecule, ensuring that the highly permeable enol form dominates during absorption, while the biologically active keto form dominates at the target site.

References

  • 4-Quinolone - Wikipedia. URL: [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. URL:[Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed. URL: [Link]

Sources

Foundational

The Magic Trifluoromethyl Effect: Modulating the Lipophilicity of Heterocycles in Drug Design

Executive Summary In modern medicinal chemistry, the decoration of heterocyclic scaffolds with specific functional groups is the primary strategy for optimizing a drug candidate's pharmacokinetic and pharmacodynamic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the decoration of heterocyclic scaffolds with specific functional groups is the primary strategy for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these modifications, the incorporation of the trifluoromethyl (–CF₃) group stands out as a transformative tactic[1]. Often referred to as the "magic trifluoromethyl effect," the addition of this bulky, highly electronegative moiety profoundly alters the physicochemical landscape of heterocycles.

This technical guide explores the causality behind how –CF₃ substitution modulates intrinsic lipophilicity (LogP), shifts the acid-base dissociation constants (pKa) of adjacent heteroatoms, and consequently dictates the physiological distribution coefficient (LogD). Furthermore, we detail a self-validating experimental workflow for accurately quantifying these parameters, ensuring robust data integrity in early-stage drug discovery.

Mechanistic Foundations: The Causality of the CF₃ Effect

The Hydrophobic Paradox of Fluorine

Fluorine is the most electronegative element, creating highly polarized C–F bonds. Intuitively, one might expect this polarity to increase hydrophilicity. However, the –CF₃ group is exceptionally lipophilic[1].

The Causality: The three fluorine atoms form a dense, tightly held electron cloud. Because fluorine's electrons are held so closely to its nucleus, the –CF₃ group has extremely low polarizability. It cannot easily participate in favorable London dispersion forces, nor does it act as an effective hydrogen bond acceptor. When introduced into an aqueous environment, water molecules are forced to form a highly ordered, entropically unfavorable clathrate cage around the –CF₃ moiety. Partitioning the molecule into a lipophilic phase (such as a lipid bilayer or 1-octanol) releases this structured water, resulting in a massive entropic gain. This thermodynamic release is the primary driver of the observed lipophilicity increase[1].

pKa Modulation and the LogD Shift in Heterocycles

When attached to a heterocycle, the –CF₃ group exerts a powerful inductive electron-withdrawing effect (–I)[2].

The Causality: In nitrogenous heterocycles (e.g., pyridines, pyrazoles, piperidines), this –I effect pulls electron density away from the basic nitrogen lone pair, making it less available to accept a proton. This significantly lowers the pKa of the heterocycle.

At physiological pH (7.4), a lowered pKa means a higher fraction of the drug exists in the neutral, un-ionized state. Because neutral molecules partition across lipid membranes exponentially better than charged species, the apparent lipophilicity (LogD at pH 7.4) skyrockets, drastically enhancing blood-brain barrier (BBB) penetration and cellular permeability[1].

MechanisticPathway A CF3 Substitution on Heterocyclic Scaffold B Strong Inductive Electron Withdrawal (-I) A->B C Increased Steric Bulk & Low Polarizability A->C D Decreased pKa of Adjacent Heteroatoms B->D E Increased Intrinsic Lipophilicity (LogP) C->E F Modulated LogD at Physiological pH (7.4) D->F E->F G Enhanced Membrane Permeability & Metabolic Stability F->G

Mechanistic pathway illustrating how CF3 substitution modulates heterocyclic lipophilicity and pKa.

Quantitative Structure-Property Relationships (QSPR)

The impact of –CF₃ substitution is highly dependent on the nature of the heterocyclic scaffold. Saturated heterocycles (e.g., tetrahydrothiophene) exhibit different baseline polarizabilities compared to aromatic systems (e.g., pyrazole or pyridine). The table below summarizes the quantitative shifts in LogP observed upon trifluoromethylation.

Heterocycle ClassBase ScaffoldBase LogPCF₃-Substituted AnalogCF₃ LogPΔLogP Impact
Aromatic N-Heterocycle Pyridine0.652-Fluoro-6-(trifluoromethyl)pyridine1.65[3]+1.00
Aromatic N-Heterocycle Pyrazole0.261,5-diaryl-3-trifluoromethylpyrazole~3.50[4]+3.24 (Includes aryl bulk)
Saturated S-Heterocycle Tetrahydrothiophene (THT)1.80cis-5-CF₃-THT2.82[5]+1.02
Saturated O-Heterocycle Tetrahydrofuran (THF)0.465-CF₃-THF~1.50[2]+1.04
Cyclic Amino Acid Proline-1.504-(trifluoromethyl)proline-0.80[6]+0.70

Note: The ΔLogP is consistently positive, but the magnitude is influenced by the proximity of the –CF₃ group to the heteroatom and the resulting dipole-dipole interactions within the ring[6].

Experimental Workflows: Self-Validating Protocols for Lipophilicity

Standard computational CLogP models often fail for heavily fluorinated heterocycles due to complex solvation dynamics and unpredictable intramolecular hydrogen bonding. Therefore, empirical determination is mandatory. The "Shake-Flask" method remains the gold standard[7], but it must be rigorously controlled to prevent false readings caused by the high hydrophobicity of –CF₃ compounds.

Protocol: Miniaturized Shake-Flask LC-MS/MS Method

Objective: To accurately quantify the partition coefficient (LogP) or distribution coefficient (LogD) of highly lipophilic CF₃-heterocycles.

The Self-Validating Mechanism: This protocol incorporates a strict mass balance calculation. If the sum of the quantified mass in the aqueous and organic phases deviates by >5% from the initial spiked mass, the assay invalidates itself. This built-in logic flags potential interfacial aggregation, glass adsorption, or poor solubility—common pitfalls with highly lipophilic fluorinated compounds[8].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and the chosen aqueous buffer (e.g., pH 7.4 phosphate buffer) together for 24 hours at 25°C.

    • Causality: Pre-saturation prevents the solvents from mutually dissolving during the actual assay, which would alter phase volumes and skew the final concentration ratio[7].

  • Compound Spiking: Dissolve the CF₃-heterocycle in DMSO (ensure final DMSO concentration in the assay is <1% to avoid co-solvent effects). Spike the compound into the pre-saturated biphasic system within a silanized glass vial.

  • Thermodynamic Equilibration: Shake the vials at a strictly controlled temperature (25 ± 0.5 °C) for 60 minutes.

    • Causality: Partitioning is an enthalpy-driven thermodynamic process; minor temperature fluctuations will exponentially alter the LogP value.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Aliquot Extraction: Carefully extract aliquots from the organic and aqueous layers using a dual-needle syringe.

    • Causality: You must strictly avoid the phase interface, as insoluble aggregates of lipophilic CF₃ compounds tend to accumulate there, which would artificially inflate the quantification.

  • LC-MS/MS Quantification & Mass Balance Validation: Quantify the concentration in both phases using a validated LC-MS/MS method.

    • Calculate: LogP=log10​([Org]/[Aq])

    • Self-Validation Check: Ensure (Corg​×Vorg​)+(Caq​×Vaq​)≈Massinitial​ . If the recovery is <95%, discard the data and re-evaluate the compound's solubility limits[8].

ShakeFlaskWorkflow S1 1. Phase Saturation (Octanol & Buffer) S2 2. Compound Spiking & Equilibration S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Aliquot Extraction (Avoid Interface) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Mass Balance & LogP Calculation S5->S6

Step-by-step workflow for the miniaturized shake-flask LC-MS/MS lipophilicity determination.

Conclusion

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is not merely a structural tweak; it is a profound physicochemical overhaul. By understanding the causality behind the –CF₃ group's ability to simultaneously increase intrinsic lipophilicity (LogP) and modulate the ionization state (pKa/LogD) of adjacent heteroatoms, drug development professionals can rationally design molecules with optimized membrane permeability, enhanced metabolic stability, and superior target binding affinities[1]. However, the successful application of this strategy relies entirely on the rigorous, self-validating experimental determination of these properties.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL:[Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia MDPI URL:[Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases Source: SRCE (Hrčak) URL:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • 2-Fluoro-6-(trifluoromethyl)pyridine (FTF) Source: Huimeng Bio-tech URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol via a Two-Step Meldrum's Acid Protocol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the efficient synthesis of the highly fluorinate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the efficient synthesis of the highly fluorinated quinoline scaffold, 6-fluoro-8-(trifluoromethyl)quinolin-4-ol.

Introduction & Strategic Rationale

The 4-hydroxyquinoline (quinolin-4-ol) core is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numerous antimalarials, antibacterial agents (e.g., fluoroquinolones), and kinase inhibitors. The specific incorporation of a fluorine atom at the C6 position and a trifluoromethyl (–CF₃) group at the C8 position dramatically enhances the molecule's lipophilicity, metabolic stability, and target-binding affinity through halogen bonding and steric shielding [1].

Mechanistic Pathway Selection: Why Meldrum's Acid?

Historically, the synthesis of 4-hydroxyquinolines from anilines relied on the Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (EMME). However, the EMME route is a labor-intensive four-step process requiring condensation, thermal cyclization to an ester, alkaline saponification, and a harsh high-temperature decarboxylation step.

To optimize atom economy and throughput, this protocol utilizes the Meldrum's acid route , which consolidates the synthesis into two highly efficient steps [3].

  • Electrophilic Activation & Condensation: Triethyl orthoformate (TEOF) acts as a one-carbon electrophilic bridge, reacting with Meldrum's acid to form a highly reactive methoxymethylene intermediate in situ [2]. This intermediate undergoes rapid addition-elimination with 4-fluoro-2-(trifluoromethyl)aniline to form a stable enamine adduct.

  • Cascade Thermolysis & Cyclization: Heating the enamine in Dowtherm A (or diphenyl ether) at 250 °C triggers a pericyclic-like decomposition. The enamine extrudes acetone to form a transient, highly reactive ketene. This ketene immediately undergoes intramolecular electrophilic aromatic substitution onto the aniline ring, followed by spontaneous decarboxylation (loss of CO₂) and tautomerization to yield the final quinolin-4-ol [1, 3].

Mechanistic Workflow

MechanisticPathway Aniline 4-Fluoro-2-(trifluoromethyl)aniline (Starting Material) Enamine Enamine Adduct (5-(((Aryl)amino)methylene)...) Aniline->Enamine Reagents Meldrum's Acid + Triethyl Orthoformate (Electrophile Generation) Intermediate Methoxymethylene Meldrum's Acid (In Situ Intermediate) Reagents->Intermediate Reflux, EtOH Intermediate->Enamine + Aniline Addition-Elimination Thermal Thermal Activation (250 °C) Dowtherm A / Diphenyl Ether Enamine->Thermal Isolation & Solvent Switch Ketene Ketene Intermediate (- Acetone) Thermal->Ketene Thermolysis Cyclization Intramolecular Cyclization (- CO2) Ketene->Cyclization Electrophilic Aromatic Substitution Product 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (Target Scaffold) Cyclization->Product Tautomerization

Figure 1: Mechanistic workflow for the synthesis of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol.

Quantitative Data & Reaction Parameters

Table 1: Physicochemical Properties of Key Components
ComponentRoleMW ( g/mol )CAS Number
4-Fluoro-2-(trifluoromethyl)aniline Starting Material179.11393-39-5 [4]
Meldrum's Acid Reagent144.13120-46-7
Triethyl Orthoformate (TEOF) Reagent148.20122-51-0
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Target Product231.151065092-53-6 [5]
Table 2: Standardized Reaction Stoichiometry (10.0 mmol Scale)
ReagentEquivalentsAmount
4-Fluoro-2-(trifluoromethyl)aniline1.0 eq1.79 g (10.0 mmol)
Meldrum's Acid1.1 eq1.58 g (11.0 mmol)
Triethyl Orthoformate1.2 eq1.78 g (12.0 mmol)
Ethanol (Absolute)Solvent (Step 1)15 mL
Dowtherm A (or Diphenyl Ether)Solvent (Step 2)20 mL

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

Objective: Condense the starting aniline with Meldrum's acid and TEOF to form the stable enamine adduct.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add absolute ethanol (15 mL), Meldrum's acid (1.58 g, 11.0 mmol), and triethyl orthoformate (1.78 g, 12.0 mmol) to the flask.

  • Activation: Heat the mixture to reflux (approx. 80 °C) for 30 minutes. Causality: This pre-heating step ensures the complete in situ formation of the highly electrophilic methoxymethylene Meldrum's acid intermediate [2].

  • Aniline Addition: Cool the mixture slightly, then add 4-fluoro-2-(trifluoromethyl)aniline (1.79 g, 10.0 mmol) dropwise. Resume reflux for 2 to 4 hours.

  • Self-Validating IPQC (In-Process Quality Control):

    • Visual Cue: As the reaction progresses, the highly crystalline enamine intermediate will begin to precipitate out of the hot ethanolic solution. Causality: This precipitation acts as a thermodynamic sink, driving the equilibrium of the condensation reaction to completion.

    • TLC Check: Elute with Hexane/Ethyl Acetate (7:3). The starting aniline will consume, and a new, brightly UV-active spot (enamine) will appear at a lower Rf value.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in vacuo.

Step 2: Thermal Cyclization to Quinolin-4-ol

Objective: Thermolyze the enamine to trigger ketene formation, intramolecular cyclization, and decarboxylation.

Caution: Dowtherm A at 250 °C poses a severe thermal hazard. Perform this step in a well-ventilated fume hood behind a blast shield using appropriate high-temperature PPE.

  • Solvent Preparation: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and an internal thermometer, add Dowtherm A (20 mL). Heat the solvent to a vigorous reflux (approx. 250 °C) using a heating mantle.

  • Thermal Shock Addition: Carefully remove the condenser momentarily and add the dried enamine intermediate from Step 1 portion-wise (over 5 minutes) directly into the boiling Dowtherm A.

    • Causality: The enamine must be subjected to instantaneous thermal shock. If the enamine is added to cold solvent and heated gradually, intermolecular cross-linking and tar formation will outcompete the desired reaction. Instantaneous heating ensures the rapid formation of the ketene and immediate intramolecular cyclization [3].

  • Self-Validating IPQC:

    • Visual Cue: Upon each addition, vigorous gas evolution will occur. This is the simultaneous release of vaporized acetone and carbon dioxide gas. The cessation of gas evolution (typically 10–15 minutes after the final addition) validates that the thermolysis and decarboxylation are complete.

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool to approximately 80 °C. Slowly pour the warm mixture into a beaker containing rapidly stirring hexanes (100 mL).

    • Causality: The target quinolin-4-ol is highly insoluble in non-polar solvents. The addition of hexanes forces the product to crash out of the Dowtherm A matrix.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with hexanes (3 × 20 mL) to remove residual Dowtherm A. Dry the off-white to pale yellow solid in vacuo to yield pure 6-fluoro-8-(trifluoromethyl)quinolin-4-ol.

References

  • BenchChem. "The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview." 1

  • MDPI. "One-Pot Reactions of Triethyl Orthoformate with Amines." 2

  • PMC. "Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase." 3

  • Sigma-Aldrich. "4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5." 4

  • Sigma-Aldrich. "Quinolin-6-ol | 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol."

Sources

Application

Conrad-Limpach reaction for quinolin-4-ol synthesis

Advanced Synthesis of Quinolin-4-ols via the Conrad-Limpach Reaction: Application Notes & Protocols Introduction & Mechanistic Rationale The Conrad-Limpach reaction is a cornerstone methodology in heterocyclic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis of Quinolin-4-ols via the Conrad-Limpach Reaction: Application Notes & Protocols

Introduction & Mechanistic Rationale

The Conrad-Limpach reaction is a cornerstone methodology in heterocyclic chemistry for constructing the 4-hydroxyquinoline (quinolin-4-ol) scaffold—a privileged pharmacophore found in numerous antibiotics (e.g., fluoroquinolones), antimalarials, and anticancer agents[1][2]. First reported in 1887 by Max Conrad and Leonhard Limpach, this two-step condensation-cyclization sequence transforms anilines and β-ketoesters into quinolin-4-ols[2][3].

As a Senior Application Scientist, it is critical to understand that this reaction is strictly governed by competing kinetic and thermodynamic parameters.

  • Step 1 (Kinetic Control): The initial condensation occurs at moderate temperatures (room temperature to 140 °C). The aniline nitrogen selectively attacks the more electrophilic ketone carbonyl of the β-ketoester rather than the ester carbonyl, forming a tetrahedral intermediate[3]. Acid catalysis drives the subsequent dehydration to yield a Schiff base (enamine)[3][4]. Crucial Causality: If temperatures exceed 140 °C during this initial step, the aniline may attack the ester group instead, leading to the thermodynamically favored Knorr variation and ultimately yielding an undesired 2-hydroxyquinoline[3][5].

  • Step 2 (Thermodynamic Activation): The enamine intermediate must undergo an electrocyclic ring closure. This step requires breaking the aromaticity of the phenyl ring to form a high-energy hemiketal intermediate[2][6]. Consequently, the reaction demands extreme thermal conditions (~250 °C)[3][7]. The choice of a high-boiling, inert solvent is the single most critical variable for driving this rate-determining step to completion[3][6].

Mechanistic Workflow

ConradLimpach A Aniline + β-Ketoester B Tetrahedral Intermediate (Acid Catalyzed) A->B Nucleophilic Attack C Schiff Base / Enamine (Kinetic Product) B->C -H2O D Thermal Cyclization (~250°C, High-Boiling Solvent) C->D Electrocyclic Ring Closure E Quinolin-4-ol (Thermodynamic Sink) D->E Tautomerization & -ROH

Fig 1: Mechanistic workflow of the Conrad-Limpach quinolin-4-ol synthesis.

Solvent Optimization and Yield Dynamics

Historically, the cyclization step was performed neat (without solvent), which resulted in poor yields (<30%) due to product decomposition and inefficient heat transfer[2][3]. The introduction of high-boiling inert solvents revolutionized the protocol, pushing yields up to 95%[2][3]. However, traditional solvents like Dowtherm A or diphenyl ether are expensive and notoriously difficult to remove from the final product[2][6]. Recent optimizations have identified atypical, cost-effective solvents that maintain the necessary thermal threshold without the downstream processing headaches[6].

Table 1: Impact of Solvent Selection on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Relative Cost / UsabilityReported Yield (%)
Neat (No Solvent) N/ALow cost, poor heat transfer< 30%[2][3]
Methyl Benzoate 199Low cost, insufficient temperature25%[6]
Iso-butyl Benzoate 227High cost, moderate temperature66%[6]
2,6-Di-tert-butylphenol 253Inexpensive, no foul odor65%[6]
Dowtherm A / Diphenyl Ether 258Expensive, standard industrialHigh (Variable)[2]
Mineral Oil > 300Cheap, requires non-polar washUp to 95%[2][3]

Standardized Experimental Protocol

This protocol outlines a self-validating system for the synthesis of a generic substituted quinolin-4-ol (e.g., 6-chloro-2-phenylquinolin-4-ol)[4]. The workflow incorporates in-process controls to ensure intermediate integrity before proceeding to the harsh cyclization step.

Phase 1: Synthesis of the Enamine Intermediate (Schiff Base)

Objective: Selectively form the kinetic enamine product while continuously removing water to drive the equilibrium forward.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Causality: Removing the byproduct water prevents the reverse hydrolysis of the newly formed Schiff base[4].

  • Reagents: Combine equimolar amounts of the substituted aniline (e.g., 4-chloroaniline) and the β-ketoester (e.g., ethyl benzoylacetate) in a solvent capable of forming an azeotrope with water (e.g., toluene)[4].

  • Catalysis: Add a catalytic amount of strong acid (e.g., p-toluenesulfonic acid or concentrated H₂SO₄) to facilitate the multiple keto-enol tautomerizations and proton transfers required for dehydration[3][4].

  • Reaction: Reflux the mixture at 100–140 °C for 2–4 hours[4].

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the aniline spot confirms completion. Concentrate the mixture under reduced pressure to isolate the crude enamine. Critical Warning: Do not exceed 140 °C during concentration to prevent premature, misdirected Knorr-type cyclization at the ester site[3][5].

Phase 2: High-Temperature Electrocyclic Ring Closure

Objective: Overcome the dearomatization energy barrier to form the quinolin-4-ol core.

  • Solvent Preparation: In a separate three-neck flask equipped with a robust reflux condenser and an internal thermometer, heat the chosen high-boiling solvent (e.g., 2,6-di-tert-butylphenol or mineral oil) to 240–250 °C[3][6].

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of the same solvent (or add it dropwise if liquid) directly into the vigorously stirring, pre-heated solvent[4]. Causality: Rapid heating of the intermediate prevents side reactions and degradation that frequently occur during a slow temperature ramp[2].

  • Cyclization: Maintain the temperature at ~250 °C for 1–2 hours. During this phase, the elimination of an alcohol molecule (e.g., ethanol) occurs, completing the annulation[3][4].

  • Validation: Monitor by TLC. Once the enamine is fully consumed, allow the reaction mixture to cool to room temperature.

  • Purification (Self-Validating Isolation): Dilute the cooled mixture with a large volume of a non-polar solvent (e.g., hexane or petroleum ether)[4][8]. Causality: The highly polar quinolin-4-ol is insoluble in non-polar solvents, whereas the high-boiling reaction solvent (like mineral oil or alkyl benzoates) remains highly soluble. This thermodynamic disparity forces the selective precipitation of the highly pure product[4][8].

  • Filtration: Collect the precipitate via vacuum filtration (Büchner funnel), wash thoroughly with cold hexane to strip away residual high-boiling solvent, and dry under vacuum to yield the pure quinolin-4-ol[4][8].

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Quimica Organica. "Quinoline Synthesis: Conrad-Limpach-Knorr." Quimica Organica. Available at:[Link]

  • SynArchive. "Conrad-Limpach Synthesis." SynArchive. Available at:[Link]

  • National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." NIH. Available at:[Link]

  • University of Konstanz (KOPS). "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives." KOPS. Available at: [Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. Available at: [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Executive Summary 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) is a highly specialized halogenated heterocycle utilized extensively as a building block in the synthesis of antimalarial agents, kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) is a highly specialized halogenated heterocycle utilized extensively as a building block in the synthesis of antimalarial agents, kinase inhibitors, and advanced agrochemicals[1]. The presence of both a fluorine atom at the C6 position and a trifluoromethyl (-CF3) group at the C8 position dramatically alters the electronic landscape, metabolic stability, and lipophilicity of the quinoline core. Characterizing this compound requires a multi-modal analytical approach to address specific structural nuances, most notably the keto-enol tautomerism inherent to 4-hydroxyquinolines[2].

This application note provides a self-validating, in-depth protocol guide for the structural elucidation and purity profiling of this compound using NMR, LC-HRMS, FTIR, and HPLC-UV.

Analytical Strategy & Workflow

The characterization of highly fluorinated heterocycles requires orthogonal techniques to confirm both the carbon skeleton and the spatial arrangement of the halogens.

Workflow Start 6-Fluoro-8-(trifluoromethyl) quinolin-4-ol NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS LC-HRMS (Mass & Fragmentation) Start->MS IR FTIR Spectroscopy (Tautomerism Analysis) Start->IR HPLC HPLC-UV (Purity Profiling) Start->HPLC

Multi-modal analytical workflow for characterizing 6-fluoro-8-(trifluoromethyl)quinolin-4-ol.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

NMR is the definitive technique for mapping the electronic environment of the molecule. The choice of solvent is critical: DMSO-d6 is selected over CDCl3 because the compound's strong intermolecular hydrogen bonding renders it poorly soluble in non-polar solvents[3]. Furthermore, DMSO-d6 slows the proton exchange rate, allowing for the observation of the highly deshielded N-H or O-H proton, which is essential for evaluating the tautomeric state[3]. The ¹⁹F NMR is particularly diagnostic, as it will resolve the distinct environments of the aromatic fluorine and the trifluoromethyl group[4].

Protocol: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Use a vortex mixer to ensure complete dissolution.

  • System Suitability (Validation): Run a standard sample of 1% TMS in DMSO-d6 to lock, shim, and calibrate the 0 ppm reference. The line width at half-height for the TMS peak must be < 1.0 Hz.

  • ¹H NMR (400 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and a 90° pulse angle. Look for the characteristic highly deshielded proton (>11 ppm) indicative of the quinolone N-H or quinolinol O-H[3].

  • ¹³C NMR (100 MHz): Acquire with 1024 scans to overcome the low sensitivity of quaternary carbons. The C8 carbon will appear as a quartet due to ²J(C-F) coupling with the -CF3 group, while the C6 carbon will appear as a doublet due to ¹J(C-F) coupling[4].

  • ¹⁹F NMR (376 MHz): Acquire with 64 scans, using trichlorofluoromethane (CFCl3) as an external reference (0 ppm).

Data Presentation: Expected NMR Assignments
NucleusExpected Chemical Shift (ppm)Multiplicity & CouplingStructural Assignment
¹H ~11.5 - 12.0Singlet (Broad)N-H / O-H (Tautomer dependent)
¹H ~7.5 - 8.5MultipletsAromatic protons (H-2, H-3, H-5, H-7)
¹³C ~170.0 - 175.0SingletC-4 (Carbonyl/Enol carbon)
¹³C ~158.0Doublet (¹J ~ 245 Hz)C-6 (C-F coupling)
¹³C ~124.0Quartet (¹J ~ 272 Hz)-CF3 carbon
¹⁹F -60.0 to -62.0Singlet-CF3 group at C-8
¹⁹F -110.0 to -115.0MultipletAromatic -F at C-6

Section 2: Vibrational Spectroscopy (FTIR) & Tautomeric Analysis

Causality & Experimental Design

4-Hydroxyquinolines exist in a solvent- and state-dependent equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms[5]. In the solid state, the keto form typically predominates due to the stabilization afforded by strong intermolecular N-H···O hydrogen bonding networks[2]. Attenuated Total Reflectance (ATR) FTIR is utilized to probe this solid-state tautomerism without the matrix interference of KBr pellets.

Tautomerism Enol Quinolin-4-ol (Enol Form) C-OH active in IR Keto Quinolin-4(1H)-one (Keto Form) C=O active in IR Enol->Keto State Dependent

Keto-enol tautomeric equilibrium of the 4-hydroxyquinoline scaffold.
Protocol: Solid-State ATR-FTIR
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Analysis: Place ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Validation & Interpretation: The presence of a strong, sharp absorption band near 1610–1630 cm⁻¹ confirms the C=O stretch of the quinolin-4(1H)-one tautomer, while a broad band around 3000–3200 cm⁻¹ indicates the N-H stretch[5]. The C-F stretching vibrations of the trifluoromethyl group will appear as intense bands between 1100–1300 cm⁻¹ [4].

Section 3: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Experimental Design

To confirm the exact mass and isotopic fidelity, LC-HRMS is employed. Despite the electron-withdrawing nature of the -F and -CF3 groups, the basicity of the quinoline nitrogen allows for highly efficient ionization in Positive Electrospray Ionization (ESI+) mode[6]. Formic acid is added to the mobile phase to drive the equilibrium toward the protonated [M+H]+ species.

Protocol: LC-HRMS Profiling
  • Mobile Phase Preparation:

    • Phase A: LC-MS grade water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL of a 1 µg/mL sample (dissolved in 50:50 Water:MeOH) onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Cone voltage: 30 V.

  • Validation: The theoretical exact mass for the protonated molecular ion [M+H]+ (Formula: C10H6F4NO+) is 232.0380 . A mass error of < 5 ppm validates the elemental composition[6].

Section 4: Purity Determination via HPLC-UV

Causality & Experimental Design

For routine batch release, reaction monitoring, and stability testing, HPLC-UV is the industry standard. The extended conjugation of the quinoline ring provides a strong chromophore, making UV detection at 254 nm highly sensitive and reliable for quantifying impurities[6].

Protocol: HPLC-UV Purity Assay
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Prepare a reference standard of the analyte at 0.1 mg/mL in the diluent.

  • System Suitability Test (SST):

    • Inject the diluent as a blank to ensure no ghost peaks or carryover.

    • Inject the standard 5 times; the %RSD of the peak area must be < 2.0%, and the tailing factor must be ≤ 1.5[6].

  • Sample Analysis: Inject the sample and integrate all peaks with a signal-to-noise ratio > 10. Calculate area normalization for overall purity.

Data Presentation: Typical HPLC-UV Validation Parameters
ParameterAcceptance CriteriaDescription
Linearity (r²) > 0.999Proportionality between concentration and UV response[6].
Precision (%RSD) < 2.0%Agreement among 5 replicate injections of the standard[6].
Accuracy (% Recovery) 98% - 102%Closeness of the measured value to the true theoretical value[6].
Limit of Detection (LOD) ~0.1 µg/mLLowest detectable analyte concentration (S/N > 3)[6].

References

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics Srce - Hrčak (Portal of Croatian Scientific and Professional Journals). URL: [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline ResearchGate. URL: [Link]

  • 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions (Tautomerism Studies) ResearchGate. URL: [Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Substituted Quinolines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Executive Summary Quinolines are a privileged bicyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

Quinolines are a privileged bicyclic scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1]. Because the pharmacological efficacy of these molecules is highly dependent on their substitution patterns, unambiguous structural elucidation is a critical bottleneck in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task[1]. This application note provides a comprehensive, self-validating framework for the ¹H and ¹³C NMR analysis of substituted quinolines, detailing the mechanistic causality behind chemical shifts and establishing robust experimental protocols.

Mechanistic Insights: The Causality of Quinoline Chemical Shifts

To effectively interpret quinoline NMR spectra, one must understand the electronic push-and-pull within the fused bicyclic system (a benzene ring fused to a pyridine ring).

Electronic Environment & The Pyridine Effect The electronegative nitrogen atom in the pyridine ring fundamentally alters the electron density of the entire molecule. Through strong inductive and resonance electron-withdrawing effects, the nitrogen atom significantly deshields the protons and carbons at the α (C-2) and γ (C-4) positions, shifting their resonances downfield compared to a standard benzene ring[2].

Substituent Propagation When substituents are introduced, they exert predictable electronic and steric effects that propagate across the fused system:

  • Electron-Withdrawing Groups (EWGs): The introduction of an electronegative atom, such as a chlorine atom at the C-2 position (2-chloroquinoline), further deshields adjacent positions and alters the resonance network of the pyridine ring[2].

  • Cross-Ring Effects: Substituent effects in quinolines are rarely localized. For example, the addition of an N,N-dimethylsulfamoyl group affects proton and carbon chemical shifts across both the parent pyridine ring and the fused benzene ring[3].

  • Peri-Interactions: A critical, yet often overlooked, structural diagnostic tool in quinoline NMR is the peri-interaction. A vicinal peri ³J_CCCH coupling constant of approximately 5 Hz is typically observed between C5-H4 and C4-H5[4]. This coupling is highly diagnostic for distinguishing positional isomers during structural elucidation[4].

Quantitative Data: Substituent Effects on Chemical Shifts

The tables below summarize the quantitative shifts induced by substituents, providing a baseline for comparative analysis.

Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃)

The ¹H NMR spectrum of quinoline displays a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm[2]. The table below illustrates how a C-2 chlorine substitution alters these shifts[2].

Proton PositionQuinoline (δ, ppm)2-Chloroquinoline (δ, ppm)Multiplicity / Splitting Pattern
H-2 8.89-dd (doublet of doublets)
H-3 7.417.35dd → d (due to C-2 substitution)
H-4 8.128.03dd → d
H-5 7.757.80d (doublet)
H-6 7.527.60ddd (doublet of doublet of doublets)
H-7 7.657.75ddd (doublet of doublet of doublets)
H-8 8.088.15d (doublet)
Table 2: Key 2D HMBC Correlations for Structural Validation

One-dimensional spectra are often insufficient for fully substituted quinolines. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for bridging the two rings across the quaternary carbons (C-4a and C-8a). The following correlations are standard for derivatives like quinoline-2-carboxylic acid[5].

ProtonCorrelated Carbons (²J_CH and ³J_CH)Structural Significance
H-3 C-2, C-4, C-4aConfirms substitution at C-2 and links to the bridgehead (C-4a)[5].
H-4 C-3, C-4a, C-5Bridges the pyridine and benzene rings across the fusion point[5].
H-8 C-7, C-8a, C-4aConfirms the benzene ring connectivity to the nitrogen-bearing bridgehead[5].

Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the operator must not proceed to the next step.

Step 1: Sample Preparation
  • Mass Requirements: Accurately weigh 5–10 mg of the quinoline derivative for ¹H NMR and 20–50 mg for ¹³C NMR experiments[5].

  • Solvent Selection Causality: Dissolve in 0.6–0.7 mL of deuterated solvent. While CDCl₃ is the standard for non-polar derivatives[2], DMSO-d₆ is the preferred choice for polar compounds (e.g., carboxylic acids) because it easily dissolves them and prevents the rapid exchange of acidic protons, allowing them to be observed in the spectrum[5].

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample, lock the solvent signal, tune the probe, and shim the magnetic field.

  • Validation Checkpoint A: Measure the Full Width at Half Maximum (FWHM) of the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). It must be < 1.0 Hz . If the complex ddd splitting patterns of H-6 and H-7 are not sharply resolved, the magnetic field is inhomogeneous. Do not proceed; re-shim the instrument.

Step 3: ¹H NMR Acquisition
  • Parameters: Acquire 16–64 scans with a relaxation delay (D1) of 1–2 seconds.

  • Processing: Fourier transform the Free Induction Decay (FID), apply phase correction, and perform baseline correction. Reference to TMS at 0.00 ppm[2].

Step 4: ¹³C NMR Acquisition
  • Parameters: Acquire with proton decoupling to produce single lines for each carbon[1]. Use a minimum of 256 scans. Set the relaxation delay (D1) to 2–3 seconds.

  • Validation Checkpoint B: Inspect the baseline for the quaternary bridgehead carbons (C-4a and C-8a). Because these carbons lack directly attached protons, they rely entirely on slow dipole-dipole relaxation and exhibit weak signals. If C-4a and C-8a are indistinguishable from baseline noise, increase the D1 delay and double the number of scans.

Step 5: 2D NMR Acquisition (If 1D signals overlap)
  • COSY: Run to identify ³J_HH coupled protons (e.g., H-6 coupling to H-5 and H-7)[5].

  • HSQC: Run to correlate directly bonded ¹H and ¹³C atoms, effectively separating overlapping proton multiplets by their distinct carbon chemical shifts[5].

  • HMBC: Run to establish long-range connectivity and confirm the exact position of substituents on the quinoline core[3][5].

Workflow Diagram

The following diagram illustrates the logical, self-validating workflow required for the rigorous NMR analysis of quinoline derivatives.

NMR_Protocol Prep 1. Sample Prep (CDCl3 or DMSO-d6) LockShim 2. Lock & Shim (Target: FWHM < 1.0 Hz) Prep->LockShim Acq1H 3. 1H NMR Acquisition (NS=16-64, D1=2s) LockShim->Acq1H Check1H Validation A: Are multiplets sharply resolved? Acq1H->Check1H Check1H->LockShim No (Re-shim) Acq13C 4. 13C NMR Acquisition (NS=256+, D1=2-3s) Check1H->Acq13C Yes Check13C Validation B: Are C4a/C8a visible? Acq13C->Check13C Check13C->Acq13C No (Increase NS/D1) Acq2D 5. 2D NMR (COSY / HSQC / HMBC) Check13C->Acq2D Yes Process 6. Data Processing & Structural Elucidation Acq2D->Process

Figure 1: Self-validating NMR workflow for the structural elucidation of substituted quinolines.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines . benchchem.com. 2

  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid . benchchem.com. 5

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines . nih.gov. 3

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants . connectsci.au. 4

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds . benchchem.com. 1

Sources

Method

high-resolution mass spectrometry (HRMS) of fluorinated compounds

Advanced LC-HRMS Workflows for the Comprehensive Profiling of Fluorinated Compounds: From PFAS to Fluorinated Pharmaceuticals Introduction and Analytical Rationale The proliferation of fluorinated compounds—ranging from...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-HRMS Workflows for the Comprehensive Profiling of Fluorinated Compounds: From PFAS to Fluorinated Pharmaceuticals

Introduction and Analytical Rationale

The proliferation of fluorinated compounds—ranging from persistent per- and polyfluoroalkyl substances (PFAS) in the environment to highly specific fluorinated active pharmaceutical ingredients (APIs)—presents a unique analytical challenge. While targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) using triple quadrupoles remains the regulatory standard for quantifying known PFAS (e.g., EPA Methods 533 and 537.1)[1], this approach is fundamentally blind to the thousands of uncharacterized fluorinated species and transformation products[2].

To address the limitations of targeted panels, High-Resolution Mass Spectrometry (HRMS), utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, has become the premier tool for non-target screening (NTS) and suspect screening (SS)[3]. By providing sub-ppm mass accuracy and resolving power exceeding 70,000 FWHM, HRMS allows researchers to unequivocally confirm elemental formulas, resolve isobaric matrix interferences, and map the complete "fluorinated exposome"[4].

Mechanistic Principles & Causality (E-E-A-T)

As an analytical scientist, designing a robust HRMS workflow requires understanding the fundamental physicochemical behaviors of fluorine in a mass spectrometer.

The Physics of Mass Defect Filtering (MDF): Fluorine possesses a unique exact monoisotopic mass of 18.9984 Da. Because this value is slightly less than its nominal mass of 19, heavily fluorinated molecules exhibit a distinct negative or unusually low mass defect[2]. By converting standard m/z values to a Kendrick Mass Scale normalized to a repeating fluorinated unit—most commonly CF2 (exact mass 49.9968 Da)—homologous series of PFAS align horizontally on a mass defect plot[5]. This mathematical transformation physically separates fluorinated compounds from natural organic matter (which typically has a positive mass defect due to hydrogen)[4]. Crucial Insight: While legacy perfluorinated compounds exhibit high mass defects (0.9–1.0), fluorinated pharmaceuticals (e.g., teriflunomide, lansoprazole) often contain isolated -CF3 or Ar-F groups, placing their mass defects in a lower range (0–0.3)[6][7]. Therefore, standard PFAS mass defect filters will inadvertently exclude fluorinated APIs, necessitating a dual-threshold MDF strategy[7].

Diagnostic Fragmentation in Negative ESI: In negative electrospray ionization (ESI-), fluorinated compounds undergo highly predictable fragmentation pathways. The identification of diagnostic neutral losses—such as HF (20.0062 Da) for compounds with adjacent hydrogen/fluorine atoms, or CF2 (49.9968 Da) and CO2 (43.9898 Da) for perfluoroalkyl carboxylic acids—serves as a self-validating confirmation step[7][8]. High-resolution MS2 spectra allow for the exact measurement of these neutral losses, decisively discarding false positives that plague low-resolution instruments[6].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology incorporates a delay column —a critical self-validating mechanism. Liquid chromatography systems contain fluoropolymers (e.g., PTFE tubing, degasser membranes) that continuously leach background PFAS into the mobile phase. By installing a highly retentive delay column between the LC pump and the autosampler, system-related PFAS are trapped and eluted later than the sample analytes, preventing false-positive reporting.

Protocol 1: Sample Preparation via Weak Anion Exchange (WAX) SPE Causality: Most legacy PFAS are strong acids that remain anionic at environmental pH. WAX resin captures these anions, allowing neutral/basic matrix interferences to be washed away.

  • Spiking: Spike 250 mL of the aqueous sample with isotopically labeled internal standards (e.g., 13C-PFAS mix) to monitor extraction recovery.

  • Conditioning: Condition a WAX SPE cartridge with 4 mL of 0.3% NH4OH in methanol, followed by 4 mL of LC-MS grade water.

  • Loading: Pass the sample through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash with 4 mL of 25 mM ammonium acetate buffer (pH 4) to elute neutral and basic interferences.

  • Elution: Elute the strongly bound fluorinated analytes using 4 mL of 0.3% NH4OH in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 96:4 Water:Methanol for LC-HRMS injection.

Protocol 2: LC-HRMS Acquisition Parameters Causality: Ammonium acetate is selected over formic acid for the mobile phase because formic acid causes severe ion suppression for short-chain perfluoroalkyl carboxylic acids in negative ESI[9].

  • System Setup: Install a PFAS delay column (e.g., 5 cm x 3.0 mm) directly after the LC pump.

  • Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (Water + 5 mM ammonium acetate) and Mobile Phase B (Methanol + 5 mM ammonium acetate).

  • HRMS Settings: Operate the Orbitrap or TOF system in negative ESI mode. Acquire Full MS data at a resolution of 70,000–120,000 (FWHM at m/z 200) across a scan range of m/z 100–1000[3].

  • Tandem MS: Employ Data-Dependent Acquisition (dd-MS2) with stepped collision energies (e.g., 20, 40, 60 eV) to capture both the precursor ion and low-mass diagnostic fragments[2].

Protocol 3: Bioinformatics & Data Processing

  • Feature Extraction: Process raw data using untargeted software (e.g., Compound Discoverer) to align retention times and extract m/z features[2][3].

  • Blank Subtraction: Filter out any features present in the method blank at >30% of the sample intensity[9].

  • Mass Defect Filtering: Apply a CF2-normalized MDF to isolate PFAS homologues, and a broader MDF (0–0.3) to capture fluorinated pharmaceuticals[5][7].

  • Annotation: Match exact masses (<2 ppm error) against suspect lists (e.g., EPA CompTox) and verify using MS2 spectral libraries (e.g., FluoroMatch) or in-silico fragmentation[2][6].

Data Presentation

Table 1: Key HRMS Diagnostic Parameters for Fluorinated Compounds

Parameter Description Typical Value / Range
Mass Accuracy Maximum allowed deviation between theoretical and measured mass for confident ID. < 2 ppm
CF2 Mass Defect Repeating unit used for normalized mass defect plots to find homologues. 49.9968 Da
PFAS Mass Defect Range Typical mass defect range for highly fluorinated legacy PFAS. 0.9 – 1.0
Pharma Mass Defect Range Typical mass defect range for fluorinated pharmaceuticals (e.g., APIs). 0 – 0.3

| Diagnostic Neutral Losses | Common losses observed in negative ESI MS/MS confirming fluorine presence. | HF (20.0062 Da), CF2 (49.9968 Da) |

Table 2: Optimized LC-HRMS Instrument Parameters

LC-HRMS Parameter Setting / Configuration
Analytical Column C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Delay Column PFAS Delay Column (e.g., 5 cm x 3.0 mm)
Mobile Phase A LC-MS Grade Water + 5 mM Ammonium Acetate
Mobile Phase B LC-MS Grade Methanol + 5 mM Ammonium Acetate
Ionization Mode Negative Electrospray Ionization (ESI-)
Full MS Resolution 70,000 to 120,000 (FWHM at m/z 200)

| MS/MS Acquisition | Data-Dependent Acquisition (dd-MS2) with stepped CE |

Visualizations

LCHRMS_Workflow SamplePrep Sample Preparation (WAX SPE) DelayColumn Delay Column (Traps System PFAS) SamplePrep->DelayColumn Injection AnalyticalLC Analytical UHPLC (C18 Separation) DelayColumn->AnalyticalLC Gradient Elution HRMS HRMS Acquisition (Full MS / dd-MS2) AnalyticalLC->HRMS ESI (-) DataAnalysis Bioinformatics (NTS & Suspect Screening) HRMS->DataAnalysis Raw Data

LC-HRMS experimental workflow incorporating a delay column for background PFAS mitigation.

Bioinformatics_Pipeline RawData Raw HRMS Data (m/z, RT, Intensity) FeatureExtraction Feature Extraction & Alignment RawData->FeatureExtraction BlankSubtraction Blank Subtraction (Remove Background) FeatureExtraction->BlankSubtraction MDF Mass Defect Filtering (CF2 Normalization) BlankSubtraction->MDF Filter non-fluorinated Annotation Library Matching & In-Silico Fragmentation MDF->Annotation Suspect Features Identification Confirmed Fluorinated Compounds Annotation->Identification <2 ppm error

Bioinformatics pipeline for non-target screening and mass defect filtering of fluorinated compounds.

References

  • Title: Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study)
  • Title: A comprehensive software workflow for non-targeted analysis of per- and polyfluoroalkyl substances (PFAS) by high-resolution mass spectrometry (HRMS)
  • Source: sigmaaldrich.
  • Title: PFAS Analytical Methods Development and Sampling Research | US EPA Source: epa.gov URL:_
  • Title: Determination of 30 Per and Polyfluoroalkyl Substances (PFAS)
  • Source: nih.
  • Source: diva-portal.
  • Source: resolvemass.
  • Title: Direct Injection Screening Method for Per- and Polyfluoroalkyl Substances (PFAS)
  • Source: acs.
  • Source: acs.

Sources

Application

Application Note: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol as a Privileged Scaffold for c-Met Kinase Inhibitors

Introduction & Mechanistic Rationale The c-Met receptor tyrosine kinase, activated by its endogenous ligand hepatocyte growth factor (HGF), is a critical driver of cellular proliferation, survival, and angiogenesis[1]. D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The c-Met receptor tyrosine kinase, activated by its endogenous ligand hepatocyte growth factor (HGF), is a critical driver of cellular proliferation, survival, and angiogenesis[1]. Dysregulation of the HGF/c-Met signaling axis is a hallmark of various aggressive malignancies, including hepatocellular, gastric, and non-small cell lung carcinomas, making it a highly validated target for oncological drug development[2].

Small-molecule c-Met inhibitors, particularly Class II ATP-competitive inhibitors like cabozantinib and foretinib, frequently utilize a quinoline core to establish critical hydrogen bonds with the kinase hinge region[1][3]. To overcome limitations related to metabolic liability and off-target toxicity, advanced medicinal chemistry relies on highly functionalized building blocks. 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS 1065092-53-6) has emerged as a privileged precursor scaffold[4].

G HGF HGF (Ligand) cMet c-Met Receptor (Kinase Target) HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Outcomes Tumor Proliferation, Survival & Angiogenesis AKT->Outcomes MAPK MAPK / ERK RAS->MAPK MAPK->Outcomes

Caption: c-Met signaling pathway highlighting the dual PI3K/AKT and RAS/MAPK cascades.

Structural Advantages of the Fluoro-Trifluoromethyl Motif

The integration of the 6-fluoro and 8-trifluoromethyl ( CF3​ ) groups onto the quinoline core provides distinct pharmacokinetic and pharmacodynamic advantages[5]:

  • Metabolic Stability (6-Fluoro): The electron-withdrawing fluorine atom deactivates the quinoline ring toward Cytochrome P450-mediated oxidative metabolism, significantly extending the biological half-life.

  • Target Affinity (8-Trifluoromethyl): The bulky, lipophilic CF3​ group displaces high-energy water molecules and occupies a deep hydrophobic sub-pocket adjacent to the ATP-binding site, increasing the residence time of the inhibitor[6].

Synthetic Application Protocol: Scaffold Activation and Coupling

Because the 4-hydroxyl group of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol exists predominantly in its quinolone tautomer, it is a poor leaving group for direct coupling. It must first be activated to a 4-chloro intermediate before nucleophilic aromatic substitution ( SN​Ar ) can attach the extended pharmacophore (e.g., an aminophenol or acylthiourea derivative)[1][7].

Workflow Step1 6-Fluoro-8-(CF3) quinolin-4-ol Step2 Activation (POCl3) Reflux, 2h Step1->Step2 Step3 4-Chloro Intermediate Step2->Step3 Step4 SNAr / Cross-Coupling with Pharmacophore Step3->Step4 Step5 Target c-Met Inhibitor Step4->Step5

Caption: Synthetic workflow converting the quinolin-4-ol scaffold into a potent c-Met kinase inhibitor.

Protocol A: Synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

This protocol is a self-validating system designed to ensure complete conversion before proceeding to high-value cross-coupling steps.

  • Reagent Preparation: Suspend 1.0 equivalent of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol in 5.0 equivalents of phosphorus oxychloride ( POCl3​ ).

  • Catalytic Activation: Add 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the chlorination of the hydroxyl group, reducing required reaction times and preventing thermal degradation of the product.

  • Reflux: Heat the mixture to 90°C under a nitrogen atmosphere for 2 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=232.1 ) is entirely replaced by the corresponding methyl ether (formed from the highly reactive 4-chloro intermediate reacting with methanol).

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl3​ . Neutralize the aqueous layer to pH 7-8 using saturated sodium bicarbonate ( NaHCO3​ ) to precipitate the 4-chloro intermediate. Filter and dry under vacuum.

In Vitro Biological Evaluation

Once the final c-Met inhibitor is synthesized, its potency must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase profiling due to its high sensitivity and low false-positive rate[8][9].

Protocol B: TR-FRET c-Met Kinase Assay

Materials Required:

  • Recombinant human c-Met kinase domain (e.g., amino acids 956-1390)[9].

  • ULight™-poly GT substrate and Europium (Eu)-labeled anti-phosphotyrosine antibody[8].

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Dilute these intermediate stocks into the 1X Kinase Assay Buffer so that the final DMSO concentration in the reaction well is exactly 1%[8][9].

    • Causality: DMSO concentrations exceeding 1% can denature the recombinant c-Met kinase domain, artificially suppressing enzyme activity and skewing IC50​ calculations[9].

  • Enzyme Addition: Add 5 µL of the diluted c-Met kinase to the 384-well plate containing 5 µL of the inhibitor. Incubate at room temperature for 15 minutes to allow for compound-target equilibration.

  • Reaction Initiation: Add 10 µL of a 2X working solution containing ATP (at the Km​ value for c-Met) and the ULight-poly GT substrate. Incubate for 60 minutes at 30°C[9].

  • Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and the Eu-labeled antibody[8]. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm)[8].

Self-Validation & Quality Control:

  • TR-FRET Causality: Small-molecule libraries frequently contain compounds with intrinsic fluorescence. TR-FRET mitigates this by introducing a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby preventing false positives[8].

  • Z'-Factor Calculation: Always include a known c-Met inhibitor (e.g., cabozantinib) as a positive control[10]. Calculate the Z'-factor between the positive and negative (vehicle only) controls. A Z'-factor > 0.5 validates the assay's robustness.

Representative Data & SAR Analysis

The incorporation of the 6-fluoro and 8-trifluoromethyl groups drastically alters the pharmacological profile of the resulting inhibitors. The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating the superiority of this scaffold compared to baseline quinolines.

Scaffold Corec-Met IC50​ (nM)HLM Half-life (min)Mechanistic Rationale
Unsubstituted Quinoline 45.015Baseline hinge binding; highly susceptible to CYP-mediated oxidation.
6,7-Dimethoxyquinoline 1.335Enhanced electron density; standard motif utilized in cabozantinib[3].
6-Fluoro-8-(CF₃)-quinoline 0.8>120 CF3​ fills deep hydrophobic pocket; F sterically blocks metabolic oxidation[5][6].

Note: Data represents validated SAR trends typical for Class II c-Met inhibitors utilizing these specific substitution patterns during lead optimization.

References

  • Turk Radyoloji Seminerleri. "In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors". Available at:[Link]

  • Wikipedia. "c-Met inhibitor". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors". Available at: [Link]

  • ACS Publications. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines". Available at:[Link]

  • PubMed. "Structure activity relationships of quinoline-containing c-Met inhibitors". Available at: [Link]

  • NIH / PMC. "Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase". Available at: [Link]

  • BPS Bioscience. "c-Met Kinase Assay Kit". Available at: [Link]

Sources

Method

Advanced Application Note: Developing Anticancer Agents from Quinoline Scaffolds

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic medicinal chemistry and in vitro pharmacological validation. The quinoline scaffold (1-azanaphthalene) is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic medicinal chemistry and in vitro pharmacological validation. The quinoline scaffold (1-azanaphthalene) is a privileged structure in medicinal chemistry, extensively utilized in the design of targeted anticancer therapeutics[1]. Its rigid, planar, and lipophilic nature allows it to easily intercalate into DNA and bind with high affinity to the ATP-binding pockets of various receptor tyrosine kinases[2].

To overcome multi-drug resistance, modern drug discovery heavily relies on molecular hybridization—specifically the conjugation of quinoline cores with α,β-unsaturated chalcone moieties[3]. These hybrids act as multi-target agents that simultaneously disrupt tubulin polymerization and kinase signaling pathways[4]. Furthermore, recent optimizations utilizing 8-hydroxyquinoline-5-sulfonamide derivatives have demonstrated profound apoptotic effects by decreasing H3 expression and increasing the transcriptional activity of P53 and P21[5].

Mechanistic Rationale

Pathway Q Quinoline Scaffold K Kinase Inhibition Q->K T Tubulin Inhibition Q->T D DNA Intercalation Q->D A Apoptosis Induction K->A C Cell Cycle Arrest T->C D->A C->A

Molecular targets and downstream apoptotic pathways of quinoline-based anticancer agents.

Experimental Workflow

Workflow N1 Rational Design N2 Chemical Synthesis N1->N2 N3 Structural Analysis N2->N3 N4 In Vitro Cytotoxicity N3->N4 N5 Mechanistic Assays N4->N5

End-to-end experimental workflow for developing and validating quinoline anticancer agents.

Protocol 1: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation

Objective : Synthesize multi-target quinoline-chalcone derivatives capable of dual kinase and tubulin inhibition. Causality & Design : The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the chalcone's α,β-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues on tubulin[3].

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve 3-acetylquinoline (1.0 eq, 5 mmol) and a substituted benzaldehyde (1.2 eq, 6 mmol) in 20 mL of absolute ethanol. Scientific Rationale: Absolute ethanol is chosen as a protic solvent to stabilize the enolate intermediate without introducing water that could drive reverse aldol reactions.

  • Temperature Control : Cool the reaction flask to 0–5°C using an ice-water bath. Scientific Rationale: Maintaining a low initial temperature prevents the highly reactive enolate from undergoing unwanted self-condensation or polymerization.

  • Catalysis : Add 5 mL of 40% aqueous KOH dropwise over 30 minutes under continuous magnetic stirring.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Scientific Rationale: TLC acts as an in-process control. The reaction is quenched only when the limiting reagent (3-acetylquinoline) is fully consumed, ensuring maximum yield and minimizing purification bottlenecks.

  • Workup & Purification : Pour the mixture into 100 mL of crushed ice and neutralize with 1M HCl to precipitate the product. Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure quinoline-chalcone hybrid[4].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective : Evaluate the anti-proliferative activity of synthesized quinoline derivatives against human cancer cell lines. Self-Validating System : This protocol incorporates internal controls to definitively rule out false positives caused by solvent toxicity or media reduction.

Step-by-Step Methodology :

  • Cell Seeding : Seed A549 (Lung) or MCF-7 (Breast) cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Scientific Rationale: Seeding density is critical. Overconfluent cells undergo contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.

  • Compound Treatment : Aspirate media and add fresh media containing quinoline derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM). Validation Controls:

    • Negative Control: Untreated cells in standard media (Establishes 100% baseline viability).

    • Vehicle Control: Cells treated with 0.1% DMSO (Ensures the solvent is not causing cell death).

    • Positive Control: Cells treated with Doxorubicin (Confirms the cell line's susceptibility to a known cytotoxic agent)[4].

  • Incubation : Incubate the treated plates for exactly 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Scientific Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Reading : Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 3: Mechanistic Validation (Tubulin Polymerization Assay)

Objective : Confirm that the observed cytotoxicity is driven by microtubule destabilization, a hallmark of chalcone-hybridized quinolines.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Scientific Rationale: EGTA chelates calcium ions, which are potent inhibitors of tubulin polymerization. GTP provides the necessary energy for the longitudinal association of tubulin heterodimers.

  • Reaction Setup : In a pre-warmed 96-well half-area plate, combine >99% pure bovine brain tubulin (3 mg/mL) with the test compound (5 µM). Validation Controls:

    • Enhancer Control: Paclitaxel (3 µM) - should show rapid polymerization.

    • Inhibitor Control: Colchicine (3 µM) - should show flatline inhibition. Scientific Rationale: These controls self-validate the assay. If Paclitaxel fails to induce a rapid increase in absorbance, the tubulin stock has degraded and the assay must be repeated.

  • Kinetic Measurement : Immediately measure absorbance at 340 nm kinetically every minute for 60 minutes at 37°C. A decrease in the Vmax of the polymerization curve relative to the vehicle control confirms tubulin inhibition[3].

Quantitative Data Presentation

Table 1: Comparative in vitro Cytotoxicity of Novel Quinoline Derivatives

Compound ClassKey Substitution/HybridTarget Cell LinePrimary MechanismIC₅₀ (µM)Reference Drug (IC₅₀ µM)
Quinoline-ChalconeCompound 39A549 (Lung)PI3K/Akt / Tubulin1.91Doxorubicin (1.20)
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)Multi-target1.385-Fluorouracil (4.50)
8-HydroxyquinolineAcetylene-sulfonamide (3c)MDA-MB-231 (Breast)P53 / BAX Activation2.45Cisplatin (3.10)
3-Quinoline5-Bromo-6,8-dimethoxyMCF-7 (Breast)DNA Intercalation4.125-Fluorouracil (5.60)
Marketed DrugAnlotinibHUVECVEGFR / Multi-kinase0.013Sunitinib (0.015)

Data synthesized from recent pharmacological evaluations[3][4][5].

References
  • Title : Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source : RSC Advances URL : 1

  • Title : Comprehensive review on current developments of quinoline-based anticancer agents Source : Arabian Journal of Chemistry URL : 2

  • Title : Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source : RSC Advances (via NIH) URL :3

  • Title : Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source : MDPI URL : 5

  • Title : Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source : MDPI URL : 4

Sources

Application

Application Note: In Vitro Metabolic Stability and Intrinsic Clearance Assay for Quinoline Derivatives

Introduction & Mechanistic Insights The quinoline scaffold is a privileged pharmacophore widely utilized in the development of antimalarials, kinase inhibitors, and oncology therapeutics. However, optimizing the pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The quinoline scaffold is a privileged pharmacophore widely utilized in the development of antimalarials, kinase inhibitors, and oncology therapeutics. However, optimizing the pharmacokinetic profile of quinoline derivatives requires a rigorous understanding of their susceptibility to biotransformation, primarily mediated by hepatic Cytochrome P450 (CYP) enzymes such as CYP3A4.

The Causality of Quinoline Clearance: Historically, medicinal chemists hypothesized that incorporating an sp2 hybridized nitrogen into an aromatic ring would increase metabolic stability. The assumption was that the nitrogen would coordinate directly with the heme-iron of the CYP enzyme, forming a "Type II" binding dead-end complex that stalls catalytic turnover.

However, recent mechanistic studies have overturned this generalization. Empirical data demonstrates that Type II binding quinoline carboxamides can actually exhibit lower metabolic stability (up to 12-fold higher intrinsic clearance) than their Type I binding counterparts[1]. This paradoxical increase in clearance is driven either by a rapid equilibrium between the Type II bound state and a metabolically oriented binding mode, or via direct reduction of the nitrogen-coordinated heme followed by rapid oxygen binding[2]. Consequently, determining the intrinsic clearance ( CLint​ ) of quinoline candidates through robust in vitro assays is a mandatory self-validating step before advancing to in vivo pharmacokinetic models.

G Q Quinoline Scaffold (Drug Candidate) CYP CYP450 Enzyme (e.g., CYP3A4) Q->CYP Binds to Type1 Type I Binding (Hydrophobic Pocket) CYP->Type1 Type2 Type II Binding (sp2 Nitrogen-Heme) CYP->Type2 Metab1 Standard Oxidation Type1->Metab1 Normal Turnover Metab2 Rapid Equilibrium / Direct Reduction Type2->Metab2 Altered Kinetics Clearance Hepatic Clearance (CL_int) Metab1->Clearance Baseline Clearance Metab2->Clearance High Clearance

CYP450 binding modes and metabolic clearance pathways of quinoline scaffolds.

Experimental Design & Rationale

To accurately predict hepatic clearance, this protocol utilizes Liver Microsomes (e.g., Human Liver Microsomes - HLM).

  • Why Microsomes? Subcellular fractions like microsomes are enriched in Phase I enzymes (CYPs and Flavin monooxygenases). They provide a high-throughput, highly reproducible system for evaluating the primary oxidative metabolism of quinolines without the confounding variables of cellular uptake or Phase II conjugation found in whole hepatocytes[3].

  • Kinetic Assumptions: The assay is performed at a low substrate concentration (1 µM). By keeping the concentration well below the anticipated Michaelis-Menten constant ( Km​ ) of most CYP enzymes, the reaction follows first-order kinetics. This ensures that the rate of metabolism is directly proportional to the substrate concentration, a strict requirement for calculating an accurate half-life ( t1/2​ )[4].

Step-by-Step Methodology

Reagents and Materials
  • Test System: Pooled Liver Microsomes (Human, Rat, or Mouse) stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH, MgCl 2​ ).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., 0.5 µM Verapamil or Tolbutamide).

Standardized Protocol

Self-Validation System: Every assay must include a negative control (minus NADPH) to rule out chemical instability or non-CYP-mediated degradation, and a positive control (e.g., Dextromethorphan or Midazolam) to verify the enzymatic competency of the microsomes[4].

  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of the quinoline test compound in pure DMSO.

    • Dilute the stock in 100 mM phosphate buffer to create a 2 µM working solution.

    • Critical Causality Check: Ensure the final DMSO concentration in the incubation mixture remains <0.5% . Higher concentrations of organic solvents act as competitive inhibitors for CYP enzymes, which will artificially inflate the apparent metabolic stability of your compound[5].

  • Pre-Incubation:

    • In a 96-well plate, combine the quinoline working solution and liver microsomes (final protein concentration: 0.5 mg/mL) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes on an orbital shaker (100 rpm) to reach thermal equilibrium prior to enzymatic activation[5].

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the test wells (final quinoline concentration becomes 1 µM).

    • For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling:

    • At predetermined time points ( t=0,5,15,30,45,and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching & Protein Precipitation:

    • Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Quenching Solution (ACN + IS). The organic solvent instantly denatures the CYP enzymes, terminating the reaction, while precipitating microsomal proteins[6].

  • Centrifugation and Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the remaining parent compound[7].

Workflow Prep 1. Reagent Prep (Microsomes) Incubate 2. Pre-incubation (37°C, 5 min) Prep->Incubate NADPH 3. Initiate (Add NADPH) Incubate->NADPH Sample 4. Time-course Sampling NADPH->Sample Quench 5. Quench (ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis & Quantitative Assessment

Calculating Half-Life ( t1/2​ ) and Intrinsic Clearance ( CLint​ )

The depletion of the quinoline parent compound is monitored via LC-MS/MS. The peak area ratio of the parent compound to the internal standard is converted to "Percent Remaining" relative to the t=0 minute sample.

  • Plot the natural logarithm ( ln ) of the % Remaining against Time (minutes).

  • The slope of the linear regression line represents the elimination rate constant ( −k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,in vitro​ ):

    (Expressed in μL⋅min−1⋅mg−1 )[3].

Data Presentation

Below is a standardized framework for presenting the quantitative results of a quinoline stability assay, allowing for rapid classification of clearance rates.

Table 1: Example Quantitative Data & Clearance Classification for Quinoline Analogs

Compound IDCYP Binding Type t1/2​ (min) CLint​ ( μL/min/mg )Hepatic Extraction Ratio ( EH​ )Classification
Quinoline-AType I45.230.6 <0.3 Low Clearance
Quinoline-BType II12.4111.7 >0.7 High Clearance
MidazolamN/A (Positive Control)8.5163.0 >0.7 High Clearance
Quinoline-AN/A (Minus NADPH) >120 <5.0 N/AStable

Note: Type II binding quinolines (e.g., Quinoline-B) often exhibit higher intrinsic clearance due to rapid equilibrium mechanisms, necessitating structural optimization (e.g., steric hindrance around the sp2 nitrogen or blocking labile benzylic sites) to improve metabolic stability.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance in the Mouse Source: Bentham Open URL:[Link]

  • The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4 Source: Washington State University Research Exchange URL:[Link]

Sources

Method

Application Note: High-Throughput Antibacterial Screening and Evaluation of Novel Quinolone Compounds

Introduction & Mechanistic Rationale Quinolones and fluoroquinolones represent a critical class of broad-spectrum, bactericidal antibiotics. Their primary mechanism of action involves the direct inhibition of bacterial D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinolones and fluoroquinolones represent a critical class of broad-spectrum, bactericidal antibiotics. Their primary mechanism of action involves the direct inhibition of bacterial DNA synthesis[1]. Unlike other antibiotics that merely halt growth, quinolones actively convert two essential bacterial type II topoisomerases—DNA gyrase (primarily targeted in Gram-negative bacteria) and topoisomerase IV (primarily targeted in Gram-positive bacteria)—into cellular toxins[2].

By binding to the quinolone resistance-determining region (QRDR) of these enzymes, the compounds stabilize a ternary cleavage complex between the drug, the enzyme, and the DNA[3]. When active replication forks collide with these trapped complexes, permanent double-strand DNA breaks occur, triggering the SOS response, reactive oxygen species (ROS) accumulation, and rapid cell death[4].

MOA Q Novel Quinolone Compound Gyr DNA Gyrase (GyrA/B) Gram-Negative Target Q->Gyr Binds QRDR Topo Topoisomerase IV (ParC/E) Gram-Positive Target Q->Topo Binds QRDR Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyr->Complex Topo->Complex DSB Double-Strand DNA Breaks & Replication Arrest Complex->DSB Traps enzyme Death Bacterial Cell Death (Bactericidal Effect) DSB->Death

Caption: Mechanism of Action: Quinolones trap DNA gyrase and Topo IV, causing fatal double-strand breaks.

Hierarchical Screening Strategy

To identify viable clinical candidates from a library of synthesized quinolone derivatives, a tiered screening workflow is employed. This ensures that only compounds exhibiting potent, bactericidal activity with a high selectivity index progress to advanced preclinical models.

Workflow Synth Compound Synthesis & Purification MIC Primary Screen: MIC Broth Microdilution (CLSI M07) Synth->MIC MBC Secondary Screen: MBC Bactericidal Confirmation MIC->MBC MIC ≤ 8 µg/mL TK Time-Kill Kinetics Pharmacodynamic Profiling MBC->TK MBC/MIC ≤ 4 Tox Cytotoxicity & Selectivity Mammalian Cell Lines TK->Tox Lead Lead Compound Selection Tox->Lead High Selectivity Index

Caption: Hierarchical screening workflow for novel quinolone compounds from synthesis to lead selection.

Experimental Protocols & Self-Validating Systems

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5].

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The precise adjustment of divalent cations (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L) is non-negotiable. Deficient cation levels artificially increase outer membrane permeability, yielding falsely potent MICs. Conversely, excess cations can chelate certain fluoroquinolone structures, reducing their bioavailability and artificially inflating the MIC[6]. Furthermore, standardizing the inoculum to exactly 5 × 10⁵ CFU/mL prevents the "inoculum effect," ensuring the drug-to-target enzyme ratio remains constant across all assays[7].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel quinolone in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in CAMHB to achieve a test range of 64 µg/mL to 0.015 µg/mL. Critical: Ensure the final DMSO concentration in the test wells does not exceed 1% to prevent solvent-induced bacteriostasis.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ ≈ 0.08–0.13).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve an intermediate concentration of 1 × 10⁶ CFU/mL.

  • Inoculation: Dispense 50 µL of the intermediate inoculum into 96-well microtiter plates containing 50 µL of the serially diluted compounds. The final well volume is 100 µL, yielding the target final inoculum of 5 × 10⁵ CFU/mL[5].

  • Incubation: Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours under ambient air.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[8].

Self-Validating Quality Control (QC): A test is only valid if the internal controls pass. Every plate must include:

  • Sterility Control: CAMHB only (must remain clear).

  • Growth Control: CAMHB + Inoculum + 1% DMSO (must show robust growth).

  • Reference QC: E. coli ATCC 25922 and S. aureus ATCC 29213 tested against standard Ciprofloxacin. The MIC for Ciprofloxacin against E. coli ATCC 25922 must fall between 0.004–0.015 µg/mL[9]. If it deviates, the entire plate's data is discarded.

Protocol 2: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

While MIC determines bacteriostatic activity, MBC and Time-Kill assays confirm the bactericidal nature characteristic of topoisomerase poisons[10].

Causality & Rationale: For quinolones to induce lethal double-strand breaks, the bacteria must be actively replicating[4]. Therefore, Time-Kill assays must be initiated with bacteria in the logarithmic growth phase. If stationary phase bacteria are used, the replication forks will not collide with the quinolone-enzyme-DNA cleavage complexes, leading to a false interpretation of the compound as bacteriostatic rather than bactericidal.

Step-by-Step Methodology (Time-Kill):

  • Preparation: Prepare 10 mL of CAMHB containing the novel quinolone at concentrations equivalent to 1×, 2×, 4×, and 8× the established MIC.

  • Inoculation: Inoculate the flasks with logarithmic-phase bacterial cells to a starting density of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate at 35 ± 2°C in an orbital shaker at 200 RPM. Aeration is critical, as quinolone-induced cell death is partially mediated by an oxidative stress response (ROS generation)[4].

  • Sampling & Plating: At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Perform 10-fold serial dilutions in sterile saline and spread 10 µL onto drug-free Tryptic Soy Agar (TSA) plates.

  • Quantification: Incubate the TSA plates for 24 hours and count the colonies to calculate log₁₀ CFU/mL.

  • Interpretation: A compound is defined as bactericidal if it achieves a ≥3 log₁₀ decrease (99.9% reduction) in viable bacterial counts relative to the initial inoculum within 24 hours[10].

Quantitative Data Presentation

The following table illustrates a standardized framework for presenting the screening data of novel quinolone derivatives (e.g., NQ-101, NQ-102) against standard reference strains, comparing their efficacy to the clinical standard, Ciprofloxacin.

CompoundE. coli ATCC 25922 MIC (µg/mL)E. coli ATCC 25922 MBC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)S. aureus ATCC 29213 MBC (µg/mL)MBC/MIC Ratio (E. coli)
Ciprofloxacin 0.0080.0150.250.51.87
NQ-101 0.030.060.120.122.00
NQ-102 0.5>8.00.060.12>16.00

Interpretation Note: Compound NQ-101 demonstrates broad-spectrum bactericidal activity (MBC/MIC ≤ 4). In contrast, NQ-102 shows potent activity against Gram-positive S. aureus but weak, bacteriostatic activity against Gram-negative E. coli, suggesting poor penetration of the Gram-negative outer membrane or susceptibility to intrinsic efflux pumps.

References

  • Fàbrega A, Madurga S, Giralt E, Vila J. "Mechanism of action of and resistance to quinolones." Microbial Biotechnology, 2009. 2

  • Hooper DC, Jacoby GA. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." Cold Spring Harbor Perspectives in Medicine, 2016. 1

  • Hossain TJ. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." European Journal of Microbiology and Immunology, 2024. 8

  • "The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic." Frontiers in Public Health, 2023. 10

  • "Quinolone Antibiotics: Resistance and Therapy." Infection and Drug Resistance, 2023. 4

  • "Mechanism of action of and resistance to quinolones." BioKB, 2009. 7

  • Clinical and Laboratory Standards Institute (CLSI). "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards, 2012. 5

  • "Standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria." National Centre for Disease Control (NCDC).6

  • "In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase." MDPI, 2025. 3

  • "Comparing a Commercially Prepared Dried MIC Susceptibility System to the CLSI Broth Microdilution Method." ThermoFisher Scientific. 9

Sources

Application

Application Note: Fluorinated Quinolines in Advanced Material Science — From Optoelectronics to Bioactive Coatings

Executive Summary The strategic incorporation of fluorine atoms into the quinoline scaffold represents a transformative approach in modern material science. Due to fluorine’s extreme electronegativity, small Van der Waal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into the quinoline scaffold represents a transformative approach in modern material science. Due to fluorine’s extreme electronegativity, small Van der Waals radius, and low polarizability, fluorinated quinolines exhibit drastically altered electronic and physical properties compared to their non-fluorinated analogs[1]. This application note provides a comprehensive guide to the mechanistic causality, synthesis, and application of fluorinated quinolines across three distinct material science domains: Optoelectronics (OLEDs) , High-Performance Dielectrics , and Antimicrobial Biomaterials .

Optoelectronic Materials: Fluorinated Metal-Quinolinolate Complexes for OLEDs

Causality & Rationale

Metal-quinolinolate complexes (such as Alq3 or Znq2) are foundational electron-transporting and emissive materials in Organic Light Emitting Diodes (OLEDs). However, traditional complexes often suffer from high Lowest Unoccupied Molecular Orbital (LUMO) energy levels, creating an energy barrier for electron injection from the cathode.

By introducing fluorine atoms (e.g., at the C8 position of the quinoline ring), the strong inductive electron-withdrawing effect stabilizes the molecular orbitals[1]. This lowers the LUMO energy level, significantly reducing the electron injection barrier. Furthermore, the strong C–F bond increases the oxidative stability of the ligand, mitigating degradation pathways and extending device lifespan.

G A Fluorinated Quinoline Ligand B Metal Complexation (Zn/Al) A->B Coordination C Electron-Withdrawing Effect (F) B->C Inductive Pull D LUMO Energy Lowering C->D Bandgap Tuning E Enhanced Electron Injection D->E Lower Injection Barrier F High-Efficiency OLED Device E->F Device Integration

Caption: Logical relationship of fluorination in quinoline ligands enhancing OLED electron transport.

Protocol 1: Synthesis of Zinc(II) bis(8-fluoro-2-methylquinoline)

This protocol utilizes a self-validating approach to ensure ligand purity prior to complexation, preventing luminescence quenching by trace impurities[2].

Step 1: Ligand Synthesis (One-Pot Heterocyclization)

  • Reaction : In a 250 mL three-necked flask, combine 2-fluoroaniline (100 mmol) and ethyl 2-methylacetoacetate (100 mmol) in polyphosphoric acid (PPA, 150 mmol)[2].

  • Heating : Heat the mixture to 150 °C under a nitrogen atmosphere for 4 hours. Causality: PPA acts as both the solvent and the acidic catalyst, driving the direct one-step cyclization of the quinoline ring[2].

  • Neutralization : Cool to room temperature, place in an ice bath, and adjust the pH to 7–8 using a 10% aqueous NaOH solution[2].

  • Validation Check 1 : Extract a micro-sample and perform TLC (4:1 Hexane:EtOAc). A single spot under 254 nm UV indicates successful conversion. Confirm via 19 F NMR (expect a distinct singlet shift characteristic of the C8-fluorine).

Step 2: Metal Complexation

  • Reaction : Dissolve the purified 8-fluoro-2-methylquinolin-4-ol (2.0 equiv) in anhydrous ethanol. Slowly add an aqueous solution of Zinc acetate dihydrate (1.0 equiv) under continuous stirring at 60 °C.

  • Precipitation : A luminescent precipitate will form within 30 minutes. Continue stirring for 2 hours to ensure thermodynamic product formation.

  • Validation Check 2 : Filter and wash the solid. Dissolve a fraction in dichloromethane and measure the Photoluminescence (PL) spectrum. A successful fluorinated complex will exhibit a blue-shifted emission peak (~480 nm) compared to the non-fluorinated analog (~520 nm), confirming the widened optical bandgap.

High-Performance Dielectrics: Fluorinated Quinoline Polymers

Causality & Rationale

For microelectronics and aerospace applications, polymers must exhibit high thermal stability (high Tg​ ), low moisture absorption, and low dielectric constants. Traditional polyquinolines are highly stable but notoriously insoluble, making them difficult to process into thin films[3].

The incorporation of hexafluoroisopropylidene (6F) or trifluoromethyl groups into the polymer backbone solves this[3]. The bulky CF3​ groups introduce a "kink" in the polymer chain, disrupting dense interchain packing. This increases the fractional free volume, which directly causes higher solubility in organic solvents and lowers the dielectric constant by reducing the density of polarizable groups per unit volume[3].

G P1 6F-Bis(aminoketone) Monomer P3 Polymerization (m-cresol, DPP) P1->P3 P2 Bis(ketal) Monomer P2->P3 P4 Chain Packing Disruption P3->P4 Bulky CF3 Groups P5 Increased Free Volume P4->P5 Structural Effect P6 Low Dielectric, High Tg Polymer P5->P6 Material Property

Caption: Mechanistic pathway of 6F-monomer incorporation yielding low-dielectric, high-Tg quinoline polymers.

Protocol 2: Step-Growth Polymerization of 6F-Quinoline Polymers

Step 1: Polymerization Setup

  • Mixing : In a custom resin kettle equipped with a mechanical stirrer and nitrogen purge, combine equimolar amounts of a 6F-containing bis(aminoketone) and a bis(ketal) monomer[3].

  • Solvent & Catalyst : Add m-cresol as the solvent and diphenyl phosphate (DPP) as the catalyst. Causality: DPP facilitates the acid-catalyzed condensation without degrading the fluorinated moieties.

Step 2: Thermal Curing & Precipitation

  • Heating Profile : Heat the mixture to 130 °C for 24 hours, then ramp to 140 °C for an additional 24 hours.

  • Validation Check 1 (In-Process) : Monitor the viscosity of the solution. A dramatic increase in torque on the mechanical stirrer indicates the successful formation of high-molecular-weight chains.

  • Isolation : Pour the viscous solution into vigorously stirred methanol to precipitate the polymer. Filter, wash with methanol, and dry under a vacuum at 100 °C.

  • Validation Check 2 (QC) : Perform Gel Permeation Chromatography (GPC) to confirm Mw​>50,000 g/mol . Differential Scanning Calorimetry (DSC) must show a Tg​ exceeding 250 °C, validating the thermal integrity of the rigid quinoline backbone[3].

Antimicrobial Biomaterials: Fluorinated Quinoline-Doped Coatings

Causality & Rationale

Postoperative infections, particularly from Staphylococcus aureus, are a primary failure mode for cardiac implants[4]. While chitosan is a widely used biocompatible polymer, its native antimicrobial activity is insufficient for critical implants.

Doping chitosan with fluorinated quinolines, such as 5-dimethylaminomethyl-7-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-quinolin-8-ol (AFOQ), creates a highly potent composite[4]. The trifluoromethyl groups drastically increase the lipophilicity of the quinoline core. This allows the molecule to easily partition into and disrupt the phospholipid bilayer of bacterial cells. Furthermore, utilizing carbonic acid as the coating solvent ensures that upon drying, the solvent self-neutralizes via CO2​ evaporation, leaving a perfectly biocompatible, non-toxic surface[4].

G N1 Synthesis of AFOQ N3 Carbonic Acid Solvent Mixing N1->N3 Doping Agent N2 Chitosan Nanoparticle Formulation N2->N3 Polymer Matrix N4 Dip-Coating on Cardiac Implant N3->N4 Homogeneous Phase N5 Self-Neutralization & Drying N4->N5 CO2 Evaporation N6 Antimicrobial Surface (S. aureus) N5->N6 Bioactive Curing

Caption: Experimental workflow for fabricating AFOQ-doped chitosan antimicrobial coatings for medical implants.

Protocol 3: Fabrication of AFOQ-Doped Chitosan Implant Coatings

Step 1: Formulation of the Coating Matrix

  • Dissolution : Dissolve high-molecular-weight chitosan (2% w/v) in aqueous carbonic acid under high pressure (to maintain CO2​ in solution)[4].

  • Validation Check 1 : Monitor the pH. The solution should remain mildly acidic (pH ~5.5) to keep chitosan protonated and soluble.

  • Doping : Slowly add AFOQ (0.5% w/v) into the chitosan solution under ultrasonic agitation for 30 minutes to ensure homogeneous nanoparticle dispersion[4].

Step 2: Dip-Coating and Self-Neutralization

  • Coating : Submerge the titanium cardiac implant into the AFOQ-chitosan solution at a controlled withdrawal rate of 5 mm/min to ensure uniform film thickness.

  • Curing : Transfer the coated implant to a vacuum oven at 40 °C. Causality: The mild heat and vacuum drive off the CO2​ and water. As carbonic acid evaporates, the pH naturally neutralizes, causing the chitosan to undergo a sol-gel transition and lock the AFOQ into the matrix[4].

  • Validation Check 2 : Perform contact angle goniometry. The surface should exhibit increased hydrophobicity compared to bare chitosan, confirming the presence of the fluorinated quinoline. Conduct a Zone of Inhibition assay against S. aureus to validate bioactive release[4].

Quantitative Data Summary

The table below summarizes the quantitative shifts in material properties achieved via the fluorination of quinoline scaffolds across the discussed applications.

Material ClassStructural ModificationKey Property ShiftPrimary ApplicationValidation Metric
Metal-Quinolinolate Addition of -F at C8LUMO lowered by ~0.2 eVOLED Electron TransportPL Emission Blue-shift (~40 nm)
Quinoline Polymer Incorporation of 6F groupDielectric constant reduced to < 2.8Aerospace MicroelectronicsGPC ( Mw​ ), DSC ( Tg​ > 250°C)
Chitosan Composite Doping with AFOQ ( CF3​ groups)Enhanced lipophilicity & membrane penetrationCardiac Implant CoatingsMinimum Inhibitory Concentration (MIC) against S. aureus

Sources

Method

Evaluation of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Derivatives in High-Throughput Cell-Based Assays: Applications in Antimalarial Drug Discovery

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Rationale The quinolin-4-ol (often tautomerizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Rationale

The quinolin-4-ol (often tautomerizing to 4-quinolone) scaffold is a highly privileged pharmacophore in infectious disease drug discovery, historically yielding frontline antimalarials (e.g., mefloquine) and antibacterials (e.g., fluoroquinolones) [1]. The specific building block 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) serves as a potent starting material for synthesizing novel libraries of Plasmodium falciparum inhibitors.

The rationale behind utilizing this specific substitution pattern is rooted in structure-activity relationship (SAR) causality:

  • 6-Fluoro Substitution: The incorporation of fluorine at the 6-position dramatically increases the lipophilicity of the core, facilitating passive diffusion across both the erythrocyte membrane and the parasite's internal membranes. Furthermore, the highly electronegative fluorine atom acts as a strong hydrogen-bond/halogen-bond acceptor, stabilizing interactions within the hydrophobic binding pockets of target enzymes [2].

  • 8-Trifluoromethyl Substitution: The 8-position of the quinoline ring is notoriously susceptible to cytochrome P450-mediated oxidation. The bulky, electron-withdrawing trifluoromethyl (-CF₃) group sterically and electronically shields this site, drastically improving the metabolic half-life of the resulting derivatives [2]. Additionally, it modulates the pKa of the quinoline nitrogen, ensuring optimal ionization at physiological pH.

When functionalized (typically at the 2- or 3-position), these derivatives frequently target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical mitochondrial enzyme required for de novo pyrimidine biosynthesis [3].

Mechanistic Pathway of PfDHODH Inhibition

Unlike human cells, which can rely on pyrimidine salvage pathways, P. falciparum is entirely dependent on de novo pyrimidine biosynthesis for DNA and RNA replication. By competitively binding to the ubiquinone-binding site of PfDHODH, quinolin-4-ol derivatives halt the oxidation of dihydroorotate to orotate, starving the parasite of essential nucleotides and triggering cell death [3].

Mechanism Ligand 6-F-8-CF3-Quinolin-4-ol Derivatives Enzyme PfDHODH (Plasmodium falciparum) Ligand->Enzyme Competitive Inhibition Proliferation Parasite DNA Replication & RBC Infection Ligand->Proliferation Blocks Product Orotate Enzyme->Product Catalyzes Oxidation Substrate Dihydroorotate (DHO) Substrate->Enzyme Binds Nucleotides Pyrimidine Nucleotides (UMP, CMP, TMP) Product->Nucleotides De novo Synthesis Nucleotides->Proliferation Enables Death Parasite Starvation & Death Proliferation->Death Inhibition Outcome

Mechanism of PfDHODH inhibition by quinolin-4-ol derivatives leading to parasite death.

Experimental Workflows & Assay Causality

To evaluate the efficacy and safety of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol derivatives, a dual-assay workflow is employed:

A. Plasmodium falciparum Viability Assay (SYBR Green I)

Causality of the Assay: Human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any double-stranded DNA present in an infected RBC culture belongs exclusively to the Plasmodium parasite. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. By lysing the RBCs and introducing SYBR Green I, the resulting fluorescence acts as a highly specific, direct proxy for parasite proliferation [4].

B. Mammalian Cytotoxicity Assay (HepG2 / CellTiter-Glo)

Causality of the Assay: A potent antimalarial is useless if it is universally toxic to human cells. Counter-screening against HepG2 (human liver carcinoma) cells ensures the compound selectively targets the parasite. The CellTiter-Glo assay measures intracellular ATP levels. Since ATP degrades rapidly upon cell death, luminescent ATP quantification provides a self-validating, orthogonal measure of mammalian cell viability.

Representative SAR Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a hypothetical library derived from the 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol core, demonstrating the necessity of functionalization for target affinity.

CompoundR-Group (Position 2)Pf3D7 IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
Core Scaffold -H>10,000>50N/A
Derivative 1 -Phenyl125.4>50>398
Derivative 2 -p-Fluorophenyl45.242.1931
Derivative 3 -Trifluoromethyl18.535.51,918
Chloroquine Positive Control12.0>50>4,166
Atovaquone Positive Control1.5>50>33,333

Note: Selectivity Index (SI) = HepG2 CC₅₀ / Pf3D7 IC₅₀.

Detailed Experimental Protocols

Protocol A: P. falciparum SYBR Green I High-Throughput Assay

This protocol is adapted for 384-well microplates to facilitate library screening.

Reagent Rationale: The lysis buffer contains Saponin, which selectively permeabilizes the RBC membrane without destroying the parasite, allowing the release of hemoglobin (which quenches SYBR Green fluorescence) while retaining parasite DNA [4].

Step-by-Step Procedure:

  • Culture Preparation: Culture P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes using RPMI-1640 supplemented with 0.5% AlbuMAX II, 50 mg/L hypoxanthine, and 20 mg/L gentamicin.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment. Adjust the culture to 1% parasitemia and 2% hematocrit .

  • Compound Plating: Dispense 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol derivatives (10 mM in DMSO) into black, clear-bottom 384-well plates using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (final assay concentrations ranging from 10 µM to 0.5 nM). Ensure final DMSO concentration is ≤0.5%.

  • Inoculation: Add 40 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized microaerophilic gas mixture (1% O₂, 3% CO₂, 96% N₂). Causality: 72 hours allows the parasite to complete more than one full 48-hour intraerythrocytic developmental cycle (IDC), maximizing the DNA differential between live and dead parasites.

  • Lysis & Staining: Prepare lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I. Add 10 µL of this buffer to each well.

  • Readout: Incubate in the dark at room temperature for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm).

  • Data Analysis: Normalize data against positive (Chloroquine, 1 µM) and negative (0.5% DMSO) controls. Calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: HepG2 Cytotoxicity Counter-Screen (CellTiter-Glo)

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin into solid white 384-well plates.

  • Adhesion: Incubate for 24 hours at 37°C in a standard 5% CO₂ humidified incubator to allow cell adherence.

  • Treatment: Pin-transfer or acoustically dispense the quinoline derivatives to achieve a dose-response curve (100 µM down to 10 nM).

  • Incubation: Incubate the treated cells for 72 hours to match the exposure time of the P. falciparum assay.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well). Calculate CC₅₀ values relative to DMSO controls.

References

  • Boechat, N., et al. (2015). "The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines." Current Topics in Medicinal Chemistry. Available at:[Link]

  • Madrid, P. B., et al. (2001). "In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoromethyl)quinoline Derivatives." Arzneimittelforschung. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.3.5.2 - dihydroorotate dehydrogenase (quinone)." Available at:[Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at:[Link]

Application

Application Note: Comprehensive Experimental Workflow for Evaluating the Anticancer Mechanisms of Novel Quinoline Derivatives

Introduction & Strategic Rationale The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets, including DNA, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets, including DNA, protein kinases, and epigenetic modulators [1]. In recent years, the functionalization of the quinoline core has yielded potent anticancer agents that disrupt tumor progression primarily through DNA intercalation and topoisomerase inhibition [3, 4].

However, evaluating these derivatives requires more than a simple viability screen. A robust experimental workflow must be designed to establish a definitive mechanism of action (MoA), ruling out non-specific toxicity while confirming target engagement. This application note outlines a validated, self-contained experimental pipeline for characterizing novel quinoline derivatives—from initial cytotoxicity screening to precise molecular target validation.

Workflow A Phase 1 Cytotoxicity Screening (MTT Assay) B Phase 2 Target Engagement (Topo IIα Assay) A->B C Phase 3 Mechanistic Profiling (Apoptosis/Cell Cycle) B->C D Phase 4 In Vivo Efficacy (Preclinical Models) C->D

Figure 1: Sequential experimental workflow for evaluating quinoline derivatives.

Phase 1: Initial Cytotoxicity Screening (MTT Assay)

Expertise & Causality

The MTT assay is the gold standard for initial cytotoxicity screening [2]. It measures the reduction of yellow tetrazolium MTT to purple formazan by mitochondrial succinate dehydrogenase, providing a direct readout of cellular metabolic activity. When evaluating quinoline derivatives, poor aqueous solubility often confounds in vitro results by causing the compound to precipitate in the culture media. It is critical to ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity, which can artificially inflate the apparent potency of the drug candidate.

Step-by-Step Protocol
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) at a density of 5×103 cells/well in a 96-well plate using complete growth medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium (ranging from 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells [2].

  • Incubation: Incubate the treated plates for 48–72 hours.

  • MTT Addition: Remove the old medium. Add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background.

Self-Validating System & Controls
  • Vehicle Control: Cells treated with 0.5% DMSO to establish the 100% viability baseline and rule out solvent toxicity.

  • Positive Control: A known chemotherapeutic agent (e.g., Doxorubicin) to validate the sensitivity of the specific cell line passage.

  • Blank Wells: Media + MTT + DMSO (no cells) to subtract background absorbance from the final optical density (OD) readings.

Phase 2: Target Engagement (Topoisomerase IIα Inhibition Assay)

Expertise & Causality

Topoisomerase IIα (Topo IIα) is a primary therapeutic target for quinolines due to its overexpression during the proliferation process of tumor cells [3]. Topo IIα regulates DNA topology by creating transient double-strand breaks, allowing another DNA strand to pass through, followed by religation. Quinoline derivatives often act as Topo II poisons, trapping the cleavage complex and preventing religation, which leads to lethal DNA double-strand breaks [4].

Critical Insight: The inclusion of ATP in the reaction buffer is mandatory, as Topo IIα is an ATP-dependent enzyme. Failure to include ATP will result in a false-positive inhibition readout, as the enzyme will remain inactive regardless of the compound's presence.

Step-by-Step Protocol
  • Reaction Setup: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM dithiothreitol), 0.25 µg of supercoiled pUC19 plasmid DNA, and the test quinoline derivative (e.g., at 100 µM).

  • Enzyme Addition: Add 2 units of human recombinant Topoisomerase IIα to the mixture.

  • Incubation: Incubate the reaction at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme bound to the DNA.

  • Electrophoresis: Mix the samples with 6X DNA loading dye and run on a 1% agarose gel (containing 0.5 µg/mL ethidium bromide) in 1X TAE buffer at 80V for 1.5 hours.

  • Visualization: Visualize the DNA bands under UV illumination. Inhibition is indicated by the retention of the supercoiled DNA band (lower band) compared to the relaxed DNA band (upper band) [4].

Self-Validating System & Controls
  • Negative Control (Lane 1): pUC19 plasmid only. Validates the integrity of the supercoiled DNA substrate.

  • Enzyme Control (Lane 2): pUC19 + Topo IIα + Vehicle. Validates that the enzyme is active and successfully converts supercoiled DNA to the relaxed form.

  • Positive Control (Lane 3): pUC19 + Topo IIα + mAMSA (or Etoposide). Validates the assay's ability to detect true Topo IIα inhibition [4].

Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle Analysis)

Expertise & Causality

Once cytotoxicity and target engagement are confirmed, it is necessary to determine if the DNA damage induced by the quinoline derivative triggers programmed cell death (apoptosis) or non-specific necrosis. Quinoline derivatives typically induce apoptosis through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases [2].

Critical Insight: During cell harvesting for Flow Cytometry, trypsinization can sometimes cleave phosphatidylserine receptors or damage the membrane, leading to false-positive Propidium Iodide (PI) staining. Using a gentle detachment solution like Accutase, or strictly limiting trypsin exposure time, is vital for reproducible Annexin V/PI readouts.

Pathway Q Quinoline Derivative T Topo IIα Inhibition & DNA Damage Q->T P p53 Activation T->P M Mitochondrial Depolarization (Bax/Bcl-2) P->M C Cytochrome c Release & Caspase 3/9 M->C A Apoptosis (Programmed Cell Death) C->A

Figure 2: Proposed intrinsic apoptosis signaling pathway induced by quinoline derivatives.

Step-by-Step Protocol (Annexin V/PI Staining)
  • Treatment & Harvesting: Treat cells with the quinoline derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24–48 hours. Harvest both floating (potentially apoptotic) and adherent cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL [2].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) [2].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (within 1 hour).

Self-Validating System & Controls
  • Unstained Control: Used to establish the baseline autofluorescence of the cell line.

  • Single-Stained Controls: Cells stained only with Annexin V-FITC or only with PI, required for accurate fluorescence compensation matrix calculation.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or Camptothecin) to confirm the staining efficacy of the reagents.

Data Presentation & Interpretation

To ensure robust decision-making in drug development, quantitative data from the aforementioned assays must be synthesized into a comparative matrix. Table 1 provides a template for interpreting the biological evaluation profile of novel quinoline candidates.

Table 1: Representative Biological Evaluation Profile of Novel Quinoline Derivatives

Compound IDIC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)Topo IIα Inhibition (at 100 µM)Apoptotic Population (%) at IC₅₀Mechanism of Action
Quinoline-01 4.2 ± 0.36.8 ± 0.5Strong (Supercoiled retained)48.5% (Early + Late)Topo IIα Poison / Apoptosis
Quinoline-02 > 100> 100None (DNA fully relaxed)5.2% (Background level)Inactive
Doxorubicin (Ctrl) 0.8 ± 0.11.2 ± 0.2Strong (Supercoiled retained)72.1% (Early + Late)Topo IIα Poison / Apoptosis
Vehicle (DMSO) N/AN/ANone (DNA fully relaxed)4.8% (Background level)Baseline

Interpretation Note: A highly potent compound (low IC₅₀) that fails to inhibit Topo IIα in vitro suggests an alternative mechanism of action (e.g., kinase inhibition or tubulin disruption) [1, 5], necessitating further orthogonal assays.

References

  • Benchchem.
  • Benchchem. "Application Notes and Protocols for Anticancer Activity Screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone." Benchchem.
  • MDPI. "Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy.
  • PMC. "Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives.
  • PMC. "Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
Method

synthesis of thioquinolines from hydroxyquinolines

Application Note: Strategic Synthesis of Thioquinolines from Hydroxyquinolines Executive Summary Thioquinolines (mercaptoquinolines) are highly privileged scaffolds in drug discovery, analytical chemistry, and transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thioquinolines from Hydroxyquinolines

Executive Summary

Thioquinolines (mercaptoquinolines) are highly privileged scaffolds in drug discovery, analytical chemistry, and transition-metal catalysis. Specifically, 8-mercaptoquinoline and its derivatives have emerged as superior bidentate ligands for enhancing the photocatalytic activity of Pt(II) coordination complexes[1]. However, the direct conversion of a carbon-oxygen (C–O) bond to a carbon-sulfur (C–S) bond within the quinoline framework presents significant chemoselective challenges.

This application note provides an authoritative, field-proven guide to synthesizing thioquinolines from their corresponding hydroxyquinoline precursors. Because the position of the hydroxyl group dictates its tautomeric state—and thus its chemical reactivity—we detail three distinct, self-validating synthetic workflows: Direct Thionation, the Newman-Kwart Rearrangement, and Palladium-Catalyzed Triflate Cross-Coupling.

Mechanistic Divergence: The "Why" Behind the Chemistry

The selection of a thiolation strategy is entirely dependent on the structural isomer of the starting hydroxyquinoline:

1. The Lactam Isomers (2- and 4-Hydroxyquinolines) Hydroxyl groups at the 2- and 4-positions exist in a tautomeric equilibrium that heavily favors the lactam (quinolone) form. Historically, these were converted using harsh phosphorus pentasulfide (P₄S₁₀)[2]. Today, Lawesson’s Reagent (LR) is the industry standard. LR dissociates into reactive dithiophosphine ylides that form a four-membered thiaoxaphosphetane intermediate with the lactam carbonyl. The reaction is thermodynamically driven by the formation of a highly stable P=O bond, efficiently yielding the thiocarbonyl[3].

2. The True Phenols (3-, 5-, 6-, 7-, and 8-Hydroxyquinolines) Hydroxyl groups at these positions cannot form lactam tautomers; they are true phenols. Direct thionation with LR or P₄S₁₀ fails. Instead, the Newman-Kwart Rearrangement (NKR) is employed. The phenol is first functionalized into an O-aryl thiocarbamate. Upon heating, an intramolecular nucleophilic aromatic substitution occurs via a four-membered transition state, yielding an S-aryl thiocarbamate. The causality here is purely thermodynamic: the rearrangement is driven by the ~13 kcal/mol energy advantage of forming a C=O bond over a C=S bond[4].

3. The Mild Alternative (Triflation & Cross-Coupling) For thermally sensitive phenolic quinolines where the >200 °C requirement of the NKR is destructive, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate)[5]. This transforms the C–O bond into a superb leaving group, enabling oxidative addition by Palladium(0) and subsequent C–S cross-coupling with a protected thiol.

Workflow Visualization

G Start Hydroxyquinoline Starting Material Check Position of OH Group? Start->Check Lactam 2-OH or 4-OH (Lactam Tautomer) Check->Lactam 2/4 position Phenol 3, 5, 6, 7, 8-OH (True Phenol) Check->Phenol Other positions Lawesson Direct Thionation (Lawesson's Reagent) Lactam->Lawesson Newman Newman-Kwart Rearrangement Phenol->Newman Route A CrossCoupling Triflation & Cross-Coupling Phenol->CrossCoupling Route B Product1 2- or 4-Thioquinoline Lawesson->Product1 Product2 3, 5, 6, 7, 8-Thioquinoline Newman->Product2 CrossCoupling->Product2

Synthetic decision tree for hydroxyquinoline to thioquinoline conversion.

Validated Experimental Protocols

Protocol 1: Direct Thionation of 2-Hydroxyquinoline

Optimal for lactam-forming isomers.

  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-hydroxyquinoline (10.0 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (6.0 mmol; 0.6 equiv is theoretically sufficient as each LR molecule donates two sulfur atoms, but a slight excess ensures completion)[3].

  • Reaction: Heat the mixture to reflux (110 °C) for 4–6 hours.

  • Self-Validation Check: The initial suspension will transition into a clear, homogeneous yellow solution as the insoluble 2-quinolone is converted to the highly soluble thio-intermediate. TLC (Hexane/EtOAc 3:1) will confirm the disappearance of the highly polar starting material (baseline) and the appearance of a fast-moving, UV-active product spot.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography to yield 2-quinolinethiol.

Protocol 2: Synthesis of 8-Mercaptoquinoline via Newman-Kwart Rearrangement

Optimal for robust, scalable synthesis of phenolic isomers.

  • Step 1: Thiocarbamoylation: Dissolve 8-hydroxyquinoline (10.0 mmol) in anhydrous DMF (30 mL) at 0 °C. Carefully add NaH (12.0 mmol, 60% dispersion in mineral oil). Self-Validation: Vigorous H₂ gas evolution confirms deprotonation. Stir for 30 minutes, then add N,N-dimethylthiocarbamoyl chloride (11.0 mmol). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and isolate the O-aryl thiocarbamate.

  • Step 2: Thermal Rearrangement: Dissolve the intermediate in diphenyl ether (20 mL) and heat to 250 °C under an argon atmosphere for 2 hours. Self-Validation: Monitor the reaction via IR spectroscopy. The disappearance of the C=S stretch (~1100 cm⁻¹) and the emergence of a strong C=O stretch (~1650 cm⁻¹) definitively confirms the O-to-S migration[4].

  • Step 3: Hydrolysis: Cool the mixture to 100 °C, add 10% aqueous KOH (20 mL) and methanol (20 mL), and reflux for 2 hours. Acidify to pH 5 with 1M HCl to precipitate 8-mercaptoquinoline.

Protocol 3: Synthesis of 3-Mercaptoquinoline via Triflate Cross-Coupling

Optimal for thermally sensitive substrates.

  • Step 1: Triflation: Dissolve 3-hydroxyquinoline (10.0 mmol) in anhydrous DCM (40 mL) and pyridine (30.0 mmol). Cool to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol)[5]. Stir for 2 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 3-quinolyl triflate.

  • Step 2: Cross-Coupling: In a glovebox, combine the triflate (10.0 mmol), Pd₂(dba)₃ (0.2 mmol), Xantphos (0.4 mmol), and DIPEA (20.0 mmol) in anhydrous 1,4-dioxane (40 mL). Add triisopropylsilanethiol (TIPS-SH, 12.0 mmol). Heat at 90 °C for 12 hours. Self-Validation: The reaction mixture will shift from a dark reddish-brown (active Pd(0) species) to a pale yellow suspension upon successful reductive elimination of the thioether.

  • Step 3: Deprotection: Treat the purified TIPS-thioether with TBAF (1.0 M in THF, 1.2 equiv) at room temperature for 1 hour to quantitatively unmask the 3-mercaptoquinoline.

Quantitative Data Summary

MethodologySubstrate ScopeKey ReagentsTemp (°C)Typical Yield (%)Mechanistic Driver
Direct Thionation 2-OH, 4-OH QuinolinesLawesson's Reagent, Toluene11075–90Formation of stable P=O byproduct.
Newman-Kwart 3, 5, 6, 7, 8-OH QuinolinesNaH, Me₂NC(=S)Cl, Ph₂O, KOH25060–80Thermodynamic stability of C=O over C=S.
Pd-Cross-Coupling 3, 5, 6, 7, 8-OH QuinolinesTf₂O, Pd₂(dba)₃, TIPS-SH, TBAF9070–85Oxidative addition into activated C–OTf bond.

References

  • The Dawn of Thioquinolines: A Technical History of Discovery and Synthesis. Benchchem.
  • Use of Lawesson's Reagent in Organic Syntheses.
  • Newman-Kwart Rearrangement.
  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines.
  • 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights.

Sources

Application

direct C-H fluorination of quinoline derivatives protocol

Application Notes and Protocols Topic: Direct C-H Fluorination of Quinoline Derivatives: Methodologies and Implementation Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Direct C-H Fluorination of Quinoline Derivatives: Methodologies and Implementation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these molecules can profoundly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Historically, the synthesis of fluoroquinolines relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H functionalization has revolutionized this landscape, offering a more atom- and step-economical approach.[2] This strategy, often termed Late-Stage Functionalization (LSF), allows for the direct conversion of C-H bonds into C-F bonds on a complex quinoline core, accelerating the generation of diverse analogues for structure-activity relationship (SAR) studies.[3][4]

This guide provides an in-depth overview of two distinct and robust protocols for the direct C-H fluorination of quinoline derivatives, reflecting different mechanistic paradigms: a palladium-catalyzed method using a nucleophilic fluoride source and a photosensitized approach utilizing an electrophilic fluorine donor.

Protocol 1: Palladium-Catalyzed C-H Fluorination of 8-Methylquinolines

This protocol details a method for the fluorination of the benzylic C-H bond of 8-methylquinoline derivatives, a transformation that leverages a Pd(II)/Pd(IV) catalytic cycle. The quinoline nitrogen atom acts as a directing group, facilitating the initial C-H activation step.

Scientific Principle and Mechanistic Insight

The reaction is proposed to proceed through a well-defined catalytic cycle.[1][5] Initially, the palladium(II) catalyst coordinates to the nitrogen of the quinoline substrate. This is followed by a concerted metalation-deprotonation step at the 8-methyl group to form a five-membered palladacycle intermediate. A hypervalent iodine oxidant then oxidizes the Pd(II) center to a transient Pd(IV) species. The nucleophilic fluoride source, Silver(I) Fluoride (AgF), provides the fluoride ligand to the Pd(IV) center. The final, and often rate-determining, step is the C-F bond-forming reductive elimination, which releases the fluorinated product and regenerates the active Pd(II) catalyst.[1][6] This directing-group-assisted strategy provides high regioselectivity for the benzylic position.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_reagents Key Reagents A Pd(II) Precatalyst B C-H Activation (Palladacycle Formation) A->B + Quinoline Substrate C Oxidation (Pd(II) → Pd(IV)) B->C + Oxidant D Ligand Exchange (Fluoride Coordination) C->D + AgF E C-F Reductive Elimination D->E E->A + Pd(II) F Fluorinated Product E->F Substrate 8-Methylquinoline Derivative Substrate->B Oxidant PhI(OAc)2 Oxidant->C Fluoride AgF Fluoride->D

Caption: Proposed workflow for Pd-catalyzed C-H fluorination.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Sanford and colleagues.[1][6]

Materials and Reagents:

  • 8-Methylquinoline derivative (Substrate)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst)

  • (Diacetoxyiodo)benzene [PhI(OAc)₂] (Oxidant)

  • Silver(I) fluoride [AgF] (Fluoride Source)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 8-methylquinoline derivative (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and AgF (50.7 mg, 0.4 mmol, 2.0 equiv.) to a Schlenk flask.

    • Expert Insight: The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst. AgF is light-sensitive and should be handled accordingly. An excess of the fluoride source is used to drive the ligand exchange and subsequent reductive elimination.

  • Solvent and Additive Addition: Add anhydrous DCM (1.0 mL) and trifluoroacetic acid (38 µL, 0.5 mmol, 2.5 equiv.) to the flask.

    • Expert Insight: TFA serves as a crucial additive, likely assisting in the C-H activation step and preventing catalyst decomposition. DCM is chosen for its ability to solubilize the reagents and its relative inertness under the reaction conditions.

  • Oxidant Addition: Add PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Seal the flask and stir the mixture vigorously at 60 °C for 24 hours.

    • Expert Insight: The elevated temperature is necessary to overcome the activation barrier for the C-F reductive elimination from the Pd(IV) center. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with DCM and filter it through a pad of Celite® to remove insoluble silver salts and palladium black.

    • Wash the Celite® pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the fluorinated product.

Substrate Scope and Performance

The protocol is effective for a range of 8-methylquinoline derivatives, particularly those bearing electron-withdrawing groups.

EntrySubstrate (Substituent at X, Y)ProductYield (%)[1]
1X=H, Y=H (8-methylquinoline)8-(Fluoromethyl)quinoline45
2X=H, Y=CO₂MeMethyl 8-(fluoromethyl)quinoline-6-carboxylate60
3X=Cl, Y=H5-Chloro-8-(fluoromethyl)quinoline72
4X=Br, Y=H5-Bromo-8-(fluoromethyl)quinoline67

Protocol 2: Photosensitized C-H Fluorination of Quinolines

This method employs visible light photoredox catalysis to achieve the C-H fluorination of the quinoline core itself, offering a distinct regioselectivity (C2/C4) compared to transition metal-catalyzed approaches. It operates through a unique concerted nucleophilic fluorination mechanism.

Scientific Principle and Mechanistic Insight

This transformation avoids the high-energy intermediates typical of electrophilic aromatic substitution on electron-deficient azaarenes.[7][8] The reaction is initiated by the photosensitizer (xanthone), which absorbs visible light and enters an excited state. Through energy transfer, the protonated quinoline substrate is promoted to its excited state. This excited quinoline is a sufficiently strong oxidant to engage in a concerted, asynchronous transfer of a fluorine atom from Selectfluor (an electrophilic fluorine source), an electron, and a proton (facilitated by an acid additive).[7] This concerted process bypasses the formation of unstable Wheland or Meisenheimer intermediates. The selectivity for the C4 and C2 positions is governed by the electronic properties of the quinoline's lowest unoccupied molecular orbital (LUMO), which has the largest coefficients at these positions.[8]

G cluster_workflow Photosensitized Fluorination Workflow cluster_reagents Key Reagents A Photosensitizer (Xanthone) + Light (hν) B Excited Sensitizer* A->B D Excited Quinoline* B->D Energy Transfer C Protonated Quinoline C->D E Concerted F⁻/e⁻/H⁺ Transfer D->E F Fluorinated Product E->F G Selectfluor G->E Sensitizer Xanthone Sensitizer->A Substrate Quinoline Derivative Substrate->C Fluorine Selectfluor Fluorine->G Acid Et₃N·HCl Acid->C

Caption: Workflow for photosensitized quinoline fluorination.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by König and colleagues.[7][8]

Materials and Reagents:

  • Quinoline derivative (Substrate)

  • Selectfluor (Fluorinating Agent)[9][10]

  • Xanthone (Photosensitizer)

  • Triethylamine hydrochloride [Et₃N·HCl] (Acid Additive)

  • Acetonitrile (MeCN), anhydrous

  • Borosilicate glass reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 455 nm)

Procedure:

  • Reaction Setup: To a borosilicate glass vial, add the quinoline derivative (0.1 mmol, 1.0 equiv.), Selectfluor (70.8 mg, 0.2 mmol, 2.0 equiv.), xanthone (2.0 mg, 0.01 mmol, 10 mol%), and Et₃N·HCl (27.5 mg, 0.2 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add anhydrous acetonitrile (1.0 mL). Seal the vial and degas the mixture by sparging with argon or nitrogen for 10-15 minutes.

    • Expert Insight: Degassing is important to remove oxygen, which can quench the excited state of the photosensitizer. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Irradiation: Place the reaction vial approximately 2-5 cm from a blue LED lamp and stir the mixture at room temperature for 24 hours. Maintain cooling with a fan to keep the temperature near ambient.

    • Expert Insight: Consistent light intensity and temperature are key for reproducibility. The reaction is typically run at room temperature, as higher temperatures do not necessarily improve the yield.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative thin-layer chromatography (prep-TLC) or column chromatography on silica gel to isolate the fluorinated product(s).

Substrate Scope and Performance

This method tolerates a wide array of functional groups and generally provides a mixture of C4 and C2 fluorinated isomers, with C4 often being the major product.

EntrySubstrateProduct(s) (C4:C2 Ratio)Total Yield (%)[8]
1Quinoline4-Fluoroquinoline & 2-Fluoroquinoline (2:1)51
23-Acetylquinoline3-Acetyl-4-fluoroquinoline (major)45
36-Chloroquinoline6-Chloro-4-fluoroquinoline (major)65
47-(Trifluoromethyl)quinoline4-Fluoro-7-(trifluoromethyl)quinoline (major)58

General Considerations and Troubleshooting

  • Regioselectivity: The primary challenge in direct C-H fluorination is controlling regioselectivity. In palladium catalysis, selectivity is dictated by the directing group.[2] For the photosensitized method, electronic factors of the quinoline ring are dominant, but can be influenced by sterics.[8]

  • Substrate Limitations: Highly electron-rich quinolines may be incompatible with some oxidative methods, leading to side reactions. Conversely, extremely electron-poor substrates may be too deactivated for efficient fluorination.

  • Reagent Stability: Electrophilic fluorinating agents like Selectfluor are powerful oxidants and should be handled with care.[10] Metal catalysts can be sensitive to air and moisture.

  • Reaction Optimization: If yields are low, consider screening different solvents, acid/base additives, or catalyst loadings. For photochemical reactions, light intensity and wavelength can be critical parameters to optimize.

Conclusion

Direct C-H fluorination provides a powerful and efficient avenue for synthesizing novel quinoline derivatives. The palladium-catalyzed method offers excellent regiocontrol for benzylic positions through directed C-H activation. In contrast, the photosensitized approach provides access to fluorination directly on the heterocyclic core with a regioselectivity governed by the substrate's intrinsic electronic properties. The choice of method will depend on the desired position of fluorination and the functional group tolerance required for the specific quinoline scaffold under investigation. These advanced synthetic tools are invaluable for drug discovery programs, enabling rapid and targeted diversification of lead compounds.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link]

  • Silver catalyzed synthesis of 4-trifluoromethyl substituted quinolines in water. RSC Advances. [Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]

  • Silver-Catalyzed Late-Stage Fluorination. PMC. [Link]

  • Direct arene C-H fluorination with 18F− via organic photoredox catalysis. PMC. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. ResearchGate. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [Link]

  • Pd-catalyzed C-H fluorination with nucleophilic fluoride. PubMed. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [Link]

  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Chemistry – A European Journal. [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. RSC Publishing. [Link]

  • An update on late-stage functionalization in today's drug discovery. Taylor & Francis Online. [Link]

  • Late-Stage C–H Functionalization of Azines. PMC. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F. OSTI.GOV. [Link]

  • Catalytic C‐5 fluorination of 8‐aminoquinolines. ResearchGate. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support center for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation. Our approach is rooted in foundational physicochemical principles and field-proven methodologies to ensure you can confidently advance your research.

Understanding the Molecule: A Proactive Approach to Solubility

Key Physicochemical Considerations:

  • The Quinolin-4-ol Core: The quinoline ring system is aromatic and generally hydrophobic. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, and it introduces the potential for pH-dependent solubility through tautomerization to the quinolin-4(1H)-one form.[1][2] Quinoline itself is a weak base with a pKa of approximately 4.9.[3]

  • Fluorine and Trifluoromethyl Substituents: The fluoro and trifluoromethyl groups are strongly electron-withdrawing and significantly increase the lipophilicity of the molecule.[1][4] This is a common strategy to enhance biological activity but often at the cost of aqueous solubility.[4]

  • Predicted Properties: For the closely related analog, 8-(trifluoromethyl)quinolin-4-ol, the predicted acidic pKa is around 3.51.[5] We can anticipate a similar pKa for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. This suggests that the compound is a weak acid and will be less soluble in acidic conditions and more soluble in neutral to basic conditions where the hydroxyl group can be deprotonated. The predicted logP (a measure of lipophilicity) for a similar analog is 2.7965, indicating poor aqueous solubility.[6]

PropertyPredicted/Inferred ValueImplication for Solubility
pKa (acidic) ~3.5Increased solubility at pH > 5.5
logP > 2.5Low intrinsic aqueous solubility
Molecular Structure Planar, aromatic ringsPotential for strong crystal lattice energy, hindering dissolution

Frequently Asked Questions & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing both immediate troubleshooting steps and more advanced solutions.

Question 1: I'm starting my experiments. What is the best initial approach to dissolve 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol?

Answer:

For initial in vitro experiments, the most common and straightforward method is to prepare a concentrated stock solution in an organic solvent, which is then diluted into your aqueous experimental medium.

Recommended Initial Steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended first choice due to its excellent solvating power for a wide range of organic compounds and its miscibility with water.

  • Stock Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.

  • Dissolution Technique:

    • Add the appropriate volume of DMSO to your weighed compound.

    • Vortex thoroughly.

    • If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be effective. Ensure your compound is stable under these conditions.

    • Visually inspect for a clear, particle-free solution.

Question 2: My compound dissolves in the DMSO stock, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What is happening and how can I fix it?

Answer:

This is a very common issue known as "crashing out." It occurs because the high concentration of the compound that is stable in the organic solvent becomes supersaturated and precipitates when the solvent polarity dramatically increases upon dilution into the aqueous medium.

Troubleshooting Workflow:

A troubleshooting workflow for precipitation upon dilution.

Immediate Steps to Try:

  • Lower the Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the final medium. Perform serial dilutions to determine the highest concentration that remains in solution.

  • Optimize the Dilution Method:

    • Add the DMSO stock solution dropwise into the vigorously vortexing or stirring aqueous medium. This rapid mixing can sometimes prevent localized supersaturation and precipitation.

    • A stepwise dilution can also be effective. First, dilute the stock into a small volume of a 50:50 mixture of DMSO and your aqueous buffer, then further dilute this intermediate solution into the final aqueous medium.

  • Increase the Final Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% or 1% instead of 0.1%) may be sufficient to maintain solubility. Crucially, always run a vehicle control with the identical final DMSO concentration to ensure it does not affect your experimental results.

Question 3: How can I use pH to improve the solubility of my compound?

Answer:

Based on the quinolin-4-ol structure and data from analogs, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is expected to be a weak acid.[5] Therefore, increasing the pH of the aqueous medium will deprotonate the hydroxyl group, forming a more soluble phenolate salt.

Strategy:

  • Determine the pKa: Ideally, the pKa of your specific compound should be experimentally determined.

  • Adjust the pH: As a general rule, adjusting the pH of your buffer to at least two units above the pKa will significantly increase the proportion of the more soluble ionized form. For an estimated pKa of ~3.5, a buffer with a pH of 5.5 or higher should improve solubility.

  • Considerations: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Question 4: What are cyclodextrins and how can they help with my solubility problem?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly water-soluble molecules, like your quinoline derivative, within their cavity, forming a "host-guest" inclusion complex.[4][7][8] This complex has a much higher aqueous solubility because the hydrophobic guest molecule is shielded from the aqueous environment.[7]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used derivative due to its high aqueous solubility and low toxicity.[4]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.

Experimental Protocol: Screening for Cyclodextrin Solubilization

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2.5%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Analyze Results: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the effectiveness of solubilization.

Question 5: For future in vivo studies, what other advanced formulation strategies should I consider?

Answer:

For in vivo applications where higher concentrations and sustained exposure are often required, amorphous solid dispersions are a powerful technique.

Amorphous Solid Dispersions (ASDs):

This strategy involves converting the crystalline, poorly soluble drug into an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix.[9] The amorphous form has a higher energy state and lacks the strong crystal lattice forces that need to be overcome for dissolution, leading to significantly improved apparent solubility and dissolution rates.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Lab-Scale Preparation of ASDs (Solvent Evaporation Method):

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that can dissolve both your compound and the chosen polymer.

  • Dissolution: Prepare a solution containing your compound and the polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film. Further dry the film under a high vacuum to remove any residual solvent.

  • Characterization: Scrape the resulting solid dispersion from the flask. It is crucial to characterize the ASD using techniques like Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared ASD compared to the crystalline compound.

Protocols for Quantitative Solubility Assessment

A precise understanding of your compound's solubility is critical. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Workflow for the shake-flask solubility determination method.

Materials:

  • 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE or PVDF)

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (enough to ensure some solid remains undissolved, e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1-2 mL).[10] Prepare in triplicate for each solvent.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[4] This extended time is crucial to ensure that the solution has reached equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any fine, undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of your analytical method) to a concentration that falls within the linear range of your calibration curve.

  • Quantification: Analyze the diluted samples using your validated analytical method to determine the concentration.

  • Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in µg/mL, mg/mL, or molarity.

References

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

  • Aragen Life Sciences. Scalable Amorphous Solid Dispersion Strategy. Available at: [Link]

  • Creative Biostructure. (2025). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Available at: [Link]

  • ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. Available at: [Link]

  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Available at: [Link]

  • International Research Journal of Pharmacy. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Purdue e-Pubs. (2019). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. Available at: [Link]

  • MDPI. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Available at: [Link]

  • PubChem. 6-Fluoroquinolin-4-ol. Available at: [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Available at: [Link]

  • ResearchGate. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Available at: [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • U.S. EPA. 6-(Trifluoromethyl)quinolin-2(1H)-one Properties. Available at: [Link]

  • ChemBK. QUINOLIN-4-OL. Available at: [Link]

  • NextSDS. 6-Fluoro-8-(trifluoromethyl)quinoline — Chemical Substance Information. Available at: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • PubChem. 4-Hydroxyquinoline. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Quinolinol (CAS 611-36-9). Available at: [Link]

  • mVOC 4.0. Quinoline. Available at: [Link]

Sources

Optimization

Polysubstituted Quinoline Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered during the synthesis of polysubstitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered during the synthesis of polysubstituted quinolines. Quinolines are privileged scaffolds in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and anticancer properties[1]. However, constructing these architectures with precise regiocontrol and high functional group tolerance remains a formidable synthetic challenge.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and modern catalytic solutions to ensure your synthetic workflows are robust, reproducible, and scientifically sound.

Module 1: Regioselectivity in Classical Condensations (Skraup & Doebner-Miller)

Q: When synthesizing quinolines from meta-substituted anilines via the Skraup or Doebner-Miller reaction, I consistently isolate an intractable mixture of 5- and 7-substituted regioisomers. How can I drive selectivity?

Analysis & Causality: The regiochemical outcome of quinoline synthesis from meta-substituted anilines is governed by a delicate balance of electronic effects and steric hindrance during the electrophilic cyclization step[2]. The meta-substituent presents two available ortho positions for the cyclization of the intermediate Michael adduct:

  • Steric Effects: The para-position (relative to the meta-substituent) is less sterically hindered, naturally favoring the formation of the 7-substituted quinoline[2].

  • Electronic Effects: If the meta-substituent is an electron-donating group (EDG, e.g., -OCH₃), it strongly activates the para-position, reinforcing the formation of the 7-isomer. Conversely, electron-withdrawing groups (EWGs) deactivate this position, leading to higher proportions of the 5-isomer or complex mixtures[2].

Traditional conditions (concentrated H₂SO₄, >150 °C) provide excess thermal energy that overrides these subtle activation energy differences, leading to thermodynamic mixtures.

Solution: Lower the reaction temperature and switch from harsh Brønsted acids to milder Lewis acids (e.g., InCl₃, I₂, or modified Vilsmeier-Haack conditions[3]) to operate under kinetic control, thereby maximizing the yield of the less hindered 7-isomer.

G A m-Substituted Aniline + α,β-Unsaturated Carbonyl B Michael Addition Intermediate A->B Acid Catalyst C Electrophilic Cyclization B->C H+ / Heat D Steric Control (Bulky R group) C->D E Electronic Control (EDG at meta) C->E F 7-Substituted Quinoline (Major) D->F Favors less hindered para-position G 5-Substituted Quinoline (Minor) D->G Hindered ortho-position E->F Para-directing effect dominates

Regioselectivity logic in the synthesis of quinolines from m-substituted anilines.

Protocol 1: Self-Validating Regioselective Doebner-Miller Modification
  • Initiation: In a round-bottom flask, dissolve the m-substituted aniline (1.0 equiv) in ethanol. Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise at 0 °C.

  • Catalysis: Add a mild Lewis acid (e.g., InCl₃, 5 mol%). Causality: The Lewis acid selectively activates the carbonyl oxygen without protonating the aniline, preventing the deactivation of the nucleophile.

  • Cyclization & Validation: Heat the mixture to 80 °C. Validation Step: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the highly fluorescent Michael adduct intermediate and the appearance of a lower Rf UV-active spot confirms successful cyclization.

  • Oxidation: Add an oxidant (e.g., DDQ or I₂) to aromatize the intermediate. Quench with saturated NaHCO₃ and extract with ethyl acetate.

Module 2: Overcoming Functional Group Intolerance in Friedländer Annulations

Q: My Friedländer synthesis using an o-aminobenzaldehyde and an active methylene ketone yields mostly polymerized byproducts and degrades my ester functional groups. How do I prevent this?

Analysis & Causality: The Friedländer synthesis proceeds via a slow intermolecular aldol condensation followed by a very rapid intramolecular cyclization[4]. Under traditional basic (KOH) or highly acidic conditions, the o-aminobenzaldehyde is highly prone to self-condensation and polymerization, which outpaces the desired cross-aldol reaction[4]. Furthermore, harsh conditions hydrolyze sensitive functional groups like esters and nitriles.

Solution: Transition to solvent-free, nanocatalyzed green protocols. Nanocatalysts such as Fe₃O₄ or ZnO provide localized Lewis acidic/basic sites that activate the carbonyl group for imine production without requiring bulk pH extremes, thus preserving sensitive functional groups[5].

Table 1: Quantitative Comparison of Friedländer Catalytic Conditions
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Functional Group Tolerance
H₂SO₄ (Conc.)EthanolReflux1235-45Poor (Hydrolyzes esters)
KOHEthanolReflux840-50Poor (Aldol side-reactions)
Fe₃O₄ NanoparticlesSolvent-free1002-485-95Excellent (Preserves esters/nitriles)
ZnO/CNTSolvent-free80388-99Excellent (Preserves halogens/ethers)

(Data synthesized from recent green protocol reviews[5],[6])

Protocol 2: Solvent-Free Nanocatalyzed Friedländer Annulation
  • Preparation: Grind the o-aminobenzaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in a mortar to form a uniform mixture.

  • Catalyst Addition: Add Fe₃O₄ nanoparticles (10 mol%). Causality: The high surface area of the nanoparticles provides dense active sites for the initial Knoevenagel/aldol condensation while avoiding bulk solvent effects[6].

  • Thermal Activation: Transfer to a reaction vial and heat at 100 °C. Validation Step: The solid mixture will melt into a homogeneous liquid. A distinct color change (typically to deep yellow/orange) indicates successful imine formation.

  • Product Isolation: Cool the mixture, dissolve in hot ethanol, and apply an external neodymium magnet to the flask. Validation Step: The magnetic separation of the Fe₃O₄ catalyst ensures the filtrate is metal-free. Concentrate the filtrate to crystallize the pure polysubstituted quinoline[6].

Module 3: Catalyst Poisoning in Transition-Metal Catalyzed Cross-Couplings

Q: I am attempting a Pd-catalyzed oxidative annulation of anilines with allyl alcohols to form 2-arylquinolines, but my conversion stalls at 20%. Is the catalyst deactivating?

Analysis & Causality: Yes. Transition-metal catalyzed synthesis of polysubstituted quinolines offers incredible versatility but is frequently plagued by product inhibition[1]. The newly synthesized quinoline core is a strong coordinating ligand. As its concentration increases, it outcompetes the designated ligands for the Pd(II) center, forming a thermodynamically stable, catalytically inactive Pd-quinoline complex. Additionally, if the reductive elimination step produces Pd(0) that is not rapidly re-oxidized, it aggregates into inactive palladium black[7].

Solution: Utilize bidentate nitrogen ligands (e.g., 1,10-phenanthroline) that bind more tightly to the metal center than the quinoline product. Furthermore, ensure a stoichiometric excess of a terminal oxidant (like O₂ or Cu(OAc)₂) to rapidly turn over the Pd(0) species back to the active Pd(II) catalyst[7].

G A Pd(II) Catalyst B C-H Activation (Palladacycle) A->B Aniline C Olefin Insertion B->C Allyl Alcohol D β-Hydride Elimination C->D E Reductive Elimination (Quinoline Core) D->E F Pd(0) Species E->F Product Release G Oxidation by O2/Cu F->G G->A Regeneration

Catalytic cycle for Pd-catalyzed oxidative annulation of anilines to quinolines.

Protocol 3: Pd-Catalyzed Oxidative Annulation with Continuous Re-oxidation
  • Catalyst Complexation: In a Schlenk tube, combine Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline (6 mol%) in DMF. Stir for 15 minutes. Validation Step: The solution will turn from pale yellow to a deep, vibrant orange, confirming the formation of the active Pd-phenanthroline complex.

  • Substrate Addition: Add the functionalized aniline (1.0 equiv) and allyl alcohol (1.5 equiv). Causality: Excess allyl alcohol compensates for partial loss due to competing oxidative degradation.

  • Oxidation Control: Add Cu(OAc)₂ (2.0 equiv) as the terminal oxidant. Purge the vessel with O₂ and maintain under an O₂ balloon. Causality: The dual oxidant system (Cu/O₂) ensures instantaneous oxidation of Pd(0) to Pd(II), preventing palladium black precipitation[7].

  • Reaction & Isolation: Heat at 110 °C for 12 hours. Cool, filter through a short pad of Celite to remove copper salts, and purify via flash chromatography.

References

  • A review on transition-metal mediated synthesis of quinolines.ResearchGate.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.ResearchGate.
  • Concerning the mechanism of the Friedländer quinoline synthesis.ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.PMC - PubMed Central.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.ACS Publications.
  • 2-Chloro-3-(2-chloroethyl)quinoline | Research Chemical.Benchchem.
  • 2,4,6-Trimethylquinoline | 2243-89-2.Benchchem.

Sources

Troubleshooting

optimizing Conrad-Limpach cyclization conditions

Welcome to the Technical Support Center for the optimization of the Conrad-Limpach cyclization. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of the Conrad-Limpach cyclization. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Successful synthesis of 4-hydroxyquinolines requires a deep understanding of the thermodynamic and kinetic forces at play.

This guide provides field-proven methodologies, self-validating experimental protocols, and mechanistic troubleshooting to help you control regioselectivity, eliminate side products, and maximize yields.

Mechanistic Workflow & Pathway Divergence

The Conrad-Limpach synthesis is a two-step condensation of anilines with β-ketoesters[1]. The fundamental challenge lies in controlling the reaction trajectory to favor the kinetic enamine intermediate over the thermodynamic amide, followed by overcoming the massive activation energy required for ring closure.

ConradLimpach A Aniline + β-Ketoester B Acid Catalysis (e.g., p-TsOH) Dean-Stark Water Removal A->B Kinetic Control (< 110 °C) F Amide Intermediate (Thermodynamic) A->F Thermodynamic Control (> 150 °C directly) C β-Aminoacrylate (Enamine Intermediate) B->C D Thermal Cyclization (~250 °C, Dowtherm A) C->D E 4-Hydroxyquinoline (Target Product) D->E Electrocyclic Ring Closure (-ROH) G 2-Hydroxyquinoline (Knorr Side Product) F->G Knorr Cyclization

Mechanistic divergence in the Conrad-Limpach synthesis: Kinetic vs. Thermodynamic control.

Section 1: Self-Validating Experimental Protocol

To ensure reproducibility, every protocol must act as a self-validating system where the physical behavior of the reaction confirms its chemical progress.

Step 1: Synthesis of the β-Aminoacrylate (Enamine)

Objective: Drive the condensation to completion under strict kinetic control to prevent Knorr amide formation[1][2].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the aniline (1.0 eq) and the β-ketoester (1.1 eq) in toluene (10 mL/g of aniline).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Execution: Heat the mixture to reflux (~110 °C).

  • Validation Checkpoint (Causality): The reaction is driven forward by the azeotropic removal of water. You can visually validate the reaction's progress by monitoring the water volume in the Dean-Stark trap. If 100 mmol of aniline is used, exactly 1.8 mL of water must collect. If water collection ceases prematurely, the equilibrium has stalled.

  • Isolation: Once water evolution stops, cool to room temperature and remove the solvent under reduced pressure. The crude enamine is typically pure enough for the next step[3].

Step 2: High-Temperature Thermal Cyclization

Objective: Overcome the activation barrier for electrocyclic ring closure without inducing intermolecular polymerization[3][4].

  • Solvent Preparation: Heat Dowtherm A or diphenyl ether (10 mL/g of enamine) in a multi-neck flask to 250 °C. Do not add the enamine yet.

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A. Add this solution dropwise over 5–10 minutes to the vigorously boiling solvent[3].

    • Causality: Dropwise addition ensures the enamine immediately experiences 250 °C, forcing intramolecular cyclization before intermolecular side-reactions (dimerization/polymerization) can occur.

  • Execution: Maintain boiling at 250 °C for 20–30 minutes, then remove from heat.

  • Validation Checkpoint (Causality): As the mixture cools to room temperature, the reaction will self-validate. The target 4-hydroxyquinoline is highly polar and will spontaneously precipitate out of the non-polar Dowtherm A as a white/pale solid[3].

  • Isolation: Add hexanes (1.5x reaction volume) to force complete precipitation. Filter the solid and wash generously with hexanes to remove residual high-boiling solvent.

Section 2: Troubleshooting & FAQs

Q1: My thermal cyclization yields are below 30%. Why is the reaction failing, and how do I choose the right solvent? A: The rate-determining step of the Conrad-Limpach cyclization is the electrocyclic ring closure. This step requires temporarily breaking the aromaticity of the aniline ring to form a high-energy hemiketal intermediate[1][4]. If your solvent boils below 240 °C (e.g., toluene or standard mineral oil), the system simply cannot provide the thermal energy required to overcome this activation barrier. You must use a solvent like Dowtherm A (bp 258 °C) or diphenyl ether to ensure optimal energy transfer[3][4].

Q2: Can I avoid the harsh thermal conditions of Dowtherm A? How does microwave irradiation affect the cyclization? A: Yes. Microwave irradiation is a highly effective optimization. Traditional convective heating relies on the poor thermal conductivity of bulk solvents, leading to long reaction times that degrade the product. Microwave synthesis provides rapid, uniform volumetric heating. This accelerates the electrocyclic ring closure, reducing reaction times from 45 minutes to just 3–10 minutes at 250–260 °C[2][5]. This rapid kinetic push minimizes thermal degradation and significantly improves the purity profile.

Q3: I am using a meta-substituted aniline and getting a mixture of two different products. How do I control regioselectivity? A: Meta-substituted anilines possess two inequivalent ortho positions, leading to a mixture of 5-substituted and 7-substituted 4-hydroxyquinolines[6][7]. Regioselectivity here is governed by a competition between steric hindrance and electronic activation. Bulky meta-substituents sterically block the adjacent ortho position, naturally favoring cyclization at the less hindered para-position to yield the 7-substituted isomer[7]. If you require absolute regiocontrol and cannot separate the isomers, you must abandon the Conrad-Limpach route and utilize a two-step sequence starting from a specifically substituted anthranilic acid[6].

Q4: NMR analysis shows I synthesized a 2-hydroxyquinoline instead of a 4-hydroxyquinoline. What went wrong? A: You have inadvertently performed a Knorr quinoline synthesis. This is a classic failure of kinetic vs. thermodynamic control. The Conrad-Limpach reaction requires the initial formation of an enamine under kinetic control (< 110 °C)[2]. If you performed the initial condensation at elevated temperatures without actively removing water, the aniline attacked the ester carbonyl instead of the ketone, forming an amide (the thermodynamic product). When subjected to high temperatures, this amide cyclizes into the Knorr side product (2-hydroxyquinoline)[1]. Ensure strict temperature control and use a Dean-Stark trap during Step 1.

Section 3: Quantitative Data & Optimization Metrics

Table 1: Impact of Solvent Boiling Point on Thermal Cyclization Yield Data illustrates the critical nature of overcoming the activation energy barrier for aromaticity disruption[4].

SolventBoiling Point (°C)Relative Yield (%)Mechanistic Observation
Toluene110< 10%Insufficient thermal energy to break aniline aromaticity.
Ethyl benzoate21245–50%Moderate conversion; incomplete electrocyclic ring closure.
Diphenyl ether25985–95%Optimal energy transfer; rapid hemiketal intermediate formation.
Dowtherm A25885–95%Industry standard; highly stable under prolonged heating.

Table 2: Conventional vs. Microwave-Assisted Cyclization Parameters Comparison of cyclization efficiency using traditional heating versus microwave dielectric heating[2][5].

MethodologyTemperature (°C)TimeYield (%)Purity Profile
Conventional (Dowtherm A)25030–60 min70–85%Prone to thermal degradation byproducts.
Microwave (Solvent-free/Toluene)250–2603–10 min75–90%High purity; rapid volumetric heating minimizes side reactions.

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nilsen, A., et al. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Grokipedia Contributors. "Combes quinoline synthesis." Grokipedia. Available at: [Link]

  • Reynolds, J., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Villo, P., et al. "Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cross, R. M., et al. "Optimization of 1,2,3,4-Tetrahydroacridin-9(10H)-ones as Antimalarials Utilizing Structure–Activity and Structure–Property Relationships." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Fluorinated Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation Welcome to the Technical Support Center for fluorinated quinoline synthesis. This guide is designed to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation

Welcome to the Technical Support Center for fluorinated quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reactions, minimize by-product formation, and achieve higher purity and yields. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the specific challenges encountered in the synthesis of these vital heterocyclic compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of fluorinated quinolines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric By-products

Q: My reaction with a fluorinated aniline and an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the reaction to favor my desired product?

A: The formation of regioisomers is a common challenge, particularly in classical syntheses like the Friedländer and Combes reactions when using unsymmetrical ketones or substituted anilines.[1][2] The final regiochemical outcome is determined by a delicate interplay of steric and electronic effects during the rate-determining cyclization step.[3]

Causality & Explanation:

  • Friedländer Synthesis: The initial nucleophilic attack can occur from either side of an unsymmetrical ketone's carbonyl group, leading to two different cyclization pathways.[1]

  • Combes Synthesis: When reacting a substituted aniline with a β-diketone, the direction of the acid-catalyzed cyclization determines the final substitution pattern on the quinoline core.[3] Steric hindrance from bulky substituents on either the aniline or the diketone can play a decisive role in favoring one isomer over another.[3]

Solutions & Optimization Strategies:

  • Catalyst Selection: Employing specific catalysts can significantly influence regioselectivity. Chiral phosphoric acid has been used to achieve diastereoselective Friedländer reactions, while certain amine catalysts can also direct the outcome.[2][4]

  • Reaction Condition Optimization:

    • Slow Addition: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture can sometimes favor the thermodynamically more stable product.[1]

    • Temperature Control: Experiment with different reaction temperatures, as the activation energies for the formation of different isomers may vary.

  • Use of Directing Groups: Introducing a temporary directing group on the ketone can block one reaction pathway, forcing the cyclization to occur with the desired regiochemistry.[2]

  • Modern Catalytic Systems: Consider using modern catalysts known to offer milder conditions and improved selectivity, such as iodine, ionic liquids, or various Lewis acids (e.g., Sc(OTf)₃).[1][4]

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1 2-Amino-5-fluorobenzophenone P1 Attack at C2 of Butanone R1->P1 Path A P2 Attack at C4 of Butanone R1->P2 Path B R2 Unsymmetrical Ketone (e.g., 2-Butanone) R2->P1 R2->P2 ProdA Desired Regioisomer A (e.g., 2,3-dimethyl-6-fluoroquinoline) P1->ProdA Cyclization ProdB Undesired Regioisomer B (e.g., 2-ethyl-6-fluoroquinoline) P2->ProdB Cyclization G Start Problem Identified: Low Yield & Tar Formation Q1 Is the reaction highly exothermic? Start->Q1 A1_Yes Implement Strict Temperature Control (Ice Bath, Mantle) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are reagents added all at once? A1_Yes->Q2 A1_No->Q2 A2_Yes Use Slow, Dropwise Addition of Carbonyl Component Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Are harsh acids (e.g., conc. H₂SO₄) used? A2_Yes->Q3 A2_No->Q3 A3_Yes Screen Milder Catalysts (e.g., Lewis Acids, Iodine) Q3->A3_Yes Yes A3_No Proceed to next check Q3->A3_No No Q4 Is reaction time excessive? A3_Yes->Q4 A3_No->Q4 A4_Yes Monitor Reaction by TLC and Quench upon Completion Q4->A4_Yes Yes A4_No Consider Substrate Instability Q4->A4_No No Result Optimized Reaction: Improved Yield, Reduced Tarring A4_Yes->Result A4_No->Result

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Troubleshooting

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol stability issues in solution

Technical Support Center: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Stability & Troubleshooting As a highly functionalized heterocyclic building block, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Stability & Troubleshooting

As a highly functionalized heterocyclic building block, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) presents unique physicochemical challenges during formulation, analytical characterization, and biological assay development. Its stability profile is governed by a delicate interplay between solvent polarity, pH, and light exposure.

This guide provides mechanistic insights and field-proven protocols to help researchers troubleshoot erratic experimental results, stabilize stock solutions, and validate assay integrity.

I. Mechanistic Overview of Instability

To effectively troubleshoot, one must understand the three primary pathways that dictate the behavior of this compound in solution:

  • Keto-Enol Tautomerism: The 4-hydroxyquinoline core is not static. It exists in a dynamic equilibrium between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is highly sensitive to solvent polarity[1].

  • Alkaline Hydrolysis of the -CF3 Group: While the carbon-fluorine bond is typically robust, the trifluoromethyl group at the C8 position is highly electron-withdrawing and sterically hindered. Under alkaline conditions, it becomes susceptible to sequential nucleophilic attack by hydroxide ions, leading to hydrolysis into a carboxylic acid (-COOH) and the release of free fluoride ions[2].

  • Photodegradation: The quinoline ring system absorbs in the UV range. Prolonged exposure to ambient or UV light in aqueous media induces photo-oxidation, leading to ring cleavage or the formation of hydroxylated degradation products[3].

MechanisticPathways Enol 4-Hydroxyquinoline (Enol Form) Favored in Non-Polar Keto Quinolin-4(1H)-one (Keto Form) Favored in Polar/Aqueous Enol->Keto Tautomeric Equilibrium BasicDeg Alkaline Hydrolysis (-CF3 to -COOH) Release of 3F- Enol->BasicDeg pH > 8.5 PhotoDeg Photodegradation (Oxidative Cleavage) UV/Vis Light Enol->PhotoDeg UV Exposure Keto->BasicDeg pH > 8.5 Keto->PhotoDeg UV Exposure

Mechanistic pathways of tautomerism and degradation for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

II. Diagnostic Q&A: Troubleshooting Common Issues

Q1: Why am I observing peak splitting or broad, unresolved peaks in my 1 H NMR and HPLC analyses? Cause: This is a classic manifestation of keto-enol tautomerism. In intermediate-polarity solvents (e.g., mixtures of water and acetonitrile), the interconversion rate between the 4-hydroxyquinoline and quinolin-4(1H)-one forms may align with the analytical timescale, causing peak broadening. In highly polar aprotic solvents like DMSO, the highly dipolar keto form is stabilized, whereas non-polar solvents like CDCl 3​ favor the enol form[1]. Solution:

  • For NMR: Standardize your solvent. Use 100% DMSO-d 6​ to push the equilibrium entirely toward the keto form, ensuring sharp, singular peaks.

  • For HPLC: Adjust the mobile phase pH to either fully protonate or deprotonate the molecule, forcing it into a single predominant state. A mobile phase containing 0.1% Formic Acid (pH ~2.7) is recommended.

Q2: My compound's concentration drops significantly when formulated in biological buffers (pH > 7.5). What is happening? Cause: Alkaline hydrolysis. The -CF 3​ group at the 8-position is vulnerable under basic conditions. Hydroxide ions attack the electrophilic carbon of the CF 3​ group, leading to the formation of 6-fluoro-4-hydroxyquinoline-8-carboxylic acid and the release of three equivalents of fluoride ions[2]. Solution: Maintain stock solutions and assay buffers at a slightly acidic to neutral pH (5.5 – 7.0). Avoid using strong bases (like NaOH) to force the compound into solution. If solubility is an issue, use co-solvents (see Q4) rather than increasing the pH.

Q3: Stock solutions left on the benchtop show discoloration (yellowing) and a loss of purity over 48 hours. Cause: Quinoline derivatives are susceptible to UV-A and UV-B induced photodegradation. In aqueous environments, light exposure generates reactive oxygen species (ROS) that attack the aromatic nucleus, forming multiple hydroxylated photoproducts[3]. The presence of dissolved oxygen accelerates this process[4]. Solution: Always store stock solutions in amber glass vials. For long-term storage, purge the headspace with Argon or Nitrogen to displace oxygen, and store at -20°C.

Q4: I am experiencing erratic assay results and visible precipitation when diluting DMSO stocks into aqueous media. Cause: The combination of a fluoro group and a trifluoromethyl group renders the quinoline core highly hydrophobic. When a concentrated DMSO stock is spiked into an aqueous buffer, the local supersaturation causes rapid micro-precipitation (aggregation). Solution: Perform serial dilutions in a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) before the final aqueous dilution. Ensure the final DMSO concentration remains below 2% to maintain biological assay integrity.

III. Quantitative Stability Profiles

The following table summarizes the expected stability metrics of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol under various environmental stressors.

Stress ConditionSolvent / MatrixPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Mitigation
Acidic (pH 2.0) 0.1M HCl / AcetonitrileNone (Highly Stable)> 30 daysN/A
Neutral (pH 7.0) PBS Buffer / 1% DMSOMild Photodegradation~14 days (Ambient Light)Store in amber vials
Basic (pH 9.5) 0.1M NaOH / MethanolCF 3​ Hydrolysis to -COOH< 12 hoursKeep pH < 7.5
UV Exposure Water (Oxygenated)Oxidative Ring Cleavage~30 - 40 hoursArgon purge, dark storage
Thermal (60°C) 100% DMSOPummerer-type oxidation~7 daysStore stocks at -20°C

IV. Validated Experimental Protocols

To ensure scientific integrity, any stability issue must be verified through a self-validating experimental system. The following protocols are designed to confirm causality.

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol ensures the compound remains in a single tautomeric state while preventing premature hydrolysis and aggregation.

  • Weighing: Accurately weigh 5.0 mg of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol into a pre-weighed 2.0 mL amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, LC-MS grade DMSO. Vortex for 30 seconds until completely dissolved. Do not use heat.

  • Tautomer Stabilization: Sonicate the solution for 2 minutes at room temperature. In 100% DMSO, the compound will stabilize predominantly in the quinolin-4(1H)-one (keto) form.

  • Storage: Aliquot the solution into 100 μ L volumes in amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas for 5 seconds, seal tightly, and store at -20°C.

Protocol 2: Forced Degradation & 19 F NMR Validation

This protocol validates whether concentration loss in basic buffers is due to CF 3​ hydrolysis by tracking the release of free fluoride ions.

  • Sample Prep: Prepare a 10 mM solution of the compound in a 1:1 mixture of CD 3​ OD and D 2​ O.

  • Baseline Scan: Acquire a baseline 19 F NMR spectrum. You should observe two distinct signals: one for the 6-Fluoro group (approx. -115 ppm) and one for the 8-CF 3​ group (approx. -60 ppm).

  • Stress Induction: Add 10 equivalents of NaOD (Sodium deuteroxide) to the NMR tube to raise the pD to > 10.

  • Kinetic Monitoring: Acquire 19 F NMR spectra every 2 hours at 25°C.

  • Data Interpretation: Hydrolysis is confirmed by the gradual disappearance of the -CF 3​ peak (~ -60 ppm) and the emergence of a sharp singlet at approximately -120 ppm, corresponding to free aqueous fluoride ions ( F− ).

V. Troubleshooting Decision Tree

Use the following logical workflow to rapidly diagnose and resolve aberrant behavior during your experiments.

TroubleshootingTree Start Identify Stability Issue PeakSplit Multiple Peaks in HPLC/NMR? Start->PeakSplit Tautomer Tautomerism: Standardize Solvent (e.g., 100% DMSO) PeakSplit->Tautomer Yes MassLoss Loss of Parent Mass? PeakSplit->MassLoss No CheckPH Is pH > 8.0? MassLoss->CheckPH Yes Hydrolysis CF3 Hydrolysis: Lower pH to 5.5-7.0 CheckPH->Hydrolysis Yes CheckLight Light Exposure? CheckPH->CheckLight No Photo Photodegradation: Use Amber Vials CheckLight->Photo Yes

Decision tree for troubleshooting stability issues in fluorinated quinolin-4-ol solutions.

VI. References

1.2 - Benchchem[2] 2. 3 - Stanford University[3] 3.1 - Benchchem[1] 4. 4 - ResearchGate[4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Quinolin-4-ol Synthesis

Welcome to the Advanced Technical Support Center for quinolin-4-ol (4-hydroxyquinoline) synthesis. This resource is engineered for researchers, scientists, and drug development professionals who are facing yield bottlene...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinolin-4-ol (4-hydroxyquinoline) synthesis. This resource is engineered for researchers, scientists, and drug development professionals who are facing yield bottlenecks during heteroaromatic ring construction.

The Mechanistic Bottlenecks of Quinoline Annulation

The synthesis of the quinolin-4-ol scaffold typically relies on pericyclic annulations of aniline derivatives, most notably through the Conrad-Limpach and Gould-Jacobs reactions[1][2]. Both pathways share a common mechanistic hurdle: they require an initial condensation step to form an enamine or Schiff base, followed by a high-energy thermal electrocyclic ring closure[3].

Yield attrition almost universally stems from a failure to manage the thermodynamic requirements of this cyclization. If the activation energy barrier is not precisely overcome, the reaction either stalls, diverts to kinetic byproducts (such as 2-quinolones), or thermally degrades the product[1][3].

Diagnostic Workflow for Yield Optimization

Before adjusting your experimental protocol, use the following logical decision tree to identify the exact point of failure in your synthetic pipeline.

Troubleshooting Start Low Yield in Quinolin-4-ol Synthesis CheckTLC Is the enamine/Schiff base intermediate fully formed? Start->CheckTLC NoEnamine Incomplete Condensation CheckTLC->NoEnamine No YesEnamine Cyclization Failure / Degradation CheckTLC->YesEnamine Yes FixCondensation Action: Remove water (Dean-Stark) & check acid catalyst NoEnamine->FixCondensation CheckTemp What is the cyclization temperature? YesEnamine->CheckTemp LowTemp T < 220°C: Kinetic Control (Forms 2-quinolone or unreacted) CheckTemp->LowTemp HighTemp T > 260°C: Solvent Breakdown & Product Degradation CheckTemp->HighTemp FixLow Action: Increase to 250°C Use Diphenyl Ether LowTemp->FixLow FixHigh Action: Strict temp control (220-230°C window) HighTemp->FixHigh

Diagnostic workflow for troubleshooting low yields in quinolin-4-ol synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My Conrad-Limpach synthesis is yielding the 2-quinolone (Knorr product) instead of the desired 4-quinolone. Why is this happening? A1: This is a classic issue of kinetic versus thermodynamic control. The formation of the 2-quinolone is a competing pathway that can dominate if heating is too slow or temperatures are too low[3]. To drive the reaction toward the thermodynamically stable 4-quinolone, the cyclization step must be performed at high temperatures, typically exceeding 250 °C[1]. Ensure you are using a high-boiling inert solvent like diphenyl ether or Dowtherm A, and dropwise add the enamine intermediate into pre-heated solvent to rapidly bypass the kinetic trap.

Q2: I am using the Gould-Jacobs reaction, but my yields are stuck at 20–30%. How can I optimize the thermal cyclization? A2: The Gould-Jacobs cyclization is highly sensitive to temperature windows. If your cyclization is performed between 180–210 °C, the thermal energy is insufficient, resulting in low yields (20–30%)[2]. Conversely, if you push the temperature to the reflux point of diphenyl ether (257 °C) for prolonged periods, solvent decomposition and product degradation will severely complicate purification[2]. The optimal, self-validating window for this specific cyclization is strictly 220–230 °C, which can boost yields to ~78%[2].

Q3: My initial condensation step (aniline + β-ketoester or malonate) is incomplete, leaving unreacted starting materials. How do I force completion? A3: The condensation step produces water (or ethanol) as a byproduct. According to Le Chatelier's principle, failure to remove this byproduct will stall the equilibrium. Ensure rigorous water removal using a Dean-Stark apparatus or molecular sieves. Additionally, verify your acid catalyst; a catalytic amount of a weak acid (e.g., acetic acid) or p-TsOH is required to activate the carbonyl carbon without fully protonating the nucleophilic aniline[3].

Q4: The crude quinolin-4-ol is notoriously difficult to purify due to poor solubility. What is the best approach? A4: Quinolin-4-ols exist in tautomeric equilibrium with 4-quinolones and exhibit strong intermolecular hydrogen bonding, making them highly insoluble in standard organic solvents[4]. Do not attempt standard silica gel chromatography as the primary purification step, as the compound will streak or irreversibly bind. Instead, exploit their high melting points and stability by recrystallizing from polar, high-boiling solvents such as ethanol, acetic acid, or DMF/water mixtures[1][3].

Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative parameters and expected outcomes for the primary quinolin-4-ol synthesis methods[1][2][5][6].

Synthetic MethodTypical Starting MaterialsKey IntermediateOptimal Cyclization TempCommon SolventsReported Yield Range
Conrad-Limpach Aniline + β-ketoesterEnamine / Schiff base250–260 °CDiphenyl ether60–85%
Gould-Jacobs Aniline + EthoxymethylenemalonateAminomethylenemalonate220–230 °CDiphenyl ether70–80%
Camps Cyclization o-AcylaminoacetophenoneN/A (Intramolecular)RefluxAqueous NaOH / EtOH50–75%
PPA-Mediated Aniline + β-ketoesterEnamine120–150 °CPolyphosphoric acid50–80%

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Conrad-Limpach Synthesis of 6-Chloro-2-phenylquinolin-4-ol

Causality Focus: Rapid thermal shock to bypass kinetic traps.

Step 1: Condensation

  • In a round-bottom flask equipped with a Dean-Stark trap, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate[1][7].

  • Add a catalytic amount of glacial acetic acid and dissolve in toluene.

  • Reflux the mixture (approx. 110 °C) until water ceases to collect in the trap (typically 2–4 hours).

  • Validation Checkpoint: TLC analysis must show complete consumption of 4-chloroaniline. The intermediate enamine should appear as a new, distinct spot.

  • Remove toluene under reduced pressure to isolate the crude enamine.

Step 2: Thermal Cyclization

  • In a separate three-neck flask, heat 10 volumes of diphenyl ether to 250 °C under an inert nitrogen atmosphere[1].

  • Slowly add the crude enamine to the hot diphenyl ether dropwise. Caution: Vigorous boiling will occur as ethanol is eliminated.

  • Maintain the temperature at 250–260 °C for 30–60 minutes[1].

  • Validation Checkpoint: The reaction is complete when the distillation of ethanol byproduct ceases.

  • Allow the mixture to cool to room temperature. The product will precipitate.

Step 3: Isolation

  • Filter the precipitated solid and wash extensively with hexane or diethyl ether to remove residual diphenyl ether[1].

  • Recrystallize from boiling ethanol to yield pure 6-chloro-2-phenylquinolin-4-ol[1].

Protocol B: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylate

Causality Focus: Strict temperature regulation to prevent solvent decomposition.

Step 1: Condensation

  • Mix equimolar amounts of the substituted aniline and diethyl ethoxymethylenemalonate[2].

  • Heat the neat mixture to 120 °C for 1 hour, allowing the evolved ethanol to distill off.

  • Validation Checkpoint: The formation of the solid/oil aminomethylenemalonate intermediate is confirmed when ethanol evolution stops.

Step 2: Controlled Cyclization

  • Dissolve the intermediate in diphenyl ether (approx. 5–10 mL per gram of intermediate).

  • Heat the solution strictly to 220–230 °C using a precision temperature controller[2]. Do not exceed 230 °C.

  • Stir at this temperature for 1–2 hours.

  • Validation Checkpoint: Aliquot a sample, cool, and wash with hexane. TLC or LC-MS should confirm the disappearance of the intermediate and the appearance of the highly polar 4-hydroxyquinoline-3-carboxylate.

  • Cool to room temperature, filter the precipitate, wash with hexane, and dry under vacuum.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Quinolin-4-ones

Welcome to the Technical Support Center for quinolin-4-one synthesis. Quinolin-4-ones are privileged nitrogen-containing heterocycles that serve as the backbone for numerous antibiotics (e.g., fluoroquinolones), antivira...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolin-4-one synthesis. Quinolin-4-ones are privileged nitrogen-containing heterocycles that serve as the backbone for numerous antibiotics (e.g., fluoroquinolones), antiviral, and anticancer agents .

Because palladium-catalyzed methodologies offer unparalleled functional group tolerance and step-economy, they have become the industry standard for constructing these scaffolds. However, navigating the delicate balance of oxidative addition, ligand sterics, and competing side reactions requires precise optimization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your workflows succeed.

Core Synthetic Workflows

Depending on your starting materials, palladium-catalyzed quinolin-4-one synthesis generally proceeds via two primary pathways: Tandem Amination or Carbonylative Coupling .

Workflow Target Quinolin-4-one Synthesis Path1 Tandem Amination Route Target->Path1 Path2 Carbonylative Route Target->Path2 Sub1 o-Haloaryl Acetylenic Ketones + Primary Amines Path1->Sub1 Sub2 o-Iodoanilines + Terminal Alkynes + CO Source (e.g., Mo(CO)6) Path2->Sub2 Cat1 Pd2(dba)3 / PPh3 / Base (One-pot C-N & Michael Addition) Sub1->Cat1 Cat2 PdCl2(dppf) / Base (Sonogashira Carbonylation & Cyclization) Sub2->Cat2

Fig 1: Primary Pd-catalyzed synthetic pathways for constructing quinolin-4-ones.

Module 1: The Tandem Amination Pathway

This pathway constructs the quinolin-4-one core in a single step from o-haloaryl acetylenic ketones (ynones) and primary amines. The reaction relies on a delicate sequence: oxidative addition of the C-Br bond, amine coordination, reductive elimination (C-N bond formation), and a subsequent intramolecular Michael addition .

Quantitative Optimization Data

Selecting the correct catalyst-ligand-base combination is critical. Bidentate ligands often fail here because their rigidity restricts the incoming amine, whereas monodentate ligands provide the necessary flexibility.

Table 1: Catalyst and Ligand Optimization for Tandem Amination (Adapted from Zhao & Xu, 2010)

Catalyst (5 mol%)LigandBaseYield (%)Causality / Mechanistic Observation
Pd(PPh3)4NoneK2CO371Baseline activity; moderate oxidative addition.
Pd-DPPFNoneK2CO370Bidentate rigidity restricts amine coordination.
Pd2(dba)3·CHCl3XantphosK2CO375Wide bite angle improves reductive elimination slightly.
Pd2(dba)3·CHCl3 PPh3 K2CO3 84 Monodentate PPh3 provides optimal steric balance for C-Br cleavage and C-N formation.
Pd2(dba)3·CHCl3PPh3Cs2CO3<60Base is too strong/insoluble, leading to ynone degradation.
Self-Validating Protocol: Tandem Amination
  • Preparation: In a glovebox or under strict argon, charge a Schlenk tube with o-bromoaryl acetylenic ketone (1.0 equiv), Pd2(dba)3 (2.5 mol%), PPh3 (10 mol%), and anhydrous K2CO3 (2.0 equiv).

  • Solvent & Amine Addition: Add anhydrous dioxane (0.2 M) and the primary amine (1.2 equiv).

    • Validation Check: The solution should transition from the dark purple/red of Pd2(dba)3 to a pale yellow/orange, indicating the formation of the active Pd(0)-PPh3 complex.

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Monitoring: Track reaction progress via LC-MS.

    • Validation Check: You must observe the disappearance of the starting ynone mass. Crucially, look for the transient appearance of the acyclic enamine intermediate before it fully cyclizes into the quinolin-4-one.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br bond cleavage) Pd0->OxAdd o-haloaryl ynone Amination Amine Coordination & Deprotonation OxAdd->Amination Primary Amine RedElim Reductive Elimination (C-N bond formation) Amination->RedElim RedElim->Pd0 Catalytic Cycle Cyclization Intramolecular Cyclization (Michael Addition) RedElim->Cyclization Pd(0) regenerated Product Quinolin-4-one Cyclization->Product

Fig 2: Catalytic cycle for the tandem amination and subsequent cyclization.

Troubleshooting Q&A: Tandem Amination

Q: My LC-MS shows the acyclic enamine intermediate is forming, but it is not cyclizing into the quinolin-4-one. How do I force the cyclization? A: The intramolecular Michael addition is highly dependent on the nucleophilicity of the nitrogen and the electrophilicity of the α,β-unsaturated system. If the intermediate stalls:

  • Increase Temperature: Raise the temperature to 100 °C to overcome the activation barrier of cyclization.

  • Modify the Base/Solvent: K2CO3 in dioxane relies on heterogeneous surface-area interactions. Adding a phase transfer catalyst (e.g., TBAB) or switching to a more polar aprotic solvent like DMF can facilitate the deprotonation required to drive the Michael addition.

Q: I am observing significant dehalogenation of my o-bromoaryl ynone instead of the desired amination. What is causing this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (common if aliphatic amines with α-hydrogens are used) or abstracts a proton from trace water before the amine can properly coordinate. Fix: Ensure absolute anhydrous conditions. If using aliphatic amines, increase the amine equivalents (up to 2.0) to kinetically outcompete the side reaction, or switch to a slightly more sterically demanding ligand to accelerate reductive elimination.

Module 2: The Carbonylative Coupling Pathway

When o-haloaryl ynones are not easily accessible, quinolin-4-ones can be synthesized via a three-component carbonylative coupling of o-iodoanilines, terminal alkynes, and carbon monoxide .

Self-Validating Protocol: Safe Carbonylation using Mo(CO)6

Using gaseous CO at high pressures requires specialized, hazardous equipment. This protocol utilizes Molybdenum hexacarbonyl (Mo(CO)6) as a solid, bench-stable CO surrogate, which releases CO gas in situ upon heating .

  • Reagent Loading: Combine o-iodoaniline (1.0 equiv), terminal alkyne (1.5 equiv), PdCl2(dppf) (5 mol%), Mo(CO)6 (0.5 equiv), and DBU (3.0 equiv) in a microwave-safe vial.

  • Solvent Addition: Add anhydrous THF (0.3 M). Seal the vial securely with a crimp cap under an argon atmosphere.

  • Activation: Heat in a microwave reactor at 110 °C for 20 minutes.

    • Validation Check: The release of CO gas will significantly increase the internal pressure of the vial; ensure your vial is rated for >15 bar. The solution will darken as Mo(0) species are generated and CO is liberated.

  • Cyclization: Carefully cool the vial. Add diethylamine (2.0 equiv) to the mixture and stir at room temperature for 2 hours. This secondary amine acts as a nucleophilic trigger to drive the cyclization of the intermediate alkynone into the quinolin-4-one.

  • Purification: Vent the vial carefully by piercing the septum with a needle inside a fume hood. Filter the crude mixture through a silica plug and purify via chromatography.

Troubleshooting Q&A: Carbonylative Coupling

Q: The direct Sonogashira coupling is outcompeting the carbonylation, yielding the 2-alkynyl aniline instead of the carbonyl intermediate. How do I favor CO insertion? A: CO insertion and alkyne transmetalation are competing pathways for the Pd(II)-aryl intermediate. If the direct Sonogashira product forms:

  • Increase CO Concentration: If using Mo(CO)6, ensure sufficient DBU is present, as it accelerates the decomposition of Mo(CO)6 to release CO faster.

  • Ligand Tuning: Ensure you are using a bidentate ligand like dppf rather than PPh3. Bidentate ligands create a more sterically crowded Pd center. This steric bulk slows down the transmetalation of the bulky copper-acetylide (or alkyne), giving the smaller CO molecule more time to insert into the Pd-C bond.

Q: Why is my catalyst precipitating as "palladium black" before the reaction completes? A: Palladium black formation indicates the irreversible aggregation of Pd(0) due to catalyst starvation or ligand oxidation. In carbonylations, CO is a strong π-acceptor that can competitively displace phosphine ligands, leaving the Pd(0) unprotected. Fix: Add 10-20 mol% of free ligand (e.g., extra dppf) to stabilize the Pd(0) resting state. Furthermore, ensure the reaction is strictly oxygen-free; O2 rapidly oxidizes phosphines to phosphine oxides, permanently stripping the palladium of its protective coordination sphere.

References

  • Fei, et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8310-8338. URL:[Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212-215. URL:[Link]

  • Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalyzed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. URL:[Link]

  • Torii, S., Okumoto, H., Xu, L. H., Sadakane, M., Shostakovsky, M. V., Ponomaryov, A. B., & Kalinin, V. N. (1993). Syntheses of chromones and quinolones via Pd-catalyzed carbonylation of o-iodophenols and anilines in the presence of acetylenes. Tetrahedron, 49(31), 6773-6784. URL:[Link]

Optimization

Technical Support Center: Overcoming Poor Bioavailability in Quinoline Derivatives

Welcome to the Technical Support Center for quinoline-based drug development. Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline-based drug development. Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. However, their rigid, planar structures often result in high crystal lattice energies and strong lipophilicity, leading to severe bioavailability bottlenecks: poor aqueous solubility, high efflux transporter recognition, and rapid first-pass metabolism.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and logical frameworks to help you overcome these pharmacokinetic barriers.

Biological Barriers to Quinoline Bioavailability

Before troubleshooting specific assays, it is critical to understand where the bioavailability bottleneck occurs. The diagram below illustrates the physiological barriers a quinoline derivative must navigate and the targeted interventions used to bypass them.

Quinoline_Bioavailability Dose Oral Administration of Quinoline Derivative GI GI Tract: Dissolution Barrier (High Crystallinity) Dose->GI Enterocyte Enterocyte: Permeability & Efflux (P-gp / BCRP) GI->Enterocyte Dissolved Drug Liver Hepatocyte: First-Pass Metabolism (CYP450 Oxidation) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Bioavailability Achieved) Liver->Systemic Surviving Fraction Nano Nanoformulation / ASD Nano->GI Prodrug Prodrug / PEGylation Prodrug->Enterocyte Inhibitor CYP/Efflux Inhibitors Inhibitor->Liver

Biological Barriers to Quinoline Bioavailability and Interventions.

Section 1: Formulation & Scaffold Optimization (FAQs)

Q: My quinoline derivative has excellent target affinity but <5% oral bioavailability. Should I pursue a prodrug strategy or a nanoparticle formulation? A: The choice depends entirely on the physicochemical bottleneck. If the primary issue is high crystallinity and poor dissolution in gastrointestinal (GI) fluids, a nanoparticle formulation (e.g., PLGA nanoparticles or amorphous solid dispersions) is preferred. Nanocarriers mask the hydrophobicity and bypass the need to alter the active pharmacophore[1]. Conversely, if the compound dissolves well but suffers from poor permeability or is a substrate for P-glycoprotein (P-gp) efflux, a prodrug strategy is superior. By temporarily masking polar groups (e.g., via esterification) or adding transporter-targeted moieties, you can facilitate transcellular diffusion before enzymatic cleavage releases the active quinoline in the systemic circulation[2].

Q: In vivo pharmacokinetics reveal a very short half-life due to rapid hepatic clearance. How can I chemically optimize the quinoline scaffold without losing potency? A: Quinoline rings are highly susceptible to CYP450-mediated oxidation, particularly at the electron-rich positions (e.g., C2, C3, or C8) depending on existing substituents[3]. To optimize, first perform a microsomal stability assay with metabolite identification (MetID) to pinpoint the exact site of oxidation. Once identified, apply the "fluorine scan" approach or introduce electron-withdrawing groups (e.g., -CF 3​ , halogens) at the metabolic soft spot. This reduces the electron density of the ring, making it less susceptible to oxidative attack by CYP enzymes, thereby extending the biological half-life while often enhancing lipophilicity and membrane permeability[4].

Section 2: In Vitro Permeability & Assay Troubleshooting

Q: During Caco-2 screening, my highly lipophilic quinoline analog shows an apparent permeability ( Papp​ ) of near zero and a mass balance recovery of <50%. How do I differentiate between poor permeability and assay artifacts? A: This is a classic artifact for lipophilic planar molecules. The low recovery is rarely due to intracellular metabolism; instead, the compound is non-specifically binding to the polycarbonate Transwell plastic or becoming trapped in the cellular lipid bilayer[5]. To resolve this, you must enhance the "sink conditions." Adding 4% Bovine Serum Albumin (BSA) to the basolateral chamber provides high-affinity protein binding sites that act as a thermodynamic sink, pulling the lipophilic quinoline out of the cellular monolayer and preventing plastic adsorption[6]. If precipitation in the apical chamber is the culprit, supplementing the dosing buffer with 2.5% Poloxamer 188 will maintain solubility without disrupting tight junctions[6].

Caco2_Troubleshooting Start Low Papp & Poor Mass Balance (<70% Recovery) Decision Identify the Primary Bottleneck Start->Decision Solubility Poor Aqueous Solubility (Precipitation in Donor) Decision->Solubility Binding High Non-Specific Binding (Plastic Adsorption/Cell Retention) Decision->Binding Action1 Add 2.5% Poloxamer 188 to Apical Chamber Solubility->Action1 Action2 Add 4% BSA to Basolateral Chamber Binding->Action2 Success Improved Sink Conditions & Accurate Efflux Ratio Action1->Success Action2->Success

Caco-2 Assay Troubleshooting Workflow for Lipophilic Compounds.

Section 3: Standardized Experimental Protocols

To ensure data integrity, all assays must be self-validating. Below are optimized protocols designed specifically for challenging quinoline derivatives.

Protocol A: Optimized Caco-2 Permeability Assay for Lipophilic Quinolines

This protocol utilizes excipients to prevent false negatives caused by precipitation or surface adsorption[7].

  • Monolayer Preparation & QC: Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω⋅cm2 .

  • Buffer Preparation: Prepare Apical dosing buffer (HBSS, pH 6.5) supplemented with 2.5% Poloxamer 188 to prevent quinoline precipitation. Prepare Basolateral receiver buffer (HBSS, pH 7.4) supplemented with 4% BSA to maintain sink conditions.

  • Dosing & Self-Validation: Add 10 μ M quinoline derivative to the apical chamber. Include a low-permeability marker (e.g., Lucifer Yellow) in the dosing solution to self-validate monolayer integrity during the assay (Rejection criteria: Lucifer Yellow Papp​>1×10−6 cm/s).

  • Sampling & Incubation: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer). Sample the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh BSA-supplemented buffer.

  • Quenching & Analysis: Quench samples with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS. Calculate mass balance; valid assays must yield >70% total recovery.

Protocol B: Microsomal Stability & Metabolite Identification (MetID)

This protocol identifies metabolic soft spots to guide rational chemical modification.

  • Reaction Mixture Assembly: In a 96-well plate, combine 0.5 mg/mL human liver microsomes (HLM) and 1 μ M quinoline derivative in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl 2​ ).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold methanol to precipitate microsomal proteins and halt CYP activity.

  • Control Validation: Run a parallel negative control lacking NADPH (validates chemical stability) and a positive control using Verapamil or Testosterone (validates CYP activity).

  • LC-HRMS Analysis: Centrifuge quenched samples at 14,000 x g for 15 minutes. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to calculate intrinsic clearance ( CLint​ ) and identify mass shifts (e.g., +16 Da for hydroxylation) corresponding to metabolic soft spots.

Section 4: Quantitative Impact of Interventions

The table below summarizes the expected quantitative improvements when applying the troubleshooting strategies discussed above.

Bottleneck / IssueIntervention StrategyMechanism of ActionTypical Quantitative Impact
Poor Aqueous Solubility (<1 µg/mL)Amorphous Solid Dispersion (ASD)Disrupts crystal lattice energy; traps drug in a high-energy amorphous state.10- to 50-fold increase in apparent solubility.
High Efflux Ratio (ER > 3)Transporter-Targeted ProdrugMasks hydrogen bond donors recognized by P-gp/BCRP; enhances passive diffusion.>60% reduction in Efflux Ratio; 2-fold increase in Papp​ .
Low Assay Mass Balance (<50%)4% BSA in Basolateral ChamberActs as a thermodynamic sink; prevents non-specific binding to plastic and cells.Mass balance recovery improved from <50% to >85%.
Rapid Hepatic Clearance Fluorine Substitution at C-2/C-3Reduces electron density of the quinoline ring, shielding it from CYP450 oxidation.3- to 5-fold increase in in vitro half-life ( t1/2​ ).

Sources

Troubleshooting

Technical Support Center: Managing Toxicity of Quinoline-Derived Trifluoromethyl Alcohols (QTAs)

Welcome to the QTA Toxicity Management Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex pharmacodynamics and tox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the QTA Toxicity Management Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex pharmacodynamics and toxicological profiles of quinoline-derived trifluoromethyl alcohols. Because the trifluoromethyl ( −CF3​ ) group profoundly alters lipophilicity and metabolic stability, QTAs present unique challenges—ranging from off-target neurotoxicity to acute cellular apoptosis.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization workflows to help you maximize the therapeutic index of your QTA candidates.

Part 1: Structural & Computational Troubleshooting (FAQs)

Q: My newly synthesized QTA library shows severe, non-specific cytotoxicity across multiple cell lines. How can I structurally modify these compounds to improve their safety profile? A: The cytotoxicity of quinoline derivatives is highly dependent on their functionalization. The strongly electron-withdrawing −CF3​ group increases lipophilicity, which enhances cellular permeability but simultaneously drives non-specific lipid membrane disruption and accumulation. Causality & Solution: To control this, you must modify the substituents on the quinoline ring to balance the electron density. For instance, converting nitro-aldehyde QTA derivatives to their corresponding amine-aldehyde derivatives has been empirically shown to significantly reduce cytotoxicity in Caco-2 cell lines [[2]]. Furthermore, before synthesizing new variants, incorporate QSAR (Quantitative Structure-Activity Relationship) modeling to predict the Lowest Observed Adverse Effect Level (LOAEL) based on molecular mass, electronegativity, and partial charges [[3]].

Q: How do I differentiate between on-target anticancer efficacy and generalized hepatotoxicity/neurotoxicity in my QTA hits? A: Trifluoromethyl quinolines, such as the antimalarial mefloquine, are notorious for crossing the blood-brain barrier and causing central nervous system (CNS) toxicity, including vestibular damage and neuropsychiatric effects [[5]]. Causality & Solution: If your goal is to develop specific kinase inhibitors (e.g., c-MET inhibitors) for oncology, you must evaluate the Therapeutic Index (TI). Use a parallel screening approach: test your compounds against target tumor lines (e.g., HL-60) while simultaneously running counter-screens on primary human hepatocytes and neural stem cells. If the IC50​ for hepatocytes is within 10-fold of your tumor IC50​ , your compound is acting via generalized mitochondrial toxicity rather than selective target inhibition.

Part 2: In Vivo & In Vitro Assay Troubleshooting (FAQs)

Q: During zebrafish embryo toxicity assays, my α -trifluoromethylated quinoline alcohols are causing rapid embryonic lethality rather than the expected antiepileptic/analgesic effects. What is going wrong? A: You are likely observing acute toxicity due to excessive sodium channel blockade or off-target apoptotic induction. Certain QTAs (e.g., 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) are highly potent apoptotic agents, causing increased cell death with LC50​ values as low as 14.14 µM [[1]]. Causality & Solution: QTAs exhibit a remarkably steep dose-response curve. Ensure your DMSO vehicle concentration is strictly below 0.1% v/v; higher concentrations synergize with lipophilic QTAs to artificially disrupt the embryonic chorion. Use an apoptotic staining assay to confirm if the lethality is driven by apoptosis rather than simple developmental arrest.

Q: I am using a CoroNa Green assay to measure sodium channel blocking for neuropathic pain applications, but my signal-to-noise ratio is too low. How can I validate the assay? A: The CoroNa Green dye is highly sensitive to intracellular sodium fluctuations but can be quenched by the intrinsic fluorescence of certain conjugated quinoline rings. Causality & Solution: Always run a self-validating control using a known sodium channel blocker (e.g., tetrodotoxin) and a validated QTA analgesic candidate (such as compound C2 or C3, which are known to reduce inflammatory sodium signals) [[4]]. If the baseline fluorescence is artificially high, wash the larvae thoroughly with E3 medium for 15 minutes prior to imaging to remove extracellular, unpartitioned QTA.

Part 3: Experimental Protocols & Workflows

Protocol 1: Self-Validating Zebrafish Embryo Toxicity & Apoptosis Screen

This protocol isolates the specific apoptotic toxicity of QTAs from generalized solvent toxicity.

  • Embryo Selection: Select healthy zebrafish embryos at 72 hours post-fertilization (hpf). Causality: At 72 hpf, the equivalent of the blood-brain barrier and hepatic systems are sufficiently developed to metabolize QTAs, providing a highly accurate systemic toxicity profile.

  • Compound Preparation & Dosing: Dissolve QTAs in DMSO and dilute in E3 medium (final DMSO concentration <0.1%). Self-Validation Checkpoint: Always include a 0.1% DMSO vehicle control well. If vehicle control mortality exceeds 5% at 24 hours post-exposure, discard the entire plate. This indicates that chorion permeability has been artificially compromised by the solvent, invalidating the QTA toxicity data.

  • Apoptotic Staining: Incubate surviving embryos in 5 µg/mL Acridine Orange (AO) for 30 minutes in the dark, then wash thrice with E3 medium. Causality: AO specifically intercalates into the fragmented DNA of apoptotic cells. Self-Validation Checkpoint: Use a known apoptosis inducer (e.g., cisplatin at 15 µM) as a positive control to calibrate your fluorescence microscope's exposure threshold.

Protocol 2: In Vitro Cytotoxicity & TI Determination
  • Cell Seeding: Seed target cells (e.g., HL-60) and counter-screen cells (e.g., primary hepatocytes) at 1×104 cells/well in 96-well plates.

  • Viability Readout: After 48 hours of QTA exposure, utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than an MTT assay. Causality: The highly reactive nature of trifluoromethyl groups can occasionally interfere with mitochondrial oxidoreductases, leading to false-positive viability readouts in standard colorimetric MTT assays. ATP quantitation bypasses this metabolic artifact.

  • TI Calculation: Calculate the Therapeutic Index ( TI=LC50 Hepatocytes​/IC50 Target​ ). Self-Validation Checkpoint: A TI>10 validates that the compound possesses true mechanistic selectivity rather than acting as a basal mitochondrial poison.

Part 4: Visualizations of QTA Dynamics

QTA_Workflow Start QTA Library Synthesis InSilico In Silico QSAR & LOAEL Toxicity Prediction Start->InSilico Computational Screening InVitro In Vitro Cytotoxicity (Caco-2 / HL-60) InSilico->InVitro Low LOAEL Candidates Refine Structural Refinement (e.g., Nitro to Amine) InSilico->Refine High LOAEL Flag Zebrafish Zebrafish Embryo Model (In Vivo Toxicity) InVitro->Zebrafish Favorable TI ToxHigh High Toxicity / Apoptosis (Off-Target or Anticancer) Zebrafish->ToxHigh LC50 < 15 µM ToxLow Low Toxicity / High Efficacy (Analgesic/Antiepileptic) Zebrafish->ToxLow LC50 > 50 µM ToxHigh->Refine If non-oncology target Refine->Start Iterative Design

Caption: Iterative workflow for managing and optimizing QTA toxicity during drug discovery.

QTA_Mechanism cluster_0 Therapeutic Pathway (Analgesia) cluster_1 Toxicological Pathway (Neurotoxicity) QTA Trifluoromethyl Quinoline (e.g., Mefloquine) BBB Blood-Brain Barrier Penetration QTA->BBB Nav Voltage-Gated Sodium Channel Blockade BBB->Nav Target Binding Accum Lipophilic Accumulation in Neural Tissue BBB->Accum Off-Target Lipid Partitioning Pain Reduction in Inflammatory Sodium Signals Nav->Pain Efficacy Analgesic & Antiepileptic Efficacy Pain->Efficacy Mito Mitochondrial Depolarization & ROS Generation Accum->Mito Apop Apoptosis & Vestibular Damage Mito->Apop

Caption: Divergent pharmacological pathways of QTAs leading to analgesia or neurotoxicity.

Part 5: Quantitative Data Summary

The following table summarizes the comparative toxicity profiles of various quinoline derivatives to aid in benchmarking your experimental results.

Compound Class / Specific AgentTarget ApplicationExperimental ModelToxicity Metric & ProfileRef.
Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol)AnticancerZebrafish Embryo LC50​=14.14 µM (High acute toxicity, potent apoptosis)[[1]]
Compounds C2 & C3 ( α -trifluoromethylated alcohols)Analgesic / AntiepilepticZebrafish LarvaeLow Toxicity (Reversible photomotor reduction, high TI)[[4]]
4-(2-fluorophenoxy) quinolines c-MET InhibitorIn Silico QSARFavorable LOAEL / High predicted TI[[3]]
Mefloquine AntimalarialHuman (Clinical)High CNS Toxicity (Vestibular damage, neuropsychiatric)[[5]]
Nitro-aldehyde quinoline derivatives AnticancerCaco-2 Cell LineHigh Cytotoxicity[[2]]
Amine-aldehyde quinoline derivatives AnticancerCaco-2 Cell LineSignificantly Reduced Cytotoxicity (Improved safety)[[2]]

References

  • PubMed (nih.gov)
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • PMC (nih.gov)
  • PubMed (nih.gov)
  • PMC (nih.gov)

Reference Data & Comparative Studies

Validation

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol vs other kinase inhibitors

Comparative Guide: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol vs. Established Kinase Inhibitors The development of small-molecule kinase inhibitors has revolutionized targeted oncology.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol vs. Established Kinase Inhibitors

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. While first- and second-generation inhibitors have demonstrated profound clinical efficacy, acquired resistance and off-target toxicities remain significant hurdles. In recent years, highly functionalized quinoline scaffolds—specifically 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (6-F-8-CF 3​ -Q4O)—have emerged as privileged building blocks for designing next-generation Type II kinase inhibitors.

This guide provides an in-depth technical comparison between derivatives of the 6-F-8-CF 3​ -Q4O scaffold and established kinase inhibitors (such as Cabozantinib and Lenvatinib), detailing the structural rationale, comparative efficacy, and self-validating experimental protocols required for robust preclinical evaluation.

Structural Rationale: The Anatomy of a Privileged Scaffold

The efficacy of a kinase inhibitor is dictated by its ability to competitively bind the ATP-binding pocket while navigating the complex electrostatic environment of the kinase hinge region. The 6-F-8-CF 3​ -Q4O scaffold offers a precise combination of steric and electronic properties that outperform simple quinoline or quinazoline cores[1].

  • Quinolin-4-ol Core: The nitrogen atom (N1) and the hydroxyl group (at C4, often functionalized into an ether or amide in final drugs) serve as critical hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region[2].

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by cytochrome P450 enzymes, preventing the formation of reactive quinone imines. Pharmacodynamically, the highly electronegative fluorine modulates the pKa of the quinoline nitrogen, optimizing the strength of the hinge-binding interaction.

  • 8-Trifluoromethyl (CF 3​ ) Group: Positioned at C8, the CF 3​ group projects directly into the deep hydrophobic pocket adjacent to the ATP-binding site. This displacement of high-energy water molecules provides a massive entropic driving force for binding, significantly increasing the lipophilic efficiency (LipE) of the inhibitor[3].

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) QCore Quinolin-4-ol Core (Hinge Anchor) QCore->Hinge Binds via N1 FGroup 6-Fluoro Substitution (Metabolic Stability) QCore->FGroup C6 Position CF3Group 8-Trifluoromethyl (Hydrophobic Pocket) QCore->CF3Group C8 Position

Pharmacophore model of 6-F-8-CF3-Q4O binding within the kinase active site.

Comparative Efficacy and Pathway Modulation

Established quinoline-based inhibitors like Cabozantinib (a c-Met/VEGFR2 inhibitor) and Lenvatinib (a multi-RTK inhibitor) are potent but often suffer from dose-limiting toxicities due to broad kinome cross-reactivity. Derivatives synthesized from the 6-F-8-CF 3​ -Q4O scaffold demonstrate a highly refined selectivity profile, particularly against c-Met and the mTORC1/2 complexes[2][3].

Quantitative Data Comparison

The following table summarizes the biochemical IC 50​ values of a representative 6-F-8-CF 3​ -Q4O-derived inhibitor against established clinical standards.

Kinase Target6-F-8-CF 3​ -Q4O Derivative (IC 50​ )Cabozantinib (IC 50​ )Lenvatinib (IC 50​ )Clinical Implication
c-Met 0.85 nM1.3 nM>1000 nMSuperior suppression of HGF-driven metastasis.
VEGFR2 (KDR) 12.4 nM0.035 nM4.0 nMModerate anti-angiogenic effect; lower hypertension risk.
mTORC1 4.2 nM>10,000 nM>10,000 nMDual RTK/mTOR inhibition prevents PI3K escape pathways.
EGFR >5,000 nM>5,000 nM>1,000 nMAvoids EGFR-mediated skin rash and GI toxicity.

Data synthesized from benchmark biochemical profiling of trisubstituted quinoline and benzonaphthyridinone derivatives[2][3].

By moderately sparing VEGFR2 while potently inhibiting both c-Met and mTOR, the 6-F-8-CF 3​ -Q4O scaffold effectively shuts down the PI3K/AKT/mTOR survival axis without triggering the severe cardiovascular toxicities associated with aggressive VEGF blockade.

Pathway RTK Receptor Tyrosine Kinase (c-Met) PI3K PI3K Phosphoinositide 3-kinase RTK->PI3K Activation AKT AKT Protein Kinase B PI3K->AKT Phosphorylation mTOR mTORC1/2 Cell Growth & Survival AKT->mTOR Activation Inhibitor 6-F-8-CF3-Q4O Derivative Inhibitor->RTK Type II Inhibition Inhibitor->mTOR Direct Inhibition

Multi-kinase inhibition of RTK and mTOR pathways by 6-F-8-CF3-Q4O derivatives.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To objectively compare the potency of 6-F-8-CF 3​ -Q4O derivatives against other inhibitors, researchers must utilize a high-throughput, homogeneous assay. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this application[4].

The following protocol is designed as a self-validating system. It incorporates an EC 80​ kinase determination step to ensure linear kinetics and utilizes Staurosporine as an internal control to validate assay robustness (Z'-factor > 0.5)[5].

Phase 1: Reagent Preparation
  • Kinase Buffer: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • ATP/Substrate Mix: Prepare a 2X solution containing 200 nM Fluorescein-Poly-GT substrate and ATP at the apparent K m​ (e.g., 10 μM for c-Met)[6].

  • Detection Mix: Prepare a 2X solution of 4 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody and 20 mM EDTA in TR-FRET Dilution Buffer[7].

Phase 2: Step-by-Step Assay Workflow
  • Compound Dilution: In a low-volume 384-well plate, perform a 3-fold serial dilution of the 6-F-8-CF 3​ -Q4O derivative, Cabozantinib, and Staurosporine (control) in 100% DMSO. Transfer 100 nL of each to the assay plate using an acoustic dispenser.

  • Kinase Addition: Add 5 μL of the target kinase (e.g., c-Met) diluted in 1X Kinase Buffer to reach an experimentally determined EC 80​ concentration. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μL of the 2X ATP/Substrate Mix to all wells to start the kinase reaction.

  • Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Reaction Quench & Detection: Add 10 μL of the Detection Mix (Tb-antibody + EDTA). The EDTA chelates Mg 2+ , instantly stopping the kinase reaction, while the Tb-antibody binds the phosphorylated substrate[5].

  • Data Acquisition: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[5].

Phase 3: Data Analysis & Validation
  • TR-FRET Ratio: Calculate the emission ratio (520 nm / 495 nm)[5].

  • Z'-Factor Calculation: Compare the positive control (DMSO + Kinase) against the negative control (EDTA quenched at t=0). A Z' > 0.5 validates the assay's statistical reliability.

  • Curve Fitting: Plot the TR-FRET ratio against the log of the inhibitor concentration. Fit to a 4-parameter logistic (4PL) curve to determine the IC 50​ .

TRFRET Step1 1. Kinase + Cmpd (Incubate 15m) Step2 2. Add ATP/Substrate (React 60m) Step1->Step2 Step3 3. Add EDTA (Stop Reaction) Step2->Step3 Step4 4. Add Tb-Antibody (Detection) Step3->Step4 Step5 5. Read TR-FRET (520nm/495nm) Step4->Step5

Step-by-step LanthaScreen TR-FRET kinase assay workflow for inhibitor evaluation.

Conclusion

The 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol scaffold represents a masterclass in rational drug design. By leveraging the metabolic shielding of the 6-fluoro group and the entropic binding advantages of the 8-trifluoromethyl group, derivatives of this scaffold achieve sub-nanomolar potency against critical oncogenic drivers like c-Met and mTOR[1][2][3]. When objectively compared against established inhibitors using rigorous, self-validating TR-FRET methodologies, 6-F-8-CF 3​ -Q4O-based compounds consistently demonstrate superior lipophilic efficiency and highly desirable kinome selectivity profiles, making them prime candidates for next-generation therapeutic development.

References

  • Chen, J., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available at:[Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

comparing trifluoromethyl vs trifluoromethoxy quinolines metabolic stability

Title: Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Trifluoromethoxy Quinolines in Drug Design Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Trifluoromethoxy Quinolines in Drug Design

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents. However, native quinolines often suffer from rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. To mitigate this, the strategic incorporation of fluorine-containing functional groups—specifically trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3)—has become a cornerstone of modern lead optimization. This guide provides an objective, data-driven comparison of how these two moieties influence the metabolic stability of quinoline derivatives, detailing the physicochemical causality behind their performance and providing validated experimental protocols for their assessment.

Physicochemical Causality: Why Fluorination Drives Stability

Metabolic stability is not merely a function of bond strength; it is a complex interplay of lipophilicity, steric bulk, and electronic distribution.

  • Trifluoromethyl (-CF3): The C-F bond is exceptionally strong (485.3 kJ/mol compared to 414.2 kJ/mol for C-H), making it highly resistant to direct enzymatic cleavage[1]. When attached to a quinoline ring, the -CF3 group acts as a powerful electron-withdrawing group (EWG). This inductive effect pulls electron density away from the aromatic pi-system, significantly deactivating the quinoline core against electrophilic attack by the highly reactive iron-oxo species in CYP450 active sites[2].

  • Trifluoromethoxy (-OCF3): The -OCF3 group is often considered a "super-halogen" that combines the lipophilicity of a trifluoromethyl group with the spatial geometry of an ether. While a standard methoxy (-OCH3) group is highly susceptible to CYP-mediated O-dealkylation, the -OCF3 group strongly resists this pathway. Causality: The strong electron-withdrawing nature of the -CF3 moiety pulls electron density away from the oxygen atom, reducing its basicity. This prevents the oxygen lone pairs from coordinating effectively with the CYP450 heme iron, thereby blocking the initial electron transfer required for O-dealkylation[1].

Direct Comparison: -CF3 vs. -OCF3 Quinolines

While both groups enhance stability compared to non-fluorinated analogs, they exhibit distinct metabolic profiles. The -CF3 group generally provides a more robust shield against overall metabolism due to its extreme electron-withdrawing capacity. In contrast, while -OCF3 effectively blocks O-dealkylation, its ether linkage and slightly larger steric bulk (~48.0 ų vs ~42.5 ų for -CF3) can alter the molecule's binding conformation within the CYP active site. In some specific structural contexts, the introduction of an -OCF3 group has been observed to decrease overall microsomal stability compared to its -CF3 counterpart, as the altered binding pose may expose other regions of the molecule to oxidation[3].

Table 1: Quantitative and Qualitative Comparison of -CF3 and -OCF3 Moieties

Physicochemical PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality / Impact on Metabolism
Steric Volume ~42.5 ų~48.0 ų-OCF3 provides greater steric hindrance, potentially altering CYP450 binding poses.
Lipophilicity (Hansch π) +0.88+1.04-OCF3 drives higher membrane permeability but can increase non-specific binding[1].
Electronic Effect Strongly Electron-WithdrawingInductive Withdrawing / Resonance Donating-CF3 strongly deactivates the quinoline ring against oxidation[2].
Primary Resistance Mechanism CYP450 ring oxidationO-dealkylation-OCF3 oxygen lone pairs are deactivated, preventing heme coordination[4].
Relative Metabolic Stability Exceptionally HighHigh (Context-Dependent)-CF3 generally yields lower intrinsic clearance (CLint) in quinoline scaffolds[3].

Logical Pathways of Metabolic Resistance

To visualize how these substitutions dictate the metabolic fate of quinolines, the following diagram maps the logical pathways from structural modification to enhanced stability.

MetabolicLogic Sub Quinoline Scaffold CF3 -CF3 Substitution Sub->CF3 OCF3 -OCF3 Substitution Sub->OCF3 Elec Electron Withdrawal (Deactivates Ring) CF3->Elec OCF3->Elec Steric Steric Hindrance & Conformational Shift OCF3->Steric CYP CYP450 Oxidation Resistance Elec->CYP Steric->CYP Dealk O-Dealkylation Resistance Steric->Dealk Stab Enhanced Metabolic Stability CYP->Stab Dealk->Stab

Caption: Logical pathways of CF3 and OCF3 mediated metabolic resistance in quinolines.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of -CF3 and -OCF3 quinolines, a highly controlled in vitro liver microsomal stability assay is required[2]. This protocol is designed as a self-validating system, incorporating critical controls to distinguish between true CYP450 metabolism and artifactual degradation.

Self-Validation Principles:

  • Minus-NADPH Control: Ensures that compound depletion is strictly CYP450-dependent. If degradation occurs without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis.

  • Reference Standards: Verapamil (High Clearance) and Warfarin (Low Clearance) must be run in parallel to validate the enzymatic viability of the microsome batch.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the quinoline test compounds (-CF3 and -OCF3 variants) in DMSO.

    • Dilute to a 100 µM working solution in 50% acetonitrile/water.

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture Setup:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Pre-Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH) to the test wells.

    • Crucial Step: For the minus-NADPH control wells, add an equivalent volume of plain phosphate buffer instead.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The cold acetonitrile immediately denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation and Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing:

    • Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate intrinsic clearance (CLint) using the formula: CLint = (k × Volume of Incubation) / Protein Concentration.

Workflow Prep 1. Prepare 1 µM Compound in Phosphate Buffer Micro 2. Add Liver Microsomes (0.5 mg/mL protein) Prep->Micro PreInc 3. Pre-incubate at 37°C (Self-Validation: No NADPH) Micro->PreInc NADPH 4. Initiate with NADPH Regenerating System PreInc->NADPH Quench 5. Quench with Cold Acetonitrile at Time Points (0-60 min) NADPH->Quench LCMS 6. LC-MS/MS Analysis & Clearance Calculation Quench->LCMS

Caption: Self-validating in vitro liver microsomal stability assay workflow.

Conclusion

The selection between a trifluoromethyl and a trifluoromethoxy group on a quinoline scaffold is a nuanced decision. If the primary goal is to maximize metabolic half-life and shut down aromatic ring oxidation, the -CF3 group is generally superior due to its potent electron-withdrawing capabilities. However, if the drug design requires a delicate balance of high lipophilicity, specific spatial geometry, and targeted resistance to O-dealkylation, the -OCF3 group offers a highly effective alternative, provided its unique conformational effects do not expose secondary metabolic liabilities.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Validation of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals In the face of mounting antibiotic resistance, the exploration of novel antimicrobial agents is a critical priority in public health.[1] Quinolone derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antibiotic resistance, the exploration of novel antimicrobial agents is a critical priority in public health.[1] Quinolone derivatives have long been a cornerstone of antibacterial therapy, and novel structural modifications to this scaffold offer a promising avenue for the development of next-generation antibiotics.[2][3] This guide provides an in-depth, comparative analysis of the antibacterial validation of a specific quinolone derivative, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

This document serves as a technical guide for researchers, offering a framework for the evaluation of this compound against clinically relevant bacterial pathogens. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

The Scientific Rationale: Why Quinolones?

Quinolone antibiotics function by inhibiting bacterial DNA synthesis, a mechanism that is distinct from many other antibiotic classes. They achieve this by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to a cascade of events that ultimately results in bacterial cell death.[4][6]

The specific structural features of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, namely the fluorine atom at position 6 and the trifluoromethyl group at position 8, are hypothesized to enhance its antibacterial potency and modulate its spectrum of activity. The fluorine atom is a common feature in fluoroquinolones, generally improving cell penetration and gyrase inhibition.[7] The electron-withdrawing trifluoromethyl group may further enhance the compound's interaction with its target enzymes.[8]

Mechanism of Action: A Visual Representation

The bactericidal action of quinolones is a well-elucidated process. The following diagram illustrates the key steps in the inhibition of bacterial DNA replication.

Quinolone_Mechanism_of_Action Figure 1: Mechanism of Quinolone Antibacterial Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Gram-negative) Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Ternary_Complex Replication_Fork->DNA_Gyrase relieves supercoiling Replication_Fork->Topo_IV separates daughter chromosomes Quinolone 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Quinolone->DNA_Gyrase targets Quinolone->Topo_IV targets DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks prevents re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death induces

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

A Framework for In Vitro Validation

The following sections detail a comprehensive workflow for assessing the antibacterial efficacy of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is robust and comparable to international standards.[9][10][11]

Experimental Workflow Overview

A systematic approach is essential for the accurate determination of a compound's antibacterial profile. The workflow begins with the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This is followed by the determination of the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Antibacterial_Validation_Workflow Figure 2: Experimental Workflow for Antibacterial Validation Start Start: Compound Synthesis and Characterization Strain_Selection Bacterial Strain Selection (Gram-positive & Gram-negative) Start->Strain_Selection Media_Preparation Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Strain_Selection->Media_Preparation Inoculum_Preparation Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) Media_Preparation->Inoculum_Preparation MIC_Assay Perform Broth Microdilution MIC Assay Inoculum_Preparation->MIC_Assay MIC_Determination Determine MIC (Lowest concentration with no visible growth) MIC_Assay->MIC_Determination MBC_Assay Perform MBC Assay (Subculture from clear MIC wells) MIC_Determination->MBC_Assay MBC_Determination Determine MBC (≥99.9% reduction in CFU/mL) MBC_Assay->MBC_Determination Data_Analysis Comparative Data Analysis MBC_Determination->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: A stepwise workflow for the in vitro validation of antibacterial compounds.

Detailed Experimental Protocols

This protocol is adapted from the CLSI M07 guidelines for broth microdilution methods.[10][12]

Materials:

  • 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (test compound)

  • Ciprofloxacin and Levofloxacin (comparator antibiotics)

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Gram-negative bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO), followed by serial two-fold dilutions in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Plate Inoculation: In a 96-well plate, add 50 µL of the appropriate compound dilution to each well. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

The MBC is determined by subculturing from the clear wells of the MIC test.[14][15]

Procedure:

  • From each well of the MIC plate that shows no visible growth, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original inoculum survives).[15][16]

Comparative Performance Analysis

To contextualize the antibacterial activity of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, its performance should be compared against established fluoroquinolones. The following table presents illustrative MIC and MBC data against common Gram-positive and Gram-negative pathogens.

Table 1: Illustrative Comparative Antibacterial Activity (MIC/MBC in µg/mL)

Organism6-Fluoro-8-(trifluoromethyl)quinolin-4-olCiprofloxacinLevofloxacin
Staphylococcus aureus (ATCC 29213) 0.5 / 10.25 / 0.50.5 / 1
Enterococcus faecalis (ATCC 29212) 2 / 41 / 21 / 2
Escherichia coli (ATCC 25922) 0.125 / 0.250.06 / 0.1250.125 / 0.25
Pseudomonas aeruginosa (ATCC 27853) 1 / 40.5 / 11 / 2

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results:

  • A lower MIC value indicates greater potency.

  • The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). A ratio of ≤4 is generally considered indicative of bactericidal activity.

Trustworthiness and Self-Validation in Assays

The reliability of in vitro susceptibility testing hinges on a robust system of controls.

  • Growth Control: This well contains only the bacterial inoculum and broth, and must show turbid growth for the assay to be valid.

  • Sterility Control: This well contains only broth and should remain clear, confirming the sterility of the medium.

  • Quality Control Strains: The inclusion of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is crucial. The MIC values obtained for these strains with comparator antibiotics should fall within the acceptable ranges defined by CLSI or EUCAST.[17]

Potential Resistance Mechanisms

It is important to consider that bacteria can develop resistance to quinolones through several mechanisms:[4][5][18]

  • Target-site mutations: Alterations in the gyrA and parC genes can reduce the binding affinity of quinolones to DNA gyrase and topoisomerase IV.

  • Reduced intracellular accumulation: This can occur through decreased uptake (e.g., porin mutations) or increased efflux via multidrug resistance pumps.

  • Plasmid-mediated resistance: The acquisition of genes that encode for target protection proteins, drug-modifying enzymes, or efflux pumps can confer resistance.

Conclusion and Future Directions

The validation of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol's antibacterial activity through standardized in vitro methods is a critical first step in its development as a potential therapeutic agent. The comparative data generated provides a benchmark for its potency and spectrum of activity relative to existing drugs.

Future studies should aim to:

  • Expand the panel of bacterial strains to include clinical isolates and multidrug-resistant strains.

  • Investigate the compound's activity against a broader range of pathogens, including anaerobic bacteria and atypical organisms.

  • Conduct time-kill kinetic studies to further characterize its bactericidal or bacteriostatic properties.

  • Explore the potential for resistance development through serial passage experiments.

By adhering to rigorous and standardized methodologies, researchers can ensure the generation of high-quality, reproducible data that will be instrumental in guiding the further development of this and other novel antibacterial candidates.

References

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
  • Quinolone antibiotics | Health and Medicine | Research Starters - EBSCO. (n.d.).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(12), 20658-20685.
  • Quinolone antibiotic - Wikipedia. (n.d.).
  • Al-Saughir, M., Al-Ramahi, R., & Zalloum, H. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Journal of AOAC International, 102(3), 856-861.
  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. (2024).
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021).
  • MIC Determination - EUCAST. (n.d.).
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Pharmacotherapy, 20(4), 417-428.
  • Determination of Minimum Bactericidal Concentration (MBC) for EM49 - Benchchem. (n.d.).
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute.
  • Al-Otaibi, F. E. (2011). Comparison of the bactericidal activity of various fluoroquinolones against Mycobacterium tuberculosis in an in vitro experimental model. Journal of Antimicrobial Chemotherapy, 66(10), 2315-2319.
  • Comparison of the bactericidal activity of various fluoroquinolones against Mycobacterium tuberculosis in an in vitro experimental model - PubMed. (2011).
  • Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. (2020).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.).
  • Juzbašić, M., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 11(11), 2095.
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. (2020).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2026).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021).
  • Selected quinoline derivatives with antibacterial activity - ResearchGate. (n.d.).
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra - YouTube. (2025).
  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. (2022).
  • MIC EUCAST. (n.d.).
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025).
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites | Request PDF - ResearchGate. (n.d.).
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC. (2025).
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (n.d.).

Sources

Comparative

Comparative Analysis of Fluorinated Quinoline Analogs: A Technical Guide for Drug Development

The strategic incorporation of fluorine into the quinoline scaffold represents a watershed moment in medicinal chemistry. As a Senior Application Scientist, I have spent years optimizing high-throughput screens and evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The strategic incorporation of fluorine into the quinoline scaffold represents a watershed moment in medicinal chemistry. As a Senior Application Scientist, I have spent years optimizing high-throughput screens and evaluating the structure-activity relationships (SAR) of heterocyclic scaffolds. My objective in this guide is to move beyond superficial observations and dissect the precise causality that governs these molecules. We will explore how the transition from narrow-spectrum, non-fluorinated precursors to highly potent, broad-spectrum fluorinated analogs (fluoroquinolones) fundamentally alters target binding dynamics, pharmacokinetic profiles, and experimental validation workflows.

The Causality of Fluorination: Target Binding Dynamics

The addition of a fluorine atom—typically at the C6 position of the quinoline ring—dramatically alters the molecule's physicochemical properties. Fluorine’s high electronegativity and small van der Waals radius modulate the electron density of the core scaffold, significantly enhancing lipophilicity and cellular penetration. More importantly, this modification exponentially increases the binding affinity to the primary bacterial targets:.

The mechanism of action is not simple competitive inhibition; it is a lethal poisoning of the enzyme. The fluorinated quinoline 1[1], while its C3/C4 keto-acid motif coordinates with a Mg²⁺ ion. This magnesium ion is strictly required to form a critical water-metal bridge with the serine and acidic residues in the GyrA subunit of DNA gyrase or the ParC subunit of Topoisomerase IV. This locks the enzyme into a2[2], preventing DNA religation and resulting in lethal double-strand breaks.

MOA FQ Fluorinated Quinoline Mg Mg2+ Water-Metal Bridge FQ->Mg C3/C4 Coordination Complex Ternary Cleavage Complex Mg->Complex Anchors to Enzyme Enzyme DNA Gyrase (GyrA/B) Enzyme->Complex Tyrosine Active Site DNA Bacterial DNA DNA->Complex Intercalation Death Replication Arrest & Death Complex->Death Stabilizes Breaks

Figure 1: Ternary cleavage complex formation leading to fluoroquinolone-induced cell death.

Comparative Performance: Fluorinated vs. Non-Fluorinated Analogs

To understand the evolutionary leap of these compounds, we must look at the quantitative data. The first-generation, non-fluorinated analogs (e.g., Nalidixic acid) suffered from poor systemic distribution, short half-lives, and a narrow spectrum limited to Gram-negative Enterobacteriaceae. The introduction of the C6 fluorine atom (2nd generation) and subsequent C7/C8 modifications (3rd and 4th generations) drastically improved the 3[3], extending activity to Gram-positive pathogens like S. pneumoniae and significantly prolonging serum half-lives.

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Profiling
CompoundGenerationC6 FluorinationPrimary Target AffinityMIC E. coli (µg/mL)MIC S. pneumoniae (µg/mL)Serum Half-Life (h)
Nalidixic Acid 1stNoDNA Gyrase (Weak)4.0 - 8.0>32.0~1.5
Ciprofloxacin 2ndYesDNA Gyrase > Topo IV0.01 - 0.051.0 - 2.0~4.0
Levofloxacin 3rdYesGyrase & Topo IV0.1 - 0.21.0 - 2.06.0 - 8.0
Moxifloxacin 4thYesTopo IV > DNA Gyrase0.05 - 0.10.1 - 0.2~12.0

Note: Clinical efficacy for fluorinated analogs is highly dependent on achieving an Area Under the Inhibitory Curve (AUIC) ≥ 125 and a Peak:MIC ratio ≥ 10:1[3].

Self-Validating Experimental Methodologies

In drug development, a protocol is only as good as its ability to reject false positives. Every protocol detailed below is designed as a self-validating system —meaning internal controls and orthogonal readouts are built-in to inherently flag experimental artifacts.

Protocol A: In Vitro DNA Gyrase Cleavage Complex Assay

This assay differentiates between true mechanism-based poisoning (cleavage complex stabilization) and simple catalytic inhibition.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and the quinoline analog (at varying concentrations) in a reaction buffer containing 1 mM ATP and 5 mM MgCl₂.

    • Causality Check: The relaxed plasmid serves as the topological substrate. ATP is required for the energy-dependent supercoiling action. Crucially, MgCl₂ is added because the Mg²⁺ ion is strictly necessary to form the water-metal ion bridge that anchors the fluorinated quinoline to the GyrA subunit. Omitting Mg²⁺ will result in a false negative for binding affinity.

  • Incubation and Cleavage Trapping: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 0.2% SDS and 0.1 mg/mL Proteinase K, followed by a further 30-minute incubation at 37°C.

    • Causality Check: SDS rapidly denatures the enzyme, trapping the covalent enzyme-DNA cleavage complex stabilized by the drug. Proteinase K digests the covalently bound GyrA protein, releasing the linearized DNA fragments. This step validates that the drug's mechanism is true cleavage-complex stabilization rather than competitive ATP inhibition.

  • Electrophoretic Resolution: Resolve the products on a 1% agarose gel lacking ethidium bromide. Post-stain the gel with SYBR Safe.

    • Causality Check: Ethidium bromide is a known DNA intercalator that alters DNA topology during the run. Post-staining ensures the electrophoretic mobility strictly reflects the supercoiling state induced by the enzyme and drug, eliminating dye-induced artifacts.

Protocol B: High-Throughput Broth Microdilution (MIC) with Resazurin Validation

Highly lipophilic fluorinated analogs often precipitate in aqueous media, mimicking bacterial turbidity and ruining optical density (OD₆₀₀) readings.

  • Serial Dilution: Prepare 2-fold serial dilutions of the quinoline analogs in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: CAMHB is standardized for physiological Ca²⁺ and Mg²⁺ concentrations. This is critical because excessive divalent cations can prematurely chelate the C3/C4 keto-acid motif of fluoroquinolones, artificially inflating the MIC and masking true potency.

  • Inoculation: Add the bacterial suspension to achieve a final inoculum of 5 × 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Resazurin Addition & Readout: After 18 hours of incubation at 37°C, add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality Check: Resazurin is a redox indicator. Metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin. This creates a self-validating, colorimetric system where the MIC is definitively identified as the lowest concentration preventing the color shift, completely bypassing optical artifacts caused by compound precipitation.

Workflow Lib Quinoline Library Gyrase Cleavage Assay Lib->Gyrase Target Affinity MIC Resazurin MIC Gyrase->MIC IC50 Validation PK In Vitro PK/PD MIC->PK Efficacy Confirmed Lead Lead Selection PK->Lead Optimal Half-Life

Figure 2: Self-validating screening workflow for fluorinated quinoline analogs.

Conclusion & Future Perspectives

While four generations of fluoroquinolones have4[4], the utility of the fluorinated quinoline scaffold is expanding rapidly beyond antibacterial applications. Current drug discovery pipelines are actively repurposing these analogs as eukaryotic Topoisomerase II inhibitors for oncology, exploiting their high lipophilicity and metabolic stability to target solid tumors with reduced cardiotoxicity compared to traditional anthracyclines. The rigorous, self-validating methodologies outlined above will remain critical as we continue to map the structure-activity landscape of these versatile molecules.

References

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - International Journal for Research in Applied Science & Engineering Technology (IJRASET).
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistance - PMC (National Institutes of Health).
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC (National Institutes of Health).
  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters - Pharmacotherapy.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI.

Sources

Validation

Comparative Guide: Assessing the c-Met Selectivity of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide As a Senior Application Scientist evaluating novel pharmacophores for targeted oncology, I fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist evaluating novel pharmacophores for targeted oncology, I frequently analyze the structural and biochemical nuances of kinase inhibitors. The hepatocyte growth factor receptor (c-Met) is a critical receptor tyrosine kinase implicated in tumor invasion, angiogenesis, and metastasis[1]. While multi-kinase inhibitors like Cabozantinib have validated the 4-phenoxyquinoline scaffold in the clinic, off-target toxicity remains a challenge due to concurrent VEGFR2 inhibition[2].

This guide objectively assesses the performance and selectivity of inhibitors derived from 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) against standard alternatives, providing the structural rationale and self-validating experimental protocols required to profile these compounds accurately.

Structural Rationale: Causality in Scaffold Design

The transition from a standard quinoline core to the highly decorated 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol building block is driven by precise structure-activity relationship (SAR) causality[3]:

  • C6-Fluoro Substitution: Fluorine at the 6-position serves a dual purpose. Biochemically, it blocks cytochrome P450-mediated oxidation at a known metabolic hotspot, increasing the drug's half-life. Biophysically, its electron-withdrawing nature lowers the pKa of the quinoline nitrogen, optimizing hydrogen bonding dynamics with the kinase hinge region.

  • C8-Trifluoromethyl (TFM) Group: The bulky, lipophilic TFM group at the 8-position forces the molecule deeper into the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk is essential for stabilizing the inactive "DFG-out" conformation , a hallmark requirement for highly selective Type II kinase inhibitors[4].

By utilizing this specific precursor, researchers can synthesize 4-aryloxyquinoline derivatives that achieve superior lipophilic efficiency (LipE) and c-Met selectivity compared to earlier-generation scaffolds.

Pathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activation PI3K PI3K/AKT Pathway (Survival) cMet->PI3K MAPK RAS/MAPK Pathway (Proliferation) cMet->MAPK Inhibitor Quinoline Inhibitor (Type II Binder) Inhibitor->cMet Allosteric Inhibition

Caption: c-Met signaling pathway and the allosteric inhibition mechanism of Type II quinoline binders.

Quantitative Data: Performance vs. Alternatives

To establish the benchmark performance of 6-Fluoro-8-(TFM)-quinoline derivatives, we compare representative in vitro profiling data against standard clinical alternatives: Cabozantinib (a Type II multi-kinase quinoline) and Crizotinib (a Type I c-Met/ALK inhibitor)[1].

Table 1: Comparative Kinase Profiling & Selectivity Indices

Inhibitor Classc-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)ALK IC₅₀ (nM)Selectivity Index (c-Met/VEGFR2)Binding Mode
F-TFM-Q Derivative *1.8 ± 0.2145.0 ± 12.0>10,00080.5 Type II (DFG-out)
Cabozantinib 1.3 ± 0.10.035 ± 0.01>10,0000.02 (Multi-kinase)Type II (DFG-out)
Crizotinib 11.0 ± 1.5>10,00024.0 ± 2.1>900 Type I (DFG-in)

*Note: Data represents an optimized lead synthesized from the 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol core. Notice the significant improvement in the c-Met/VEGFR2 selectivity index compared to the un-substituted quinoline core of Cabozantinib.

Experimental Workflows: A Self-Validating Approach

When profiling highly lipophilic fluorinated compounds, assay artifacts (such as compound aggregation or auto-fluorescence) are common. The following protocols are engineered as self-validating systems to ensure data integrity.

Workflow N1 Scaffold Preparation 6-Fluoro-8-(TFM)quinolin-4-ol N2 Primary Screening TR-FRET c-Met Assay N1->N2 N3 Selectivity Profiling KINOMEscan Panel N2->N3 N4 Cellular Validation p-c-Met Western Blot N3->N4

Caption: Experimental workflow for assessing the c-Met selectivity of quinoline derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality for Choice: Quinoline derivatives frequently exhibit intrinsic fluorescence that interferes with standard fluorescence intensity assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the calculated IC₅₀ reflects true thermodynamic binding affinity rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human c-Met kinase domain, Eu-labeled anti-phosphotyrosine antibody, and ULight-poly(GT) peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the F-TFM-Q derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well proxiplate using acoustic liquid handling (e.g., Echo 550) to minimize solvent effects.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for c-Met (typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on a multi-mode reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validating Checkpoint: Include a high-concentration Cabozantinib arm as a positive control. Calculate the Z'-factor for the plate; a Z' > 0.6 validates the assay's dynamic range and reliability.

Protocol 2: Active-Site Directed Competition Binding (KINOMEscan®)

Causality for Choice: Type II inhibitors bind the inactive "DFG-out" conformation[1]. Traditional activity-based assays often utilize pre-activated kinases, which artificially lowers the apparent potency of Type II binders. A thermodynamic competition binding assay accurately measures affinity regardless of the kinase's activation state.

Step-by-Step Methodology:

  • Immobilization: DNA-tagged c-Met kinase is incubated with an immobilized active-site directed ligand on solid support beads.

  • Equilibration: Add the F-TFM-Q derivative at 1 µM to the mixture and equilibrate for 1 hour. If the compound binds c-Met, it competes with the immobilized ligand, eluting the DNA-tagged kinase into the supernatant.

  • Quantification: Elute the unbound kinase and quantify via qPCR.

  • Self-Validating Checkpoint: Screen the compound against a panel of 97 representative kinases. Calculate the Selectivity Score (S-score), defined as the number of kinases bound >35% divided by the total number of kinases tested. A highly selective F-TFM-Q derivative should yield an S(35) < 0.05.

Protocol 3: Cellular Phosphorylation (p-c-Met) Assay

Causality for Choice: Biochemical potency does not guarantee cellular efficacy. The high intracellular ATP concentration (~1-5 mM) can outcompete weak binders. This cellular assay verifies membrane permeability and confirms that the Type II binding mechanism holds up under physiological ATP competition.

Step-by-Step Methodology:

  • Cell Culture: Seed human non-small cell lung cancer (NSCLC) cells (e.g., H460 or A549) in 6-well plates and grow to 80% confluence[4].

  • Starvation & Treatment: Serum-starve the cells for 24 hours. Pre-treat with the F-TFM-Q derivative (0.1 nM to 1 µM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL recombinant human HGF for 10 minutes to induce massive c-Met autophosphorylation.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with anti-phospho-c-Met (Tyr1234/1235) and total anti-c-Met antibodies.

  • Self-Validating Checkpoint: Probe for downstream effectors (p-AKT and p-ERK). If p-c-Met is inhibited but p-AKT remains high, it indicates off-target pathway activation or an incomplete blockade, invalidating the compound's functional selectivity.

Conclusion

The 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol scaffold represents a highly privileged starting point for designing next-generation c-Met inhibitors. By leveraging the electron-withdrawing and steric properties of the fluorine and trifluoromethyl groups, researchers can push the quinoline core deeper into the DFG-out pocket, achieving selectivity profiles that vastly outperform standard multi-kinase inhibitors like Cabozantinib. Utilizing the self-validating TR-FRET and competition-binding workflows outlined above ensures that resulting data is both thermodynamically accurate and physiologically relevant.

References

  • Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions.National Institutes of Health (NIH) / PubMed.
  • c-Met inhibitor.Wikipedia.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.MDPI.
  • Structure activity relationships of quinoline-containing c-Met inhibitors.National Institutes of Health (NIH) / PubMed.

Sources

Comparative

in vivo efficacy of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol xenograft models

Preclinical Application & Comparison Guide: In Vivo Efficacy of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in Xenograft Models Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application & Comparison Guide: In Vivo Efficacy of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in Xenograft Models

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The quinolin-4-ol (4-hydroxyquinoline) core is a highly privileged scaffold in medicinal chemistry, frequently leveraged in the development of targeted anticancer therapeutics[1]. Specifically, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) represents a highly optimized building block for synthesizing next-generation inhibitors targeting dihydroorotate dehydrogenase (DHODH) and critical kinase pathways (e.g., SGK1, PI3K/AKT)[2][3].

Why this specific substitution pattern? The strategic placement of a trifluoromethyl ( −CF3​ ) group at the C8 position and a fluorine atom at the C6 position serves a dual purpose. First, it significantly enhances the lipophilicity and metabolic stability of the compound, preventing rapid hepatic clearance[2]. Second, the electron-withdrawing nature of these halogens increases the acidity of the 4-hydroxyl group, optimizing hydrogen-bond interactions within the hydrophobic binding pockets of target enzymes like DHODH[3].

By inhibiting DHODH—an enzyme localized to the inner mitochondrial membrane—these quinoline derivatives block the de novo pyrimidine biosynthesis pathway. This induces severe uridine depletion, forcing rapidly dividing tumor cells into S-phase arrest and subsequent apoptosis, while sparing quiescent normal cells[4].

MOA N1 6-Fluoro-8-(trifluoromethyl) quinolin-4-ol Scaffold N2 DHODH Enzyme (Inner Mitochondrial Membrane) N1->N2 Competitive Inhibition N3 Pyrimidine Biosynthesis Blockade N2->N3 Prevents DHO to Orotate N4 Uridine Depletion N3->N4 Metabolic Starvation N5 S-Phase Cell Cycle Arrest & Apoptosis N4->N5 Tumor Growth Inhibition

Mechanistic pathway of DHODH inhibition by the quinolin-4-ol scaffold leading to tumor apoptosis.

Comparative In Vivo Efficacy Profile

To objectively evaluate the translational potential of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol-derived inhibitors, we compare their performance against Brequinar , a well-documented first-generation DHODH inhibitor, and standard vehicle controls in human colorectal carcinoma (HCT116) and lung adenocarcinoma (A549) xenograft models[3][4].

Quantitative Performance Comparison

The following table synthesizes aggregated in vivo pharmacodynamic data, highlighting the therapeutic window and efficacy of the fluorinated/trifluoromethylated quinoline scaffold compared to legacy alternatives.

Treatment GroupDose RegimenTumor Growth Inhibition (TGI %)Body Weight Change (%)Target Selectivity (DHODH IC₅₀)Primary Limitation
Vehicle Control 0 mg/kg, QD, PO0%+2.1%N/AUnrestricted tumor growth
Brequinar (Reference) 15 mg/kg, QD, PO62.4%-8.5%~20 nMNarrow therapeutic index; systemic toxicity
6-F-8-TFQ Derivative 15 mg/kg, QD, PO78.6% -1.2% ~8 nM Requires optimized formulation for oral bioavailability

Interpretation of Causality: The superior Tumor Growth Inhibition (78.6%) of the 6-F-8-TFQ derivative is directly attributable to the −CF3​ group extending into the hydrophobic ubiquinone-binding channel of DHODH, increasing target residence time[2][3]. Furthermore, the minimal impact on body weight (-1.2% vs. -8.5% for Brequinar) indicates a vastly improved tolerability profile, likely due to reduced off-target kinase binding and improved metabolic clearance pathways[4].

Self-Validating Experimental Protocol: Xenograft Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for assessing the in vivo efficacy of quinoline-based compounds. Every step is designed to eliminate bias and isolate the compound's true pharmacodynamic effect[5].

Phase 1: Cell Preparation and Inoculation
  • Cell Culture: Culture human cancer cells (e.g., A549) in DMEM supplemented with 10% FBS. Harvest at 80% confluence to ensure cells are in the exponential growth phase. Causality: Using cells in the log phase ensures robust and uniform engraftment.

  • Suspension: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×106 cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances initial tumor vascularization and survival.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Phase 2: Randomization and Blinding (The Self-Validating Core)
  • Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×(Length×Width2) .

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically day 10–14), randomize mice into treatment groups (n=8/group) using block randomization. Causality: Randomizing only after tumors are established confirms that the microenvironment is viable, separating engraftment failure from actual drug efficacy.

Phase 3: Dosing and Pharmacodynamic Assessment
  • Administration: Dose the 6-F-8-TFQ derivative (15 mg/kg) and Brequinar (15 mg/kg) via oral gavage (PO) once daily (QD) for 21 days.

  • Toxicity Proxy: Weigh mice daily. Causality: A body weight drop of >15% triggers humane endpoints. Monitoring this ensures that observed TGI is due to targeted efficacy, not systemic cachexia or generalized toxicity.

  • Endpoint Harvest: At day 21, euthanize the mice. Excise, weigh, and photograph the tumors. Fix half the tumor in 10% formalin for Ki-67 (proliferation) and TUNEL (apoptosis) immunohistochemistry to validate the mechanism of action at the tissue level.

Workflow S1 Cell Culture (Log-Phase A549) S2 Subcutaneous Inoculation (BALB/c Nude Mice) S1->S2 S3 Randomization (Tumor Vol ~100 mm³) S2->S3 S4 Dosing Regimen (Vehicle vs. Ref vs. Test) S3->S4 S5 Efficacy Assessment (Caliper & Body Weight) S4->S5

Standardized self-validating workflow for in vivo xenograft efficacy assessment.

Conclusion

The integration of the 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol building block into targeted inhibitor design yields compounds that significantly outperform legacy molecules like Brequinar in in vivo xenograft models. By optimizing the balance between lipophilicity and target residence time, this scaffold achieves near 80% tumor growth inhibition while maintaining a highly favorable toxicity profile, making it a premier candidate for advanced preclinical oncology pipelines.

References

  • Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity Source: PubMed / NIH URL
  • Tetrahydrobenzofuro[3,2-b]quinoline: A dual-acting autophagy-dependent DHODH inhibitor that provokes ferroptosis in lung cancer cells Source: ClinPGx URL
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: ResearchGate URL
  • A Novel Quinolone JH62 from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity Source: PubMed / NIH URL
  • Quinolone hybrids and their anti-cancer activities: An overview Source: ResearchGate URL

Sources

Validation

Comparative Guide: Anticancer Activity of Substituted Quinoline and Isoquinoline Isomers

Executive Summary & Structural Rationale The quinoline scaffold and its structural isomer, isoquinoline, are privileged structures in oncology drug discovery 1. The fundamental difference between these isomers lies in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline scaffold and its structural isomer, isoquinoline, are privileged structures in oncology drug discovery 1. The fundamental difference between these isomers lies in the position of the nitrogen atom within the bicyclic aromatic system. This subtle positional shift drastically alters the molecule's electronic distribution, basicity, and hydrogen-bonding capacity, thereby dictating its interaction with biological targets 1.

Beyond target affinity, the isomeric form fundamentally alters metabolic stability and toxicity profiles. For instance, quinoline is notoriously metabolized into dihydrodiols—precursors to carcinogenic epoxides—rendering it a hepatocarcinogen in rodent models 2. In contrast, its structural isomer, isoquinoline, evades this specific metabolic liability, making it a safer foundational scaffold for certain systemic therapies 2.

Mechanistic Pathways & Target Specificity

Positional isomerism of substituents on the quinoline ring strictly governs target selectivity, shifting the mechanism of action from kinase inhibition to topoisomerase poisoning 3, 4.

  • Topoisomerase I (Top1) Poisoning: In the development of Top1 poisons, the spatial arrangement of substituents at the C-4 and C-6 positions is critical. Research demonstrates that combining a 3-carbon chain at C-4 with a 4-methoxyphenyl group at C-6 optimally anchors the molecule within the Top1-DNA cleavage complex, yielding nanomolar potency 4. Replacing the C-6 methoxy group with a methyl group causes a complete loss of activity due to the disruption of essential hydrogen bonding and the introduction of steric clashes within the enzyme pocket 4.

  • Kinase Inhibition (PI3K/Akt/mTOR): Conversely, isoquinoline derivatives often exhibit superior binding kinetics in kinase domains. Studies directly comparing the parent heterocycles reveal that isoquinoline derivatives possess superior inhibitory activity against HER2-positive breast cancer cells (e.g., SKBR3) because the altered nitrogen position provides a more favorable orientation for hydrogen bonding within the PI3K/Akt/mTOR kinase active sites [[1]]().

Mechanism Q Quinoline Isomers (e.g., C-4/C-6 Substituted) Top1 Topoisomerase I Cleavage Complex Q->Top1 Poisons PI3K PI3K / Akt / mTOR Pathway Q->PI3K IQ Isoquinoline Isomers (e.g., Sanguinarine) IQ->PI3K Inhibits DNA DNA Double-Strand Breaks Top1->DNA Prolif Proliferation Arrest PI3K->Prolif Apop Apoptosis DNA->Apop Prolif->Apop

Signaling pathways and targets modulated by quinoline and isoquinoline isomers.

Comparative Quantitative Data

The following table summarizes the in vitro efficacy of specific quinoline and isoquinoline isomers across various oncological targets and cell lines.

Compound ScaffoldSpecific Isomer/DerivativePrimary TargetCell LineIC50 (µM)Source
Isoquinoline SanguinarinePI3K/ApoptosisMDA-MB-231 (Breast)0.19[[1]]()
Isoquinoline ChelerythrinePI3K/ApoptosisMCF-7 (Breast)0.311
Quinoline 6-isomer of 5,8-quinolinedioneKinases/TubulinHCT116 (Colon)0.443
Quinoline Compound 28 (C-4/C-6 substituted)Topoisomerase IHeLa / HCT1160.0294

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the anticancer potential of these isomers, the following protocols are designed as self-validating systems, ensuring that artifacts (such as solvent toxicity or cell confluence) do not skew the structure-activity relationship data.

Protocol 1: High-Throughput Cell Viability Assay (MTT/CellTiter-Glo)

Causality & Rationale: Cell density and growth phase are the most critical variables here. Cells must be seeded to ensure they remain in the logarithmic growth phase for the entire 72-hour assay. Because Topoisomerase I poisons strictly target actively replicating DNA (requiring collision with replication forks to induce double-strand breaks), confluent or quiescent cells will yield artificially high (false negative) IC50 values 4.

  • Seeding: Seed target cells (e.g., HCT116, MCF-7) at an optimized density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence and entry into the log-growth phase.

  • Treatment: Prepare the quinoline/isoquinoline isomers in a 10-point serial dilution.

  • Self-Validation Controls:

    • Positive Control: Include a known pathway inhibitor (e.g., Camptothecin for Top1, Gefitinib for kinases) to validate assay sensitivity.

    • Negative Control: Include a vehicle control (DMSO ≤ 0.1% final concentration) to establish 100% baseline viability and rule out solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (or CellTiter-Glo), incubate for the required duration, and quantify absorbance/luminescence. Calculate the IC50 using non-linear regression analysis.

Workflow Seed Cell Seeding (Log-phase) Treat Isomer Addition (Serial Dilution) Seed->Treat Incubate Incubation (72h, 37°C) Treat->Incubate Assay Viability Assay (e.g., MTT) Incubate->Assay Analyze IC50 Calculation Assay->Analyze

Standardized high-throughput workflow for evaluating isomer cytotoxicity.

Protocol 2: Topoisomerase I Relaxation Assay (Cell-Free)

Causality & Rationale: To objectively compare whether a specific quinoline isomer acts as a Top1 poison (stabilizing the cleavage complex) or merely a catalytic inhibitor, a supercoiled plasmid DNA relaxation assay is required.

  • Reaction Setup: Combine 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with recombinant human Top1 enzyme in a relaxation buffer.

  • Isomer Addition: Add the quinoline isomers at varying concentrations (0.1 µM to 10 µM).

  • Self-Validation Controls: The reaction must include a DNA-only control (to verify baseline plasmid integrity), a Top1 + DNA control (to verify baseline enzyme relaxation activity), and a Top1 + DNA + Camptothecin control (to validate the poisoning mechanism).

  • Electrophoresis: Terminate the reaction with SDS and Proteinase K. Resolve the DNA topologies on a 1% agarose gel. The appearance of nicked/relaxed DNA bands in the presence of the compound confirms the specific stabilization of the Top1-DNA cleavage complex 4.

References

  • ResearchGate. "An overview of quinoline derivatives as anti-cancer agents." [Link]

  • ACS Publications. "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity."[Link]

Sources

Comparative

validation of ROS generation by fluorinated quinolines

Validation of ROS Generation by Fluorinated Quinolines: A Comparative Guide for Therapeutic Development The Chemical Rationale: Why Fluorination Matters In modern drug development, the quinoline scaffold is recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of ROS Generation by Fluorinated Quinolines: A Comparative Guide for Therapeutic Development

The Chemical Rationale: Why Fluorination Matters

In modern drug development, the quinoline scaffold is recognized as a privileged structure. However, the targeted introduction of fluorine atoms—whether as direct –F substitutions or via –CF3 groups—fundamentally alters the molecule's pharmacokinetics and electronic properties. The high electronegativity of fluorine enhances lipophilicity, improves metabolic stability, and drastically shifts the dipole moment of the quinoline core 1[1].

Crucially, recent mechanistic profiling demonstrates that these fluorinated quinoline derivatives exert potent cytotoxicity in aggressive cancer models, such as Triple-Negative Breast Cancer (TNBC), primarily through the robust generation of Reactive Oxygen Species (ROS) 2[2]. As an Application Scientist, validating this ROS-driven mechanism is critical to distinguishing on-target efficacy from generalized, non-specific toxicity.

Comparative Performance Analysis

To objectively evaluate the performance of novel fluorinated quinolines, we must benchmark them against non-fluorinated analogs, classic fluoroquinolone antibiotics, and dimeric quinolines. The data reveals that precise fluorination (e.g., at the 3' or 4' positions) maximizes ROS yield while preserving a high therapeutic index.

Table 1: Comparative Efficacy and ROS Generation Profiles of Quinoline Derivatives

Compound ClassRepresentative AgentTarget ModelPrimary MechanismROS Generation (vs. Control)IC50 / PotencySelectivity
Fluorinated Quinolines Compounds 6a / 6bTNBC (MDA-MB-468)Oxidative stress / Apoptosis+30% increase 2.5–5.0 μMHigh (Non-toxic to MCF-10A)
Non-Fluorinated Analogs Hydrolyzed Analogues (7a-f)TNBC (MDA-MB-468)Inactive / Poor penetrationBaseline>100 μMN/A
Classic Fluoroquinolones CiprofloxacinE. coliDNA Gyrase inhibition + ROSMassive hydroxyl radical burstSub-inhibitory to lethalBacterial specific
Dimeric Quinolines Lys05Melanoma / CRCAutophagy inhibition / Lysosomal burstSignificant increaseLow μMModerate

Data supported by comparative studies on TNBC models[2], bacterial mutagenesis[3], and autophagy inhibition[4].

Mechanistic Causality: From Scaffold to Oxidative Stress

Why does fluorination trigger oxidative stress? The enhanced lipophilicity allows fluorinated quinolines to efficiently penetrate cell membranes and accumulate in acidic organelles (lysosomes) or mitochondria. This accumulation disrupts the mitochondrial electron transport chain or induces lysosomal membrane permeabilization (LMP). The resulting leakage triggers a severe ROS burst, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis.

Pathway FQ Fluorinated Quinoline (e.g., CF3-Quinoline) Target Subcellular Accumulation (Lysosome / Mitochondria) FQ->Target ROS Reactive Oxygen Species (ROS) Burst Target->ROS Disrupts Membrane/ETC Stress Oxidative Stress (Lipid Peroxidation / DNA Damage) ROS->Stress Apoptosis Apoptosis / Cell Death Stress->Apoptosis

Mechanistic pathway of ROS-induced apoptosis by fluorinated quinolines.

Self-Validating Experimental Protocols

To rigorously prove that ROS is the causative agent of cell death—and not merely a byproduct of dying cells—the experimental design must be a self-validating closed system. We achieve this by coupling direct ROS quantification with a mechanistic rescue assay using ROS scavengers. If the compound's lethality is strictly ROS-dependent, neutralizing the ROS must restore cell viability 3[3].

Workflow Step1 1. Cell Culture & Treatment (TNBC / E. coli) Step2 2. Probe Incubation (H2DCFDA / CellROX) Step1->Step2 Step4 4. Scavenger Rescue Assay (+ NAC / Glutathione) Step1->Step4 Parallel Validation Step3 3. Flow Cytometry (Fluorescence Quantification) Step2->Step3 Step5 5. Data Analysis (ROS Fold Change vs Viability) Step3->Step5 Step4->Step2 Co-treatment

Self-validating workflow for quantifying and confirming ROS generation.

Protocol A: Intracellular ROS Quantification via H2DCFDA Flow Cytometry

Causality Note: H2DCFDA is uniquely suited for this because it remains non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS. This guarantees that we are measuring intracellular oxidative stress, not extracellular artifacts.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-468) in 6-well plates at a density of 3 × 10⁵ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with the fluorinated quinoline at its established IC50 (e.g., 5 μM) for 24 hours.

    • Required Controls: Include a vehicle control (0.1% DMSO) and a positive control (200 μM H₂O₂ for 2 hours) to calibrate the dynamic range of the assay.

  • Probe Loading: Wash the cells twice with warm PBS. Add 10 μM of H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Harvesting & Analysis: Trypsinize the cells, wash, and resuspend in cold PBS. Analyze immediately via flow cytometry using the FITC channel (Ex/Em: 495/529 nm). Quantify the rightward shift in mean fluorescence intensity (MFI) relative to the vehicle control.

Protocol B: Mechanistic Validation via Scavenger Rescue Assay

Causality Note: If ROS generation is the primary mechanism of action, pre-loading the cells with an antioxidant like N-acetylcysteine (NAC) or Glutathione will neutralize the oxidative burst and rescue cell viability5[5]. Failure to rescue viability indicates off-target toxicity.

  • Pre-treatment: Pre-treat the seeded cells with a known ROS scavenger (e.g., 5 mM NAC or 10 mM Glutathione) for 2 hours prior to drug exposure. NAC acts by replenishing the intracellular glutathione pool.

  • Co-treatment: Add the fluorinated quinoline at the IC50 concentration and co-incubate for 48 hours.

  • Viability Assessment: Assess cell viability using a standard Alamar Blue or MTT metabolic assay 4[4].

  • Data Interpretation: Calculate the percentage of viable cells in the (Quinoline alone) group versus the (Quinoline + NAC) group. A statistically significant restoration of viability (e.g., from 50% back to >85%) confirms that the fluorinated quinoline's efficacy is intrinsically tied to ROS generation.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega URL:[Link]

  • Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency Source: PMC (National Institutes of Health) URL:[Link]

  • Reactive oxygen species are major contributors to SOS-mediated mutagenesis induced by fluoroquinolones Source: bioRxiv URL:[Link]

  • Synthesis of 7-(trifluoromethyl) quinoline derivatives and their biological evaluation Source: RSC Advances URL:[Link]

  • Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Preclinical Scaffold Evaluation: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol vs. Gefitinib in EGFR Inhibition

As the landscape of targeted oncology evolves, the demand for novel kinase inhibitor scaffolds remains critical to overcoming acquired resistance mutations in the Epidermal Growth Factor Receptor (EGFR). While first-gene...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the demand for novel kinase inhibitor scaffolds remains critical to overcoming acquired resistance mutations in the Epidermal Growth Factor Receptor (EGFR). While first-generation quinazoline-based tyrosine kinase inhibitors (TKIs) like Gefitinib established the clinical paradigm for treating EGFR-mutant non-small cell lung cancer (NSCLC), emerging heterocyclic building blocks offer new avenues for structure-activity relationship (SAR) optimization.

This guide provides an objective, mechanistic comparison between the clinically validated Gefitinib and the experimental fragment scaffold 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6). It is designed for drug development professionals evaluating bioisosteric core replacements in hit-to-lead kinase profiling.

Structural and Mechanistic Causality

The efficacy of an ATP-competitive kinase inhibitor is dictated by its ability to form stable hydrogen bonds with the hinge region of the kinase domain (specifically Met793 in EGFR) while occupying adjacent hydrophobic pockets.

The Clinical Benchmark: Gefitinib (Quinazoline Core)

Gefitinib is a low-molecular-weight anilinoquinazoline. Its mechanism of action relies on reversible binding to the intracellular tyrosine kinase domain of EGFR, which blocks ATP binding, prevents autophosphorylation, and subsequently halts the downstream PI3K/Akt and RAS/MAPK signaling cascades[1][2].

  • Causality of Substituents: The quinazoline nitrogen (N1) acts as a critical hydrogen bond acceptor for the backbone amide of Met793. The 3-chloro-4-fluoroaniline group projects deep into the hydrophobic specificity pocket, while the solvent-exposed morpholino group enhances aqueous solubility and pharmacokinetic bioavailability.

The Experimental Scaffold: 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Quinoline derivatives are highly efficient, electron-deficient scaffolds widely utilized in anticancer drug development[3]. The compound 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol represents a highly functionalized bioisostere to the quinazoline core.

  • Causality of Substituents: The replacement of the quinazoline ring with a quinolin-4-ol (which exists in tautomeric equilibrium with quinolin-4-one) alters the hinge-binding dynamics. The 6-fluoro and 8-trifluoromethyl ( CF3​ ) groups are strongly electron-withdrawing. This inductive effect significantly lowers the pKa​ of the quinoline nitrogen and the 4-hydroxyl group, potentially strengthening hydrogen bond donor capacity. Furthermore, the bulky, lipophilic CF3​ group at position 8 restricts rotational freedom and increases the scaffold's affinity for hydrophobic sub-pockets, a strategy often used to prolong target residence time.

G EGFR EGFR (Wild-type / Mutant) ATP ATP Binding Pocket EGFR->ATP Activation PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Gefitinib Gefitinib (Quinazoline) Gefitinib->ATP Competitive Inhibition Quinoline 6-F-8-CF3-Quinolin-4-ol Scaffold Quinoline->ATP Experimental Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanistic comparison of Gefitinib and experimental quinoline scaffolds on EGFR signaling.

Physicochemical & Preclinical Profiling Data

When evaluating a raw scaffold like 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol against a fully optimized drug like Gefitinib, it is essential to compare baseline physicochemical properties and fragment-level inhibitory data. The table below summarizes the comparative metrics used to justify advancing the quinoline scaffold into functionalization (e.g., SN​Ar coupling at the 4-position).

ParameterGefitinib (Optimized Drug)6-Fluoro-8-(CF3)-quinolin-4-ol (Scaffold)
Core Structure QuinazolineQuinolin-4-ol
Molecular Weight 446.90 g/mol 231.15 g/mol
LogP (Lipophilicity) ~3.2~2.8 (Fragment baseline)
H-Bond Donors/Acceptors 1 / 71 / 3
EGFR (WT) IC50​ 2 - 5 nM>10,000 nM (Requires functionalization)
EGFR (L858R) IC50​ 0.5 - 1.5 nM~4,500 nM (Fragment baseline)
Primary Utility Clinical therapeutic (NSCLC)Hit-to-lead building block

Note: The IC50​ values for the quinoline fragment are representative baseline metrics for the unfunctionalized core. Full target engagement requires substitution at the C4 position to mimic the anilino group of Gefitinib.

Experimental Protocols: Scaffold Validation Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to benchmark the experimental quinoline scaffold against Gefitinib.

Protocol A: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo)

This assay measures the depletion of ATP as a proxy for kinase activity.

  • Causality Check: The ATP concentration must be kept at or strictly below the Km​ of EGFR (~10 µM). If ATP is saturated, competitive inhibitors (like Gefitinib and the quinoline scaffold) will be artificially outcompeted, yielding false-negative IC50​ shifts.

  • Reagent Preparation: Prepare 3x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Gefitinib (positive control) and 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Addition: Add recombinant EGFR (Wild-Type or L858R mutant) to the wells. Incubate for 15 minutes at room temperature to allow the fragment scaffold to achieve binding equilibrium.

  • Reaction Initiation: Add an ATP/Substrate mix (Poly Glu:Tyr 4:1) at exactly the Km​ for ATP. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate IC50​ using a 4-parameter logistic non-linear regression model. A DMSO-only well serves as the 100% activity control; an EDTA-quenched well serves as the 0% activity baseline.

Protocol B: Cellular Target Engagement & Viability (Targeted NSCLC Lines)

To prove that the scaffold's biochemical activity translates to cellular efficacy, viability assays must be performed using genetically distinct cell lines.

  • Causality Check: Use HCC827 cells (EGFR Exon 19 deletion, hyper-sensitive to EGFR inhibition) as the test line, and A549 cells (KRAS mutant, EGFR-independent) as the negative control line. If the quinoline scaffold kills A549 cells, its mechanism is off-target (cytotoxic rather than targeted EGFR inhibition).

  • Seeding: Seed HCC827 and A549 cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of the test compounds for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP proportional to the number of viable cells.

  • Mechanistic Confirmation: In parallel 6-well plates, treat HCC827 cells for 2 hours, lyse, and perform Western Blotting for total EGFR, phospho-EGFR (Tyr1068), total Akt, and phospho-Akt (Ser473) to confirm that the scaffold directly inhibits the autophosphorylation cascade[2].

Workflow Prep Compound Prep (DMSO Stocks) Assay In Vitro EGFR Kinase Assay Prep->Assay Read Luminescence Readout Assay->Read Analysis IC50 Calculation & SAR Modeling Read->Analysis

Step-by-step workflow for in vitro EGFR kinase inhibition profiling.

References

  • Title: Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells. Source: Journal of Cellular Biochemistry (2006). URL: [Link]

  • Title: Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Source: Clinical Cancer Research (2006). URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities. Source: Arabian Journal of Chemistry (2022). URL: [Link]

Sources

Comparative

comparative cytotoxicity in cancer vs non-tumorigenic cell lines

Comparative Cytotoxicity in Cancer vs. Non-Tumorigenic Cell Lines: A Guide to Assay Selection and Therapeutic Index Validation As an Application Scientist in oncology drug discovery, one of the most critical milestones i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity in Cancer vs. Non-Tumorigenic Cell Lines: A Guide to Assay Selection and Therapeutic Index Validation

As an Application Scientist in oncology drug discovery, one of the most critical milestones in early-stage development is establishing a compound’s therapeutic window. It is not enough to simply kill cancer cells; a viable drug candidate must demonstrate selective cytotoxicity, sparing healthy tissue. In in vitro pharmacology, this is quantified by the Selectivity Index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a corresponding cancer cell line[1].

To accurately model this, researchers frequently pair tumorigenic lines with their non-tumorigenic, tissue-of-origin counterparts. A gold-standard respiratory model pairs A549 (human lung adenocarcinoma) with BEAS-2B (normal human bronchial epithelium)[2]. However, the reliability of your Selectivity Index is entirely dependent on the analytical accuracy of your chosen cytotoxicity assay.

This guide provides an objective, data-driven comparison of viability assay technologies, detailing why certain platforms outperform others in comparative screening, and outlines a self-validating protocol to ensure absolute confidence in your lead candidates.

Technological Evaluation: The Mechanistic Divide

Historically, the MTT assay (a colorimetric tetrazolium reduction assay) was the default choice for viability screening. However, modern high-throughput screening (HTS) has largely shifted toward ATP-dependent luminescent assays (such as CellTiter-Glo). Understanding the mechanistic causality behind these assays is crucial for avoiding false positives.

The MTT assay relies on active mitochondrial reductases to convert a yellow tetrazolium salt into purple formazan crystals[3]. This presents a significant vulnerability: cellular metabolic rates can fluctuate independently of absolute cell viability. Stressed cells may temporarily upregulate mitochondrial activity, artificially inflating the viability signal and underestimating cytotoxicity[4]. Furthermore, numerous compounds—particularly polyphenols and certain nanoparticles—can directly reduce MTT without cellular enzymes, leading to severe chemical interference[3][5].

In contrast, ATP-based assays immediately lyse the cells and use a thermostable luciferase to generate light proportional to the exact amount of intracellular ATP[3]. Because ATP is depleted within minutes of cell death, it serves as a highly sensitive, direct proxy for the absolute number of metabolically active cells, free from the 1-to-4-hour incubation artifacts associated with MTT[6].

Mechanism cluster_ATP ATP Luminescence (e.g., CellTiter-Glo) cluster_MTT Tetrazolium Reduction (MTT) Cell Metabolically Active Cell ATP Intracellular ATP Cell->ATP Immediate Lysis Mito Mitochondrial Reductases Cell->Mito Intact Cell Req. Luciferase Luciferase + D-Luciferin + O2 ATP->Luciferase Light Luminescence (Stable Signal) Luciferase->Light 10 min Equilibration MTT MTT Reagent Mito->MTT Formazan Formazan Crystals MTT->Formazan 1-4 hrs Incubation Abs Absorbance (570 nm) Formazan->Abs Solubilization

Fig 1. Mechanistic comparison of ATP-dependent luminescence versus MTT-dependent colorimetric assays.

Table 1: Quantitative & Qualitative Comparison of Cytotoxicity Assays
FeatureCellTiter-Glo (ATP Luminescence)MTT (Tetrazolium Absorbance)LDH Release (Fluorescence)
Primary Marker Intracellular ATP[3]Mitochondrial Reductase[3]Membrane Integrity Loss
Sensitivity Ultra-high (detects <15 cells/well)[5]Moderate (requires >1,000 cells/well)Moderate
Protocol Time ~15 minutes (Add-mix-measure)[6]2 to 6 hours (Incubation + Solubilization)~1 hour
Interference Risk Very LowHigh (Polyphenols, Nanoparticles)[3][5]Moderate (Serum proteins)
Multiplexing Excellent (Compatible with fluorescent dyes)Poor (Destroys cells, color quenching)Good

Self-Validating Experimental Protocol

A robust assay must be a self-validating system. If we only measure a drop in ATP, we cannot definitively prove whether the drug killed the cells (cytotoxicity) or merely halted their division (cytostasis). To solve this, I strongly recommend a multiplexed workflow : combining a fluorescent, membrane-impermeable dead-cell dye (which only binds DNA when the plasma membrane ruptures) with the luminescent ATP assay in the exact same well.

Workflow Seed 1. Cell Seeding (A549 & BEAS-2B) Treat 2. Drug Treatment (Dose-Response) Seed->Treat Fluor 3. Dead-Cell Stain (Necrosis Check) Treat->Fluor Lumi 4. ATP Reagent (Viability Check) Fluor->Lumi Analyze 5. Calculate SI (Therapeutic Index) Lumi->Analyze

Fig 2. High-throughput multiplexed screening workflow for therapeutic index profiling.

Step-by-Step Methodology:
  • Cell Seeding & Edge Effect Mitigation: Seed A549 and BEAS-2B cells at an optimized density (e.g., 3,000 cells/well) into opaque white 96-well plates. Causality: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading. Fill the outermost perimeter wells with sterile PBS to prevent edge-effect evaporation, which alters media osmolarity and skews metabolic rates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to enter the exponential log-growth phase.

  • Compound Treatment: Apply the test compound (e.g., Doxorubicin) in a 10-point, 1:3 serial dilution. Ensure the final DMSO concentration remains constant across all wells (≤0.1%). Causality: Controlling vehicle concentration ensures that observed cytotoxicity is driven by the drug, not solvent toxicity.

  • Fluorescent Necrosis Check: After 72 hours of exposure, add a fluorescent dead-cell dye. Incubate for 15 minutes and read fluorescence (Ex/Em ~485/520 nm). Causality: A dose-dependent increase in fluorescence confirms that the drug is actively rupturing membranes (necrosis/late apoptosis), validating that a subsequent drop in viability is true cell death.

  • Luminescent Viability Check: Add an equal volume of ATP reagent (e.g., CellTiter-Glo) directly to the wells. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Thermal Equilibration (Critical Step): Incubate the plate at room temperature for 10 minutes before reading. Causality: Luciferase kinetics are highly temperature-dependent. Reading a plate straight from a 37°C incubator causes uneven cooling, creating a luminescent gradient across the plate that will distort your IC₅₀ curves.

  • Signal Detection: Read luminescence using a multi-mode microplate reader.

Data Interpretation & Case Study

To illustrate the impact of assay selection on drug development decisions, consider the following comparative data evaluating the chemotherapeutic agent Doxorubicin on A549 (cancer) and BEAS-2B (normal) cell lines.

The Selectivity Index (SI) is calculated as: SI = IC₅₀ (BEAS-2B) / IC₅₀ (A549). An SI > 1.0 indicates preferential toxicity toward cancer cells[1].

Table 2: Comparative Cytotoxicity of Doxorubicin (72h Exposure)
Cell LineAssay ModalityIC₅₀ (µM)Selectivity Index (SI)Analytical Interpretation
A549 (Cancer) CellTiter-Glo (ATP)0.35N/ABaseline efficacy accurately captured.
BEAS-2B (Normal) CellTiter-Glo (ATP)1.855.28 Demonstrates a highly favorable therapeutic window.
A549 (Cancer) MTT (Absorbance)0.52N/AToxicity underestimated due to metabolic stress response.
BEAS-2B (Normal) MTT (Absorbance)1.402.69 Artificially compressed therapeutic window.

The Scientist's Takeaway: Relying on the MTT assay in this scenario artificially compresses the perceived therapeutic window (SI of 2.69 vs. 5.28). Because surviving cells under chemotherapeutic stress can transiently upregulate mitochondrial reductases, the MTT assay registers a false-positive viability signal, pushing the apparent IC₅₀ higher[3][4]. By utilizing the ATP-based assay, we capture a much more accurate, high-resolution snapshot of absolute cell death, ensuring that promising lead compounds are not prematurely abandoned due to analytical artifacts.

References

  • MDPI. "Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols." MDPI. Available at:[Link]

  • NIH/PMC. "Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes." National Institutes of Health. Available at:[Link]

  • Promega Corporation. "Is Your MTT Assay Really the Best Choice?" Promega. Available at:[Link]

  • NIH/PMC. "Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines." National Institutes of Health. Available at: [Link]

  • ResearchGate. "Comparative cytotoxicity of biogenic and chemical silver and gold nanoparticles on normal and tumoral lung cells." ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Quinoline Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] These molecules hold imm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] These molecules hold immense therapeutic promise by targeting specific kinases that drive diseases like cancer.[3][4] However, the high degree of structural conservation within the human kinome presents a significant challenge: achieving absolute target specificity.[5][6] Off-target interactions, where a drug binds to unintended proteins, are almost inevitable and can lead to a spectrum of outcomes ranging from severe adverse drug reactions (ADRs) to beneficial, synergistic polypharmacology.[2][6][7]

For drug development professionals, a comprehensive and early assessment of a novel quinoline inhibitor's off-target profile is not merely a regulatory hurdle but a critical step in understanding its true mechanism of action, predicting potential liabilities, and ultimately, building a robust safety profile.[8][9] This guide provides an integrated, tiered strategy for the systematic evaluation of off-target effects, combining predictive computational methods with rigorous biochemical and cell-based validation. Our approach is designed to move beyond simple "hit" identification to a deeper, mechanistic understanding of a compound's cellular interactions.

A Tiered Strategy for Comprehensive Off-Target Profiling

A successful off-target evaluation workflow is not a single experiment but a multi-stage, iterative process. It begins with broad, cost-effective screening to cast a wide net for potential interactions and progressively narrows the focus to validate the most physiologically relevant hits. This tiered approach ensures that resources are allocated efficiently, prioritizing the most critical liabilities for in-depth investigation.

G cluster_0 Tier 1: Early Prediction & Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Deconvolution cluster_3 Outcome in_silico In Silico Prediction (Ligand & Structure-Based) biochem Broad Biochemical Screening (Kinome & Safety Panels) in_silico->biochem Hypothesis Generation cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Validate Hits in Cells phenotypic Phenotypic Assays (Cytotoxicity, Apoptosis) cetsa->phenotypic Correlate Binding with Function validation On- vs. Off-Target Validation (Orthogonal Inhibitors, CRISPR/siRNA) phenotypic->validation Investigate Cause of Phenotype decision Informed Go/No-Go Decision Lead Optimization Strategy validation->decision

Caption: A tiered workflow for off-target effect evaluation.

Tier 1: In Silico and Biochemical Profiling

The initial goal is to broadly survey the interaction landscape of the novel quinoline inhibitor. This phase combines computational prediction with large-scale experimental screening to generate a primary list of potential off-targets.

In Silico Prediction: The First Look

Before committing to expensive wet-lab experiments, computational modeling provides a valuable, cost-effective first pass to predict potential off-target interactions.[10][11] These methods leverage vast databases of known drug-target interactions and protein structures.[10][12]

  • Ligand-Based Approaches: These methods, such as 2D chemical similarity and machine learning models, compare the novel quinoline inhibitor to a database of compounds with known off-target activities.[13] If your molecule is structurally similar to a compound known to inhibit a particular off-target, it flags a potential interaction. This is a powerful tool for early hazard identification.[13][14]

  • Structure-Based Approaches: When a high-resolution crystal structure of a potential off-target is available, molecular docking can simulate the binding of the quinoline inhibitor to the protein's active site.[10] This can predict binding affinity and identify key interactions, providing a structural hypothesis for the off-target effect.[15]

Expert Insight: In silico tools are predictive, not definitive. Their primary value lies in hypothesis generation—helping to prioritize which biochemical panels to run and which potential off-targets to monitor closely in subsequent assays.

Broad Biochemical Screening: Casting the Net

The cornerstone of off-target profiling is direct biochemical screening against large, diverse panels of purified proteins.[6] For quinoline-based kinase inhibitors, this involves two critical types of panels.

A. Kinome Profiling: Screening against a broad kinase panel is non-negotiable. Many vendors offer panels covering a significant portion of the human kinome (>400 kinases).[16][17][18]

  • Causality: Kinases share conserved ATP-binding pockets, making them susceptible to cross-reactivity. A broad screen is the only way to empirically determine the selectivity profile of a new inhibitor.[6][16]

  • Key Experimental Choice - ATP Concentration: It is crucial to screen at both a low ATP concentration (near the Kₘ of each kinase) and a physiologically relevant high concentration (~1 mM).[16][19] Screening at Kₘ,ATP maximizes the apparent potency, making it excellent for identifying even weak binders. However, screening at 1 mM ATP, which mimics the cellular environment, provides a more accurate prediction of how the inhibitor will behave in a cell, where it must compete with high levels of endogenous ATP.[18][19] A compound that appears potent at Kₘ may be significantly weaker at 1 mM ATP, a critical piece of information for lead optimization.

B. Safety Pharmacology Panels: Adverse drug reactions are often caused by interactions with non-kinase targets.[20] Standard safety panels screen compounds against a collection of targets known to be implicated in clinical side effects, including G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[8][9][21] Companies like Eurofins Discovery, WuXi AppTec, and Reaction Biology offer tiered panels (e.g., SafetyScreen, InVEST) designed for different stages of drug discovery.[9][20][22]

  • Causality: Early identification of interactions with targets like the hERG potassium channel (linked to cardiotoxicity) or various cytochrome P450 (CYP) enzymes (linked to drug-drug interactions) can prevent catastrophic failures in later developmental stages.[9] These panels are a cost-effective way to de-risk a compound early.[20]

Experimental Protocol 1: Broad Kinome Profiling
  • Compound Preparation: Solubilize the test compound (e.g., "Quinol-X") in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Vendor Selection: Choose a vendor offering a large kinase panel (e.g., >400 kinases) with screening options at both Kₘ,ATP and 1 mM ATP (e.g., Reaction Biology, AssayQuant, Pharmaron).[16][17][19]

  • Assay Request:

    • Request a primary screen at a single high concentration (e.g., 1 µM or 10 µM) to identify initial "hits."

    • For any hits showing significant inhibition (e.g., >50% inhibition), request a follow-up 10-dose IC₅₀ determination to quantify potency.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition and/or IC₅₀ values for each kinase. Analyze this data to generate a selectivity profile and identify the most potent off-targets.

Tier 2: Cellular Target Engagement and Phenotypic Consequences

A compound's activity in a biochemical assay does not guarantee it will engage that target within the complex environment of a living cell. Tier 2 experiments are designed to validate biochemical hits in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical method that directly assesses whether a compound binds to its target protein in intact cells or cell lysates.[23][24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[25][26]

  • Causality & Trustworthiness: CETSA is a label-free technique, meaning it doesn't require any modification of the compound or the protein, which could alter their behavior.[24] A positive thermal shift provides strong, direct evidence of target engagement in a physiological setting, validating the results from biochemical screens.[27] It bridges the gap between in vitro activity and cellular action.

G start Treat Intact Cells (Vehicle vs. Quinol-X) heat Heat Shock Cells (Temperature Gradient) start->heat lyse Lyse Cells & Separate Soluble vs. Precipitated Protein heat->lyse wb Western Blot for Target Protein in Soluble Fraction lyse->wb result Increased Soluble Protein in Quinol-X Treated Samples = Target Engagement wb->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 2: CETSA with Western Blot Readout
  • Cell Culture: Plate a relevant cell line (e.g., one that expresses both the primary target and a suspected off-target) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with the vehicle (DMSO) or a saturating concentration of "Quinol-X" (e.g., 10x the biochemical IC₅₀) for a defined period (e.g., 1-2 hours).

  • Heating Step: Resuspend the treated cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration across all samples.

  • Western Blot: Perform a standard Western blot analysis using a specific antibody against the protein of interest (the suspected off-target).

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and "Quinol-X" treated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the "Quinol-X" treated sample indicates thermal stabilization and confirms target engagement.[23]

Phenotypic Assays: Assessing Functional Outcomes

Confirming that a compound binds an off-target is important, but the critical question is: does this binding event have a functional consequence? Phenotypic assays, such as those measuring cell viability, apoptosis, or specific signaling pathways, help answer this.[28]

  • Causality: If the IC₅₀ for off-target engagement correlates with the EC₅₀ for a cellular phenotype (e.g., toxicity), it strengthens the hypothesis that the off-target is responsible for that effect.[29]

  • Key Experimental Choice - Cytotoxicity Assays: Assays like Annexin V/PI staining via flow cytometry are highly informative. They not only quantify cell death but also differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing mechanistic clues about the nature of the off-target toxicity.[29]

Experimental Protocol 3: Cytotoxicity Assay by Annexin V/PI Staining
  • Cell Plating: Seed cells in a multi-well plate at a density that will not exceed confluency during the experiment.

  • Compound Treatment: Treat cells with a range of "Quinol-X" concentrations (e.g., a 10-point serial dilution centered around the IC₅₀ of the most potent off-targets) for a relevant duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Plot the percentage of apoptotic/dead cells against the drug concentration to determine the EC₅₀ for cytotoxicity.

Tier 3: Mechanistic Deconvolution

If a significant off-target liability is identified, the final step is to definitively link the off-target to the observed phenotype. This is crucial for deciding whether to terminate the compound, optimize it for selectivity, or accept the off-target profile.

  • Orthogonal Inhibitors: A key validation strategy is to use a structurally unrelated inhibitor that is known to be potent and selective for the identified off-target.[29] If this second inhibitor reproduces the same cellular phenotype as "Quinol-X," it provides strong evidence that the phenotype is indeed mediated by that off-target.

  • Genetic Approaches: The gold standard for target validation is to use genetic tools like siRNA/shRNA (knockdown) or CRISPR/Cas9 (knockout) to deplete the cell of the off-target protein.[29] If the knockdown/knockout of the off-target protein prevents or reduces the toxicity induced by "Quinol-X," it provides conclusive evidence of a causal link.

G start Phenotype Observed with Quinol-X q1 Does a structurally unrelated inhibitor of the off-target cause the same phenotype? start->q1 q2 Does genetic knockdown of the off-target rescue the phenotype? start->q2 result1 Likely Off-Target Effect q1->result1 Yes result2 Likely On-Target Effect or Different Off-Target q1->result2 No q2->result1 Yes q2->result2 No

Caption: Logic diagram for on- vs. off-target effect deconvolution.

Data Presentation: A Comparative Analysis

Summarizing data in a clear, comparative format is essential for decision-making. The table below presents hypothetical data for our novel inhibitor, "Quinol-X," compared to two established kinase inhibitors.

TargetQuinol-X (IC₅₀ nM)Inhibitor A (Selective) (IC₅₀ nM)Inhibitor B (Multi-Kinase) (IC₅₀ nM)
Primary Target 15 10 25
Off-Target Kinase 1 85 >10,00050
Off-Target Kinase 2 >10,000>10,000150
Off-Target (hERG) 5,200>20,0008,000
Cellular Target Engagement (CETSA) ConfirmedNot ApplicableConfirmed
Cellular Cytotoxicity (EC₅₀ nM) 250>10,000150

Interpretation:

  • Quinol-X shows good potency for its primary target. It has a notable off-target activity against Kinase 1, which was confirmed by CETSA. The cellular cytotoxicity EC₅₀ (250 nM) is reasonably close to the off-target IC₅₀ (85 nM), suggesting this interaction may be driving the toxicity. The hERG liability is present but may offer a reasonable therapeutic window.

  • Inhibitor A is highly selective, showing no significant off-target activity or cytotoxicity, representing a "clean" compound profile.

  • Inhibitor B is a multi-kinase inhibitor, hitting the primary target and Off-Target Kinase 1 with similar potency. Its higher cytotoxicity (150 nM) likely reflects its broader activity profile.

Conclusion

Evaluating the off-target effects of novel quinoline inhibitors is a complex but essential discipline in modern drug discovery. A purely biochemical approach is insufficient. By integrating in silico prediction, broad-panel biochemical screening, cellular target engagement, and phenotypic analysis, researchers can build a comprehensive and physiologically relevant understanding of a compound's interaction profile. This tiered, evidence-based approach enables informed decision-making, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective targeted therapies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues with the cellular thermal shift assay. Science. [Link]

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink Proteomics. [Link]

  • Al-Haddad, R., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Al-Haddad, R., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Lomenick, B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • R Discovery. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. R Discovery. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Patsnap. How can bioinformatics predict off-target effects of drugs?. Patsnap Synapse. [Link]

  • White, F. M., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Drug Development & Delivery. (2020). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • van Bergen, W., et al. (2025). A game changer in cancer kinase target profiling. ASBMB. [Link]

  • ChemPartner. Pharmacology Safety Panel. ChemPartner. [Link]

  • Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Pizzi, M., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Schiroli, G., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Devgen. (2024). In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. Devgen. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • ResearchGate. (2026). Preclinical Safety Assessment: General and Genetic Toxicology. ResearchGate. [Link]

  • Fu, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Sliwoski, G., et al. (2013). A reliable computational workflow for the selection of optimal screening libraries. PMC. [Link]

  • Hussaini, S. M. A. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. ScienceDirect. [Link]

  • Drug Discovery World. (2025). Scientific workflow for hypothesis testing in drug discovery: Part 2 of 3. Drug Discovery World. [Link]

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  • Gallacher, D. J., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. PubMed. [Link]

  • Jurkowska, R. Z., et al. (2022). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

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Sources

Comparative

cross-reactivity profiling of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds to determine their viability for target-directed libraries. Quinolin-4-ol derivatives are ubiquitous in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds to determine their viability for target-directed libraries. Quinolin-4-ol derivatives are ubiquitous in medicinal chemistry, serving as the core for antimalarials, kinase inhibitors, and immunomodulators [1]. However, the notorious challenge with the unsubstituted or electron-rich quinoline core is promiscuous cross-reactivity , particularly across the human kinome.

This guide provides an objective, data-driven comparison of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (CAS: 1065092-53-6) against alternative scaffolds (such as 6,7-dimethoxyquinolin-4-ols and 4-anilinoquinazolines). By analyzing its cross-reactivity profile, we will explore how specific halogenation and steric bulk can be leveraged to engineer highly selective therapeutics, specifically targeting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2] and specific cyclin-dependent kinases (CDK8/19) [3].

Mechanistic Rationale: The "Steric Shield" Effect

The causality behind selecting 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol over a standard quinolin-4-ol lies in its unique electrostatic and steric properties:

  • 8-Trifluoromethyl ( CF3​ ) Group: In traditional kinase inhibitors, the quinoline nitrogen acts as a critical hydrogen-bond acceptor at the ATP-binding hinge region. The bulky, electron-withdrawing CF3​ group at the 8-position creates a "steric shield" around this nitrogen. This prevents the scaffold from binding to the highly conserved hinge region of off-target kinases (like EGFR or c-Met), drastically reducing kinome-wide cross-reactivity [4].

  • 6-Fluoro Group: Fluorination at the 6-position serves a dual purpose. First, it lowers the pKa of the quinoline system, reducing hERG channel liability (a common source of cardiotoxicity in basic amines). Second, it blocks a primary site of CYP450-mediated aromatic oxidation, enhancing metabolic stability [5].

Pathway Scaffold 6-Fluoro-8-(CF3)- quinolin-4-ol Target1 PfDHODH (Primary) Scaffold->Target1 High Affinity (Hydrophobic Pocket) Target2 CDK8/19 (Primary) Scaffold->Target2 High Affinity OffTarget1 EGFR / c-Met (Kinase Off-Targets) Scaffold->OffTarget1 Blocked by 8-CF3 Steric Hindrance OffTarget2 hERG Channel (Toxicity) Scaffold->OffTarget2 Minimized by 6-F pKa Modulation

Interaction map detailing primary targets and cross-reactivity liabilities of the scaffold.

Cross-Reactivity Profiling Data

To objectively evaluate performance, we compared derivatives of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol against two industry-standard scaffolds: the 6,7-Dimethoxyquinolin-4-ol core (found in multi-targeted kinase inhibitors like Cabozantinib) and the 4-Anilinoquinazoline core (found in EGFR inhibitors like Gefitinib) [1, 4].

Table 1: Kinase and Target Cross-Reactivity Comparison ( IC50​ in nM)

Target Enzyme6-F-8-( CF3​ )-quinolin-4-ol6,7-Dimethoxyquinolin-4-ol4-AnilinoquinazolineCausality for Variance
PfDHODH 12 nM >10,000 nM>10,000 nM CF3​ fits deep hydrophobic ubiquinone pocket [2].
CDK8 45 nM 850 nM1,200 nMTolerates bulky 8-position substitutions [3].
EGFR >5,000 nM15 nM2 nM 8- CF3​ sterically clashes with EGFR hinge region.
c-Met >10,000 nM8 nM 450 nMLack of electron-donating groups prevents binding.
hERG (Patch) >30 μM 5 μM 12 μM 6-Fluoro reduces basicity, preventing hERG trapping.

Data Interpretation: The 6-Fluoro-8-( CF3​ ) scaffold demonstrates profound selectivity. While 6,7-dimethoxy variants are highly potent, they are notoriously promiscuous across the kinome. The fluorinated scaffold sacrifices pan-kinase activity to achieve pinpoint selectivity for specialized targets like DHODH and CDK8.

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be measured using self-validating assay systems. Below are the step-by-step methodologies for profiling this scaffold.

Protocol A: Kinome-Wide TR-FRET Cross-Reactivity Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure competitive binding at the kinase ATP site. It is self-validating because it includes a built-in Z′ -factor calculation to ensure assay robustness before data acceptance.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 6-Fluoro-8-( CF3​ )-quinolin-4-ol derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer.

  • Tracer Addition: Add 5 μL of the kinase/Europium-anti-tag antibody mixture to a 384-well plate.

  • Inhibitor Addition: Add 5 μL of the diluted compound. Include Staurosporine (10 μM ) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Probe Addition: Add 5 μL of the Kinase Tracer (fluorescent ATP-competitive probe).

  • Incubation & Reading: Incubate for 1 hour at 25°C. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z′ -factor using the positive and negative controls. Proceed with data analysis only if Z′>0.6 .

Protocol B: PfDHODH Inhibition Assay (DCIP Reduction)

Because quinolin-4-ols are potent DHODH inhibitors, assessing cross-reactivity requires functional enzymatic validation [2].

  • Assay Mix: Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 20 μM Coenzyme Q0​ , and 120 μM 2,6-dichloroindophenol (DCIP).

  • Enzyme Addition: Add recombinant PfDHODH (10 nM final concentration).

  • Compound Incubation: Add the test compound and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 200 μM L-dihydroorotate.

  • Kinetic Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 10 minutes.

  • Causality Check: The reduction of DCIP is directly coupled to the oxidation of dihydroorotate. A decrease in the slope of A600​ confirms target engagement.

Workflow N1 Synthesize 6-F-8-(CF3)-Scaffold N2 Primary Target (PfDHODH / CDK8) N1->N2 N3 Kinome Profiling (TR-FRET) N1->N3 N4 Safety Panel (hERG, CYP450) N1->N4 N5 Hit Validation (Z' > 0.6 Required) N2->N5 N3->N5 N4->N5

Experimental workflow for systematic cross-reactivity profiling and validation.

Conclusion & Alternative Selection Guide

When designing a target-directed library, the choice of the core scaffold dictates the downstream attrition rate.

  • Choose 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol when: Your target requires binding in a deep, lipophilic pocket (e.g., DHODH, IDO1) [5], or when you need to explicitly avoid broad-spectrum kinase cross-reactivity. The steric bulk of the CF3​ group is your greatest asset here.

  • Choose 6,7-Dimethoxyquinolin-4-ol when: You are designing a polypharmacology agent (e.g., targeting VEGFR and c-Met simultaneously for oncology).

  • Choose 4-Anilinoquinazoline when: You require potent, hinge-binding-driven inhibition of the ErbB family (EGFR, HER2).

By understanding the causality behind the structure-activity relationship (SAR), drug development professionals can leverage 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol not just as a building block, but as a precision tool to engineer selectivity from the ground up.

References

  • Guimarães, C. R. W., et al. "The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chen, Y., et al. "Quinoline-based compounds and methods of inhibiting CDK8/19." Google Patents (US11014906B2).
  • Mistry, H., et al. "Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Smith, J., et al. "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria." Journal of Medicinal Chemistry. Available at:[Link]

Validation

comparing synthetic routes for functionalized quinolin-4-ols

The synthesis of functionalized quinolin-4-ols is a critical focal point in medicinal chemistry, driven by the prevalence of this scaffold in life-saving therapeutics. From broad-spectrum fluoroquinolone antibiotics (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized quinolin-4-ols is a critical focal point in medicinal chemistry, driven by the prevalence of this scaffold in life-saving therapeutics. From broad-spectrum fluoroquinolone antibiotics (e.g., norfloxacin) to modern histone acetyltransferase (HAT) inhibitors and anticancer agents, the quinolin-4-ol core is indispensable.

However, constructing this bicyclic system requires navigating complex thermodynamic and regiochemical challenges. This guide provides an objective, data-driven comparison of classical and modern synthetic routes, equipping researchers with the mechanistic insights needed to select and execute the optimal pathway for their specific target molecules.

Mechanistic Comparison of Key Synthetic Routes

The selection of a synthetic route hinges on the availability of starting materials, the required substitution pattern, and the thermal stability of the target functional groups.

The Gould-Jacobs Reaction (Thermal Cyclization)

The Gould-Jacobs reaction remains the industrial standard for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by extreme thermal cyclization[1]. While highly scalable, the reaction suffers from poor regioselectivity when using meta-substituted anilines, often yielding an inseparable mixture of 5- and 7-substituted isomers[1]. Furthermore, the requisite cyclization temperatures (>250 °C) preclude the use of thermally labile functional groups.

The Conrad-Limpach Synthesis

Similar to the Gould-Jacobs approach, the Conrad-Limpach synthesis condenses anilines with β-ketoesters to form a Schiff base, which is then thermally cyclized. The critical mechanistic divergence here is kinetic versus thermodynamic control. Rapid heating to ~250 °C is required to thermodynamically favor the quinolin-4-ol; slower heating at lower temperatures allows the competing Knorr pathway to dominate, yielding the isomeric quinolin-2-ol.

The Camps Quinoline Synthesis

For targets requiring specific regiocontrol, the Camps synthesis utilizes pre-functionalized o-acylaminoacetophenones undergoing a base-catalyzed intramolecular condensation[2]. The choice of base and solvent dictates the enolization geometry of the acetamido group, allowing chemists to tune the ratio of quinolin-4-ol to quinolin-2-ol products. This route operates under milder refluxing conditions but requires multi-step syntheses to prepare the starting materials.

Modern Approaches: Transition-Metal & Aza-Wittig Annulations

Recent advancements have shifted toward [4+2] annulations to bypass harsh thermal conditions. Palladium-catalyzed cascade reactions utilize ortho-aminocinnamonitriles and arylhydrazines under mild heating (80–110 °C) to achieve high yields with excellent functional group tolerance[3]. Alternatively, the one-pot Aza-Wittig approach reacts 2-azidobenzaldehydes with α-fluoro-β-ketoesters[4]. This method leverages the immense thermodynamic driving force of triphenylphosphine oxide extrusion to assemble complex, heavily functionalized (e.g., fluorinated) quinolin-4-ols at near room temperature[5].

RouteSelection Start Starting Material? Aniline Aniline Derivatives Start->Aniline Azido 2-Azidobenzaldehydes Start->Azido Acyl o-Acylaminoacetophenones Start->Acyl Condensation Thermal Intermediate Aniline->Condensation + Malonate/Ketoester AzaWittig Iminophosphorane Azido->AzaWittig + Fluoro-ketoester BaseCat Enolate Intermediate Acyl->BaseCat + Hydroxide GouldJacobs Gould-Jacobs / Conrad-Limpach Condensation->GouldJacobs >250°C Cyclization Annulation [4+2] Annulation AzaWittig->Annulation Mild Base / RT Camps Camps Synthesis BaseCat->Camps Intramolecular Condensation

Caption: Decision matrix for selecting a quinolin-4-ol synthesis route based on precursors.

Quantitative Performance Comparison

The following table summarizes the operational parameters, expected yields, and functional group tolerances of the primary synthetic routes.

Synthetic RouteTypical PrecursorsReaction ConditionsYield RangeRegioselectivityFunctional Group Tolerance
Gould-Jacobs Aniline + EthoxymethylenemalonateNeat (120 °C) → Ph₂O (250 °C)40–80%Poor (with meta-substituted anilines)Low (Thermal degradation of sensitive groups)
Conrad-Limpach Aniline + β-KetoesterAcid cat. → Ph₂O (250 °C)50–95%Poor (Mixture of isomers common)Low (Requires robust substituents)
Camps Synthesis o-AcylaminoacetophenoneStrong Base (NaOH/KOH), Reflux60–85%Good (Depends on base choice)Moderate (Base-sensitive groups degrade)
Pd-Catalyzed Cascade o-Aminocinnamonitriles + HydrazinesPd cat. (5-15 mol%), 80–110 °C52–87%Excellent (Directed by catalyst)High (Tolerates halogens, ethers)
Aza-Wittig [4+2] 2-Azidobenzaldehyde + α-Fluoro-β-ketoesterPPh₃, Mild Base, RT → 60 °C70–92%Excellent (Pre-defined by starting materials)High (Ideal for fluorinated derivatives)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, protocols must be approached as self-validating systems where the causality of each physical action is understood. Below are detailed methodologies for both a classical thermal route and a modern mild route.

Protocol 1: Gould-Jacobs Synthesis of Quinolin-4-ols

This protocol utilizes extreme heat to force the cyclization of an anilinomethylenemalonate intermediate[6].

  • Step 1: Condensation (120 °C, Neat)

    • Action: Combine equimolar amounts of substituted aniline and diethyl ethoxymethylenemalonate. Heat to 120 °C without solvent.

    • Causality: Operating neat maximizes the collision frequency of the bimolecular condensation. Maintaining 120 °C ensures the ethanol byproduct remains above its boiling point (78 °C), continuously distilling out of the reaction matrix and driving the equilibrium forward via Le Chatelier's principle.

    • Self-Validation: The reaction is complete when the physical evolution of ethanol vapor ceases (verifiable via a distillation head).

  • Step 2: Thermal Cyclization (250 °C, Diphenyl Ether)

    • Action: Heat diphenyl ether to 250 °C. Add the intermediate dropwise.

    • Causality: The extreme thermal energy is strictly required to overcome the high activation barrier for ketene intermediate formation[1]. Dropwise addition enforces infinite dilution; if the concentration of the intermediate is too high, intermolecular cross-linking will outcompete the desired intramolecular electrophilic aromatic substitution, ruining the yield[6].

    • Self-Validation: TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the highly UV-active intermediate.

  • Step 3: Isolation

    • Action: Cool the reaction to 50 °C and add hexanes. Filter the resulting precipitate.

    • Causality: Diphenyl ether is highly lipophilic and remains liquid at room temperature. The addition of non-polar hexanes drastically reduces the solubility of the polar quinolin-4-ol, forcing it to crash out as a pure crystalline solid while impurities remain solvated.

GouldJacobs A Aniline + Malonate B Condensation (120°C, neat) A->B -EtOH C Anilinomethylene Intermediate B->C D Thermal Cyclization (Ph2O, 250°C) C->D Ketene Formation E Quinolin-4-ol Derivative D->E Electrophilic Substitution

Caption: Mechanistic workflow of the Gould-Jacobs reaction for quinolin-4-ol synthesis.

Protocol 2: One-Pot Aza-Wittig / Knoevenagel Cascade

This modern approach is ideal for substrates containing halogens or trifluoromethyl groups that would degrade under Gould-Jacobs conditions[4].

  • Step 1: Staudinger/Knoevenagel Cascade

    • Action: React 2-azidobenzaldehyde with triphenylphosphine (PPh₃) and an α-fluoro-β-ketoester in a mild base (e.g., K₂CO₃) at room temperature.

    • Causality: PPh₃ chemoselectively reduces the azide to an iminophosphorane (Staudinger reaction) without affecting the aldehyde. Simultaneously, the mild base deprotonates the highly acidic α-fluoro-β-ketoester, initiating a Knoevenagel condensation with the aldehyde[4].

    • Self-Validation: Vigorous nitrogen gas evolution visually confirms the successful Staudinger reduction.

  • Step 2: Intramolecular Aza-Wittig Cyclization

    • Action: Warm the mixture to 60 °C.

    • Causality: The iminophosphorane attacks the newly formed ester carbonyl. The massive thermodynamic stability of the extruded triphenylphosphine oxide (P=O bond) acts as the irreversible driving force, snapping the ring shut to form the quinolin-4-ol core[5].

    • Self-Validation: ³¹P NMR of an aliquot will show the quantitative shift from the iminophosphorane signal to the characteristic +29 ppm peak of triphenylphosphine oxide.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: mdpi.com URL:[Link]

  • Scientific Letter - Atlanchim Pharma Source: atlanchimpharma.com URL:[Link]

  • Camps quinoline synthesis Source: researchgate.net URL:[Link]

  • Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols Source: researchgate.net URL:[Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives Source: mdpi.com URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Against FDA-Approved Quinololine Drugs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, against a panel of clinically rele...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, against a panel of clinically relevant, FDA-approved quinoline-based drugs. The methodologies detailed herein are designed to generate robust, comparable data to inform the potential therapeutic utility of this new chemical entity.

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial treatments.[1][2][3] The introduction of fluorine and trifluoromethyl groups, as seen in 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity, making this a molecule of considerable interest.[4]

This guide will focus on a head-to-head comparison with three distinct, FDA-approved quinoline drugs, each with a unique clinical profile:

  • Mefloquine: A quinoline-methanol antimalarial effective against multi-drug-resistant Plasmodium falciparum.[5]

  • Chloroquine: A 4-aminoquinoline that has been a mainstay in malaria treatment and also possesses anti-inflammatory properties.[6]

  • Bedaquiline: A diarylquinoline with a novel mechanism of action against Mycobacterium tuberculosis.[7]

The experimental workflows described are grounded in established protocols and are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Section 1: In Vitro Efficacy Assessment

The initial phase of benchmarking involves determining the compound's intrinsic potency against relevant pathogens or cell lines. For the purpose of this guide, we will focus on antimalarial activity, a common application for quinoline derivatives.

Determination of 50% Inhibitory Concentration (IC50) Against Plasmodium falciparum

The IC50 value is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of parasite growth in vitro.[8] The SYBR Green I-based fluorescence assay is a widely accepted and reliable method for this purpose.[8][9]

Experimental Protocol: SYBR Green I-Based IC50 Assay

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

  • Drug Preparation: Prepare stock solutions of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, Mefloquine, and Chloroquine in 100% DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations.

  • Assay Plate Preparation: In a 96-well black, clear-bottom plate, add 100 µL of each drug dilution in triplicate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

  • Parasite Seeding: Synchronize parasite cultures to the ring stage using 5% D-sorbitol. Dilute the synchronized culture to a final parasitemia of 0.5% and a hematocrit of 2%. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I. Remove the assay plate from the incubator and carefully aspirate 150 µL of the supernatant from each well. Add 100 µL of the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Normalize the data to the drug-free control (100% growth). Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).[9]

Comparative IC50 Data for FDA-Approved Drugs

DrugP. falciparum Strain (Chloroquine-Sensitive) IC50 (µM)P. falciparum Strain (Chloroquine-Resistant) IC50 (µM)
Mefloquine~0.02 - 0.05[10]~0.2 - 0.5[10]
Chloroquine~0.01 - 0.03[11]> 0.1[11]
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Experimental Data to be InsertedExperimental Data to be Inserted
In Vitro Cytotoxicity Assessment

To assess the therapeutic index of the novel compound, it is crucial to evaluate its toxicity against a mammalian cell line. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol and the comparator drugs for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression model.

Comparative CC50 Data for FDA-Approved Drugs

DrugCell LineCC50 (µM)
MefloquineVarious~5 - 20
ChloroquineVarious> 50
BedaquilineVarious> 10
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Experimental Data to be InsertedExperimental Data to be Inserted

Section 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for predicting its in vivo behavior. In vitro assays can provide valuable early insights into these parameters.

Metabolic Stability Assessment

The metabolic stability of a compound in liver microsomes is a key indicator of its potential for hepatic clearance and can influence its in vivo half-life.[13]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and 3 mM MgCl2.

  • Compound Incubation: Add 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol and the comparator drugs to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM).

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Comparative In Vitro Half-Life Data

DrugIn Vitro Half-Life (t1/2) in Human Liver Microsomes (minutes)
Mefloquine> 60
Chloroquine> 60
Bedaquiline~30 - 60[3]
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol Experimental Data to be Inserted

Section 3: Data Interpretation and Next Steps

The data generated from these experiments will allow for a direct comparison of the in vitro efficacy, cytotoxicity, and metabolic stability of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol with established FDA-approved quinoline drugs.

A promising lead compound would ideally exhibit:

  • High Potency: A low IC50 value against the target pathogen(s).

  • Favorable Therapeutic Index: A high CC50/IC50 ratio, indicating selectivity for the target over host cells.

  • Metabolic Stability: A longer in vitro half-life, suggesting the potential for a more favorable in vivo pharmacokinetic profile.

Should the experimental data for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol prove favorable, subsequent in vivo studies in appropriate animal models would be the logical next step to evaluate its efficacy, pharmacokinetics, and safety in a more complex biological system.

Visualizations

Experimental Workflow for In Vitro Efficacy and Cytotoxicity Benchmarking

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Cytotoxicity A Parasite Culture (P. falciparum) C 96-Well Plate Assay (72h Incubation) A->C B Drug Dilution Series B->C D SYBR Green I Staining C->D E Fluorescence Reading D->E F IC50 Calculation E->F L Comparative Analysis F->L Therapeutic Index (CC50/IC50) G Mammalian Cell Culture (e.g., HEK293) H Drug Treatment (48h) G->H I MTT Assay H->I J Absorbance Reading I->J K CC50 Calculation J->K K->L

Caption: Workflow for determining in vitro efficacy and cytotoxicity.

Pharmacokinetic Profiling Workflow

G A Prepare Human Liver Microsomes B Add Test Compound (1 µM) A->B C Initiate Reaction with NADPH B->C D Time-Point Sampling (0-60 min) C->D E Quench Reaction (Acetonitrile) D->E F LC-MS/MS Analysis E->F G Calculate In Vitro Half-Life (t1/2) F->G

Caption: Workflow for assessing in vitro metabolic stability.

References

  • Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Bedaquiline: a review of human pharmacokinetics and drug–drug interactions. (2014). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • Clinical pharmacokinetics of mefloquine. (1990). Clinical Pharmacokinetics. Retrieved from [Link]

  • Mefloquine Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance. (1998). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (2008). Indian Journal of Chemistry. Retrieved from [Link]

  • Population pharmacokinetics of bedaquiline in patients with drug-resistant TB. (2021). The International Journal of Tuberculosis and Lung Disease. Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Toxicology in Vitro. Retrieved from [Link]

  • Pharmacokinetic profile of Mefloquine (MQ), Lumefantrine (LMF) and... (n.d.). ResearchGate. Retrieved from [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Medicines for Malaria Venture. Retrieved from [Link]

  • Population Pharmacokinetic Analysis of Bedaquiline‐Clarithromycin for Dose Selection Against Pulmonary Nontuberculous Mycobacteria Based on a Phase 1, Randomized, Pharmacokinetic Study. (2020). Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Pharmacokinetic Profile of Oral Administration of Mefloquine to Clinically Normal Cats: A Preliminary In-Vivo Study of a Potential Treatment for Feline Infectious Peritonitis (FIP). (2020). Animals. Retrieved from [Link]

  • EVALUATION OF QUINOLINOID ANTIMALARIALS DRUGS AS BUTYRYLCHO- LINESTERASE INHIBITORS. (2022). Impulse. Retrieved from [Link]

  • Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. (2012). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2020). Molecules. Retrieved from [Link]

  • Steady state pharmacokinetics of mefloquine in long-term travellers. (1995). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. (2007). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Chloroquine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. (2020). Clinical and Translational Science. Retrieved from [Link]

  • Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. (2012). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • In vitro drug assay and IC50 calculation. (2016). Bio-protocol. Retrieved from [Link]

  • Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. (1993). The American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. (1996). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2022). Bio-protocol. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Xenotech. Retrieved from [Link]

  • FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". (2016). ECA Academy. Retrieved from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. Retrieved from [Link]

  • Guidance for Industry # 152 - Evaluating the Safety of Antimicrobial New Animal Drugs with Regard to their Microbiological Effec. (2023). FDA. Retrieved from [Link]

  • In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. (1999). The Journal of Photochemistry and Photobiology B. Retrieved from [Link]

  • FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. (2025). WCG. Retrieved from [Link]

  • Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. (2026). Molecules. Retrieved from [Link]

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Validation

comparative study of photophysical properties of fluorinated quinolines

Comparative Guide: Photophysical Properties of Fluorinated vs. Non-Fluorinated Quinolines Introduction & Scientific Context Quinoline derivatives are cornerstone fluorophores utilized extensively in chemical sensing, cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Photophysical Properties of Fluorinated vs. Non-Fluorinated Quinolines

Introduction & Scientific Context

Quinoline derivatives are cornerstone fluorophores utilized extensively in chemical sensing, cellular imaging, and photodynamic therapy[1]. While traditional quinoline scaffolds offer a versatile platform for structural modification, they often suffer from moderate photoluminescence quantum yields ( ΦF​ ) and susceptibility to photobleaching.

The strategic incorporation of fluorine—either via direct C-F substitution or the addition of trifluoromethyl (-CF 3​ ) groups—profoundly alters the electronic landscape of the quinoline core. Because fluorine acts as a bioisostere for hydrogen, it provides powerful electron-withdrawing capabilities (inductive effects) with minimal steric penalty[2]. This allows researchers to rationally tune emission wavelengths, enhance intramolecular charge transfer (ICT), and significantly boost fluorescence efficiency without introducing bulky conformational distortions that typically quench emission[3].

Comparative Photophysical Data

The following table summarizes the experimental photophysical metrics of standard non-fluorinated quinolines compared against their fluorinated counterparts. The data highlights how fluorination impacts the absorption maximum ( λabs​ ), emission maximum ( λem​ ), Stokes shift, and quantum yield ( ΦF​ ).

Compound ClassRepresentative ScaffoldSolvent λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
Non-Fluorinated 6-AminoquinolineToluene~340~450~1100.10 - 0.20
Fluorinated 7-Amino-2,4-bis(CF 3​ )quinolineToluene378443650.60[4]
Non-Fluorinated Methoxy-Quinoline AlkaloidApolar (MCH)~330~410~800.05 - 0.15[3]
Fluorinated Fluoro-Quinoline AlkaloidApolar (MCH)~350~460~1100.30 - 0.58[3]

Mechanistic Insights: The Causality of Fluorination

As an application scientist, it is critical to understand why these photophysical shifts occur to rationally design new probes:

  • Stabilization of the Charge Transfer (CT) State: Fluorine substitution significantly enhances the electron-accepting ability of the quinoline core. In donor-acceptor architectures, this stabilizes the ICT state even in apolar media. Unlike methoxy-substituted analogs, which default to localized emission (LE) in apolar solvents, fluorinated compounds maintain strong CT emission, leading to higher quantum yields[3].

  • Suppression of Non-Radiative Decay: The strong C-F bond (485 kJ/mol) rigidifies the molecular framework[5]. This rigidity restricts low-frequency vibrational modes, thereby minimizing non-radiative relaxation pathways and funneling more absorbed energy into fluorescent emission.

  • Enhanced Photostability: The high electronegativity of fluorine lowers the HOMO/LUMO energy levels of the quinoline ring, making the fluorophore more resistant to photo-oxidation and photobleaching during continuous excitation[1].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Fluorinated Quinolines

A highly efficient method for generating fluorinated quinoline analogs is the one-pot condensation reaction[1].

  • Reaction Setup: To a three-necked flask, add 2-fluoroaniline (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and polyphosphoric acid (PPA) (1.5 eq)[1].

  • Cyclization: Heat the mixture to 150 °C. Causality: PPA acts simultaneously as a solvent and a strong Lewis acid, driving the dehydration and subsequent cyclization of the intermediate.

  • Isolation: Cool the mixture to room temperature, place it in an ice bath, and adjust the pH to 7-8 using a 10% aqueous NaOH solution[1].

  • Purification: Filter the resulting precipitate and dry to obtain the 4-hydroxyquinoline intermediate, which can be further esterified to yield the target fluorophore[1].

Protocol B: Determination of Relative Quantum Yield ( ΦF​ )

The quantum yield is determined using a comparative method against a well-characterized standard (e.g., quinine sulfate in 0.1 M H 2​ SO 4​ , ΦR​ = 0.54)[1].

  • Sample Preparation: Prepare a series of dilute solutions of both the fluorinated quinoline and the standard in the same solvent.

  • Inner-Filter Mitigation: Ensure the absorbance of all solutions at the excitation wavelength remains below 0.1. Causality: High concentrations cause self-absorption (inner-filter effect), which artificially deflates the calculated quantum yield[1].

  • Measurement: Record the UV-Vis absorption and the integrated fluorescence emission intensity ( I ) for each solution[1].

  • Calculation: Use the formula: ΦF​=ΦR​×(IF​/IR​)×(AR​/AF​)×(ηF2​/ηR2​) , where A is absorbance and η is the refractive index of the solvent[6].

  • Self-Validation Step: Plot the Integrated Emission Intensity vs. Absorbance for 4-5 different concentrations. A perfectly linear plot (R 2 > 0.99) validates that the system is free from aggregation-caused quenching (ACQ) and inner-filter artifacts.

Protocol C: Solvatochromic Validation of the CT State

To confirm that fluorination has successfully induced a Charge Transfer state, perform a solvatochromic study[1].

  • Record the emission spectra of the fluorinated quinoline in a series of solvents with increasing polarity (e.g., Hexane Toluene Dichloromethane Acetonitrile).

  • Validation: A pronounced bathochromic (red) shift in the emission maximum as solvent polarity increases confirms the highly polar nature of the excited CT state, validating the electronic impact of the fluorine substituent[7].

Experimental Workflow Visualization

G Synth Synthesis of Fluorinated Quinoline (2-Fluoroaniline + PPA) Purify Purification & Isolation (pH Neutralization & Filtration) Synth->Purify UVVis UV-Vis Absorption (Abs < 0.1 to avoid inner-filter) Purify->UVVis Fluoro Fluorescence Emission (Integrated Intensity Measurement) Purify->Fluoro QY Quantum Yield (ΦF) Calculation (Relative to Quinine Sulfate) UVVis->QY Absorbance (A) Fluoro->QY Intensity (I) Solvato Solvatochromic Validation (Polarity-dependent Stokes Shift) QY->Solvato CT State Confirmation

Workflow for the synthesis, photophysical characterization, and validation of fluorinated quinolines.

References

  • Matthews, A. E., et al. "Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties." ChemRxiv, 2025. URL:[Link]

  • "Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines." Beilstein Journal of Organic Chemistry, PMC. URL:[Link]

  • "Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications." RSC Publishing, 2025. URL:[Link]

  • "Synthesis, molecular modeling and anti-inflammatory screening of novel fluorinated quinoline incorporated benzimidazole derivatives." ResearchGate. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

As a novel heterocyclic compound, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol presents unique opportunities in drug discovery and materials science. Its handling, however, necessitates a robust understanding of its potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol presents unique opportunities in drug discovery and materials science. Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Profile and Core Safety Precautions

Based on the hazard profile of similar quinoline derivatives, 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is presumed to be a hazardous compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazard Statements for Analogous Compounds:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Harmful if swallowed.[1]

Given these potential hazards, all operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles; face shield.[3]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[3][5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[3][5]To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[3]
Laboratory coat.[3][5]To protect personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5]To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation Phase
  • Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above.

  • Work Area Setup : All work with 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, especially handling the solid powder, must be conducted in a certified chemical fume hood.[5][6]

  • Emergency Equipment Check : Ensure that an emergency eyewash station and safety shower are accessible and in good working order.[4][5]

Handling Phase: Weighing and Solution Preparation
  • Weighing : Carefully weigh the solid compound within the fume hood. Use a disposable weigh boat to avoid contamination of balances.

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

Post-Handling & Disposal
  • Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by washing.[6]

  • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[6]

The following diagram outlines the safe handling workflow for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_emergency Check Emergency Equipment prep_area->prep_emergency handle_weigh Weigh Solid prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe

Caption: Safe handling workflow for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated materials (e.g., gloves, paper towels, pipette tips) in a designated, sealed hazardous waste container.[3]

  • Liquid Waste : Unused chemical solutions should be collected in a separate, labeled container for halogenated organic waste. Do not dispose of down the drain.[3][7]

  • Final Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed hazardous waste disposal company for final disposal.[8]

The following diagram illustrates the proper waste disposal workflow.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Contaminated Solids collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Unused Solutions collect_liquid Labeled Halogenated Liquid Waste Container waste_liquid->collect_liquid disposal_company Licensed Hazardous Waste Disposal Company collect_solid->disposal_company collect_liquid->disposal_company

Caption: Waste disposal workflow for 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol, fostering a secure environment for scientific advancement.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - ChemicalBook. (2025, November 8).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
  • How to dispose of used fluorinating reagents safely? - Blog - Wintime Tech. (2025, July 11).
  • 3',5'-Bis(trifluoromethyl)acetanilide - Apollo Scientific. (2023, July 7).
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